molecular formula C19H16Cl2N2O4 B13843638 SC-919

SC-919

Numéro de catalogue: B13843638
Poids moléculaire: 407.2 g/mol
Clé InChI: CZKCQEAQCVKSAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

SC-919 is a useful research compound. Its molecular formula is C19H16Cl2N2O4 and its molecular weight is 407.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C19H16Cl2N2O4

Poids moléculaire

407.2 g/mol

Nom IUPAC

4'-[(3,5-dichloro-2-pyridinyl)oxy]-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid

InChI

InChI=1S/C19H16Cl2N2O4/c20-11-8-14(21)16(22-9-11)27-12-3-5-19(6-4-12)13-7-10(17(24)25)1-2-15(13)23-18(19)26/h1-2,7-9,12H,3-6H2,(H,23,26)(H,24,25)

Clé InChI

CZKCQEAQCVKSAR-UHFFFAOYSA-N

SMILES canonique

C1CC2(CCC1OC3=C(C=C(C=N3)Cl)Cl)C4=C(C=CC(=C4)C(=O)O)NC2=O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SC-919

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

SC-919 is a potent and selective, orally available small molecule inhibitor of inositol hexakisphosphate kinases (IP6Ks), with nanomolar efficacy against the human isoforms IP6K1, IP6K2, and IP6K3.[1] Its primary mechanism of action involves the suppression of intracellular inositol pyrophosphate (InsP7) synthesis, leading to a cascade of downstream effects that modulate cellular phosphate homeostasis. By inhibiting the conversion of inositol hexakisphosphate (InsP6) to 5-diphosphoinositol pentakisphosphate (5-InsP7), this compound effectively reduces the cellular pool of this key signaling molecule. This reduction in InsP7 levels directly impacts the function of the phosphate exporter Xenotropic and Polytropic Retrovirus Receptor 1 (XPR1), leading to a decrease in cellular phosphate efflux and a subsequent increase in intracellular ATP concentrations. These properties position this compound as a valuable research tool for elucidating the roles of inositol pyrophosphates in cellular signaling and as a potential therapeutic agent for conditions characterized by dysregulated phosphate metabolism, such as hyperphosphatemia in chronic kidney disease.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Human IP6K Isoforms

TargetIC50 (nM)
Human IP6K1<5.2
Human IP6K2<3.8
Human IP6K30.65
Data sourced from Probechem Biochemicals.[1]

Table 2: In Vivo Efficacy of this compound on Plasma Phosphate Levels

SpeciesDose (mg/kg, oral)Time Point% Decrease in Plasma Phosphate (relative to vehicle)
Rat12 hoursSignificant decrease
Rat32 hoursSignificant decrease
Rat102 hoursSignificant decrease
Monkey0.3Not SpecifiedSignificant decrease
Monkey3Not SpecifiedSignificant decrease
Data derived from graphical representations in Moritoh et al., 2021.[2][3]

Table 3: Effect of this compound on InsP7 Levels in Rat Tissues (2 hours post-oral administration)

TissueDose (mg/kg)Approximate % Decrease in InsP7 (relative to vehicle)
Liver1~40%
Liver3~60%
Liver10~75%
Muscle1~25%
Muscle3~40%
Muscle10~60%
Kidney1~30%
Kidney3~50%
Kidney10~70%
Data estimated from graphical representations in Moritoh et al., 2021.[3][4]

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the inhibition of IP6K, a critical enzyme in the inositol phosphate signaling pathway. This pathway plays a crucial role in regulating cellular phosphate homeostasis.

SC919_Mechanism_of_Action SC919 This compound IP6K Inositol Hexakisphosphate Kinase (IP6K) SC919->IP6K Inhibits InsP7 5-Diphosphoinositol Pentakisphosphate (5-InsP7) IP6K->InsP7 Synthesizes InsP6 Inositol Hexakisphosphate (InsP6) InsP6->IP6K XPR1 Phosphate Exporter (XPR1) InsP7->XPR1 Activates Phosphate_Export Cellular Phosphate Export XPR1->Phosphate_Export Mediates Intracellular_Pi Intracellular Phosphate Phosphate_Export->Intracellular_Pi Reduces ATP Intracellular ATP Intracellular_Pi->ATP Precursor for

Mechanism of this compound action on phosphate homeostasis.

As depicted in the diagram, this compound directly inhibits IP6K. This enzymatic inhibition blocks the phosphorylation of InsP6 to 5-InsP7. The resulting decrease in intracellular 5-InsP7 levels leads to reduced activation of the phosphate exporter XPR1. Consequently, cellular phosphate export is diminished, leading to an accumulation of intracellular phosphate, which can then be utilized for processes such as ATP synthesis, resulting in increased intracellular ATP levels.

Experimental Protocols

In Vitro IP6K Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from a generalized method for assessing IP6K activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IP6K1, IP6K2, and IP6K3.

Materials:

  • Recombinant human IP6K1, IP6K2, and IP6K3

  • This compound

  • Inositol Hexakisphosphate (InsP6)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • 384-well white opaque assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO) control. b. Add 2 µL of a solution containing the specific IP6K isoform in assay buffer. c. Initiate the reaction by adding 2 µL of a solution containing InsP6 and ATP in assay buffer. Final concentrations should be within the linear range of the enzyme kinetics. d. Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes in the dark.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

IP6K_Inhibition_Assay Start Start Prepare_Reagents Prepare this compound dilutions, IP6K, InsP6, and ATP solutions Start->Prepare_Reagents Kinase_Reaction Incubate this compound, IP6K, InsP6, and ATP (37°C, 60 min) Prepare_Reagents->Kinase_Reaction Stop_Reaction Add ADP-Glo™ Reagent (RT, 40 min) Kinase_Reaction->Stop_Reaction Detect_Signal Add Kinase Detection Reagent (RT, 30-60 min) Stop_Reaction->Detect_Signal Read_Luminescence Measure Luminescence Detect_Signal->Read_Luminescence Analyze_Data Calculate % Inhibition and determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro IP6K inhibition assay.
Quantification of Intracellular Inositol Pyrophosphates (LC-MS/MS)

This protocol is based on the development of a novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and non-radioactive quantification of InsP7.

Objective: To measure the levels of InsP7 in cells or tissues following treatment with this compound.

Materials:

  • Cells or tissue samples

  • This compound

  • Perchloric acid

  • Titanium dioxide (TiO2) beads

  • Ammonium hydroxide

  • LC-MS/MS system with a suitable HILIC column

  • Internal standards (e.g., isotopically labeled InsP6)

Procedure:

  • Sample Preparation: a. Homogenize cells or tissues in ice-cold perchloric acid. b. Centrifuge to pellet cellular debris. c. Neutralize the supernatant with potassium carbonate.

  • Enrichment of Inositol Phosphates: a. Incubate the neutralized supernatant with TiO2 beads to bind the phosphorylated inositol species. b. Wash the beads extensively to remove unbound contaminants. c. Elute the inositol phosphates from the beads using ammonium hydroxide.

  • LC-MS/MS Analysis: a. Dry the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis. b. Inject the sample onto a HILIC column coupled to a triple quadrupole mass spectrometer. c. Use a gradient elution profile to separate the different inositol phosphate isomers. d. Monitor the specific parent-to-daughter ion transitions for InsP7 and the internal standard in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the amount of InsP7 in the sample by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

XPR1-Dependent Phosphate Export Assay (32P Isotope Tracing)

This protocol outlines a method to measure the effect of this compound on cellular phosphate export.

Objective: To determine if this compound inhibits phosphate export in an XPR1-dependent manner.

Materials:

  • Wild-type and XPR1 knockout (KO) cells

  • This compound

  • 32P-orthophosphate

  • Phosphate-free culture medium

  • Scintillation counter

Procedure:

  • Cell Culture and Labeling: a. Culture wild-type and XPR1 KO cells to confluency. b. Pre-incubate the cells in phosphate-free medium. c. Load the cells with 32P-orthophosphate by incubating them in a medium containing the radioisotope for a defined period.

  • Inhibitor Treatment and Efflux Measurement: a. Wash the cells to remove extracellular 32P. b. Add fresh phosphate-free medium containing either this compound or vehicle (DMSO) to the cells. c. At various time points, collect aliquots of the extracellular medium. d. At the end of the experiment, lyse the cells to measure the intracellular 32P content.

  • Data Acquisition: Measure the radioactivity in the collected medium and the cell lysates using a scintillation counter.

  • Data Analysis: Calculate the percentage of 32P exported from the cells into the medium at each time point for both wild-type and XPR1 KO cells, in the presence and absence of this compound.

Phosphate_Export_Assay Start Start Culture_Cells Culture Wild-Type and XPR1 KO Cells Start->Culture_Cells Load_32P Load Cells with 32P-orthophosphate Culture_Cells->Load_32P Wash_Cells Wash to Remove Extracellular 32P Load_32P->Wash_Cells Treat_Cells Treat with this compound or Vehicle Wash_Cells->Treat_Cells Collect_Samples Collect Extracellular Medium and Cell Lysates Treat_Cells->Collect_Samples Measure_Radioactivity Measure 32P Radioactivity (Scintillation Counting) Collect_Samples->Measure_Radioactivity Analyze_Data Calculate % Phosphate Export Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for the XPR1-dependent phosphate export assay.
Intracellular ATP Measurement Assay

This protocol describes a general method for quantifying intracellular ATP levels.

Objective: To measure the effect of this compound on intracellular ATP concentrations.

Materials:

  • Cells (e.g., wild-type and XPR1 KO)

  • This compound

  • ATP measurement kit (luciferase-based)

  • Cell lysis buffer

  • Luminometer

Procedure:

  • Cell Culture and Treatment: a. Culture cells to the desired density in a multi-well plate. b. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration.

  • Cell Lysis: a. Remove the culture medium and wash the cells. b. Add cell lysis buffer to each well to release the intracellular ATP.

  • ATP Quantification: a. Transfer the cell lysate to a luminometer-compatible plate. b. Add the ATP detection reagent (containing luciferase and luciferin) to each well. c. Immediately measure the luminescence using a luminometer.

  • Data Analysis: a. Generate a standard curve using known concentrations of ATP. b. Determine the ATP concentration in the cell lysates by interpolating from the standard curve. c. Normalize the ATP concentration to the total protein concentration or cell number in each well.

In Vivo Studies

This compound has been evaluated in vivo in both rats and monkeys to assess its pharmacokinetic properties and its effects on plasma phosphate levels.

Animal Models:

  • Rats: Sprague-Dawley rats are a commonly used model. For hyperphosphatemia studies, an adenine-induced model of chronic kidney disease can be utilized.

  • Monkeys: Cynomolgus monkeys are a relevant non-human primate model.

Administration:

  • This compound is orally bioavailable and is typically administered via oral gavage.

  • The vehicle for administration is often a solution such as 0.5% methylcellulose.

Key Findings:

  • Oral administration of this compound leads to a dose-dependent increase in its plasma concentration.

  • This compound administration results in a significant and dose-dependent decrease in plasma phosphate levels in both normal rats and monkeys, as well as in a rat model of hyperphosphatemia.[2][3]

  • The reduction in plasma phosphate correlates with a decrease in InsP7 levels in tissues such as the liver, muscle, and kidney.[3][4]

  • This compound does not significantly affect phosphate absorption from the gut or its reuptake in the kidneys, indicating that its primary effect on plasma phosphate is through the modulation of cellular phosphate export.

References

SC-919: A Selective and Potent Inositol Hexakisphosphate Kinase (IP6K) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of kinase drug discovery, Inositol Hexakisphosphate Kinases (IP6Ks) have emerged as compelling therapeutic targets for a range of metabolic and proliferative diseases. This technical guide provides an in-depth overview of SC-919, a potent and selective small-molecule inhibitor of all three mammalian IP6K isoforms (IP6K1, IP6K2, and IP6K3). This document details the mechanism of action of this compound, presents its quantitative biochemical and cellular activity, and provides comprehensive experimental protocols for key assays utilized in its characterization. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a chemical probe to investigate IP6K biology and as a foundational molecule for further therapeutic development.

Introduction to Inositol Hexakisphosphate Kinases (IP6Ks)

Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes that catalyze the phosphorylation of inositol hexakisphosphate (InsP6) to generate inositol pyrophosphates, primarily 5-diphosphoinositol pentakisphosphate (5-InsP7).[1] These pyrophosphates are crucial signaling molecules involved in a myriad of cellular processes, including phosphate homeostasis, energy metabolism, insulin signaling, and cell migration.[1][2][3] The three mammalian isoforms, IP6K1, IP6K2, and IP6K3, exhibit distinct tissue distribution and non-redundant functions, making isoform-selective inhibition a key goal for therapeutic intervention.[4][5] Dysregulation of IP6K activity has been implicated in various pathologies, including obesity, chronic kidney disease, and cancer, highlighting the therapeutic potential of IP6K inhibitors.[2][6]

This compound: A Potent and Selective Pan-IP6K Inhibitor

This compound is an orally bioavailable small molecule that demonstrates potent inhibitory activity against all three human IP6K isoforms.[7] Its discovery and characterization represent a significant advancement in the development of tools to probe IP6K function and to explore the therapeutic potential of IP6K inhibition.

Mechanism of Action

This compound acts as a competitive inhibitor of IP6K, effectively reducing the cellular production of inositol pyrophosphates (InsP7).[6] This reduction in InsP7 levels directly impacts downstream signaling pathways. A key mechanism elucidated is the suppression of XPR1-mediated cellular phosphate export.[6][7] By inhibiting IP6K, this compound leads to a decrease in the InsP7-dependent activation of the phosphate exporter XPR1, resulting in reduced phosphate efflux from the cell.[6][8] This, in turn, contributes to a decrease in plasma phosphate levels and an increase in intracellular ATP concentrations.[6][7]

Quantitative Data

The inhibitory potency and in vivo efficacy of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Human IP6K Isoforms

TargetIC50 (nM)Assay Method
IP6K1<5.2ADP-Glo Kinase Assay
IP6K2<3.8ADP-Glo Kinase Assay
IP6K30.65ADP-Glo Kinase Assay

Data sourced from Probechem Biochemicals.[6]

Table 2: In Vivo Effects of this compound in Rats

ParameterTissue/FluidEffectDosing Regimen
InsP7 LevelsLiverDose-dependent reductionOral administration
InsP7 LevelsMuscleDose-dependent reductionOral administration
InsP7 LevelsKidneyDose-dependent reductionOral administration
Plasma Phosphate LevelsPlasmaSignificant reductionChronic oral administration
Intracellular ATP LevelsKidneyIncreased in chronic kidney disease modelsChronic oral administration in CKD rat models

Data interpretation based on findings from Moritoh et al., 2021.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's function and evaluation. The following diagrams, generated using the DOT language, illustrate the IP6K signaling pathway, a general workflow for kinase inhibitor screening, and the procedure for the Cellular Thermal Shift Assay (CETSA).

IP6K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 IP3 IP3 PIP2->IP3 generates PLC PLC PLC->PIP2 hydrolyzes IP6 InsP6 IP3->IP6 ...multiple steps... IP6K IP6K1/2/3 IP6->IP6K InsP7 InsP7 IP6K->InsP7 ATP → ADP ATP_increase Intracellular ATP ↑ IP6K->ATP_increase inhibition leads to XPR1 XPR1 (Phosphate Exporter) InsP7->XPR1 activates Phosphate_out Phosphate Efflux XPR1->Phosphate_out SC919 This compound SC919->IP6K inhibits GPCR GPCR Activation GPCR->PLC

Figure 1: IP6K Signaling Pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Screening_Workflow cluster_workflow Kinase Inhibitor Screening Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., ADP-Glo Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (vs. other kinases) Dose_Response->Selectivity Cellular_Assays Cellular Target Engagement (e.g., CETSA) Selectivity->Cellular_Assays Lead_Opt Lead Optimization (SAR) Cellular_Assays->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo End End: Preclinical Candidate In_Vivo->End

Figure 2: A generalized workflow for kinase inhibitor screening and development.

CETSA_Workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow Cell_Treatment 1. Treat cells with this compound or vehicle (DMSO) Heat_Challenge 2. Apply heat challenge across a temperature gradient Cell_Treatment->Heat_Challenge Cell_Lysis 3. Lyse cells Heat_Challenge->Cell_Lysis Fractionation 4. Separate soluble and aggregated protein fractions (Centrifugation) Cell_Lysis->Fractionation Quantification 5. Quantify soluble target protein (IP6K) (e.g., Western Blot, Mass Spectrometry) Fractionation->Quantification Data_Analysis 6. Generate melting curves and determine thermal shift (ΔTm) Quantification->Data_Analysis

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

ADP-Glo™ Kinase Assay for IP6K Inhibition

This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay (Promega) and is optimized for determining the IC50 of inhibitors against IP6K isoforms.

Materials:

  • Recombinant human IP6K1, IP6K2, or IP6K3

  • This compound or other test compounds

  • Inositol Hexakisphosphate (InsP6)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted compound solution.

    • Add 2.5 µL of a solution containing the IP6K enzyme and InsP6 in Assay Buffer. The final concentration of the enzyme and InsP6 should be optimized for each isoform to ensure the reaction is in the linear range.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for each IP6K isoform to accurately determine competitive inhibition.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to achieve approximately 10-30% ATP to ADP conversion in the DMSO control wells.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the luminescence of the no-enzyme control as 100% inhibition and the DMSO control as 0% inhibition.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

LC-MS/MS for Inositol Pyrophosphate (InsP7) Quantification

This protocol provides a general framework for the quantification of InsP7 in cell or tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Cell or tissue samples

  • Lysis/Extraction Buffer (e.g., perchloric acid or a high-salt buffer)

  • Internal standard (e.g., a stable isotope-labeled InsP7)

  • LC-MS/MS system equipped with an appropriate column (e.g., a porous graphitic carbon or anion-exchange column)

Procedure:

  • Sample Preparation:

    • Cells: Harvest and wash cells. Lyse the cells using a suitable extraction buffer on ice.

    • Tissues: Homogenize the tissue in the extraction buffer on ice.

    • Add the internal standard to each sample.

    • Centrifuge the lysate/homogenate at high speed to pellet cellular debris.

    • Collect the supernatant containing the inositol phosphates.

    • Neutralize the extract if an acidic buffer was used.

    • Further purify and concentrate the inositol phosphates using a suitable method, such as solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC system.

    • Separate the inositol phosphates using a gradient elution program. The mobile phases typically consist of an aqueous buffer and an organic solvent with a salt modifier.

    • Introduce the eluent into the mass spectrometer.

    • Perform mass spectrometric analysis in negative ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for InsP7 and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte (InsP7) and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the concentration of InsP7 in the samples by comparing the area ratios to a standard curve prepared with known concentrations of InsP7.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes the use of CETSA to confirm the engagement of this compound with IP6K in a cellular context.

Materials:

  • Cells expressing the target IP6K isoform(s)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies specific to the IP6K isoform)

Procedure:

  • Cell Treatment: Treat the cells with various concentrations of this compound or DMSO for a specific duration (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells with PBS containing protease inhibitors.

    • Resuspend the cell pellets in PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

    • Separate the soluble fraction (containing non-denatured, soluble protein) from the aggregated, denatured protein by high-speed centrifugation.

  • Quantification of Soluble IP6K:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the amount of soluble IP6K in each sample using a suitable protein quantification method, such as Western blotting with an antibody specific to the IP6K isoform of interest.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble IP6K as a function of temperature for each this compound concentration.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of IP6K and confirms target engagement. The magnitude of the thermal shift (ΔTm) can be used to assess the potency of target engagement.

Conclusion

This compound is a valuable tool for the scientific community, offering a potent and selective means to investigate the multifaceted roles of IP6Ks in health and disease. Its well-characterized in vitro and in vivo activity, coupled with the detailed experimental protocols provided in this guide, will facilitate further research into the therapeutic potential of IP6K inhibition. As our understanding of the intricate signaling networks governed by inositol pyrophosphates continues to expand, selective inhibitors like this compound will be instrumental in dissecting these pathways and paving the way for the development of novel therapeutics.

References

The Role of SC-919 in Phosphate Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-919 is a potent and selective small molecule inhibitor of inositol hexakisphosphate kinases (IP6Ks), enzymes pivotal in the synthesis of inositol pyrophosphates (IPPs), particularly 5-InsP7. Emerging evidence has highlighted a critical role for the IP6K/InsP7 signaling axis in the regulation of systemic phosphate homeostasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on phosphate metabolism, and its therapeutic potential in conditions of hyperphosphatemia, such as chronic kidney disease (CKD). Detailed experimental protocols and quantitative data from key preclinical studies are presented to facilitate further research and development in this area.

Introduction to this compound and Phosphate Homeostasis

Phosphate is an essential mineral involved in numerous physiological processes, and its systemic levels are tightly regulated. Dysregulation of phosphate homeostasis, particularly hyperphosphatemia, is a common and serious complication of chronic kidney disease (CKD), contributing to cardiovascular disease and increased mortality. Inositol pyrophosphates are highly energetic signaling molecules that have been identified as key regulators of cellular phosphate export.

This compound (also known as SCO-006) is a novel, orally bioavailable inhibitor of all three mammalian IP6K isoforms (IP6K1, IP6K2, and IP6K3)[1][2][3]. By inhibiting IP6K, this compound reduces the intracellular levels of 5-InsP7, a key inositol pyrophosphate[1][4]. This reduction in 5-InsP7 levels leads to the inhibition of phosphate export from cells, a process mediated by the phosphate exporter Xenotropic and Polytropic Retrovirus Receptor 1 (XPR1)[1][5]. The SPX domain of XPR1 is understood to be the binding site for inositol pyrophosphates, which regulate its export activity. Consequently, the inhibition of the IP6K-XPR1 pathway by this compound results in a decrease in circulating plasma phosphate levels[1][2][5].

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the potency and in vivo efficacy of this compound in regulating phosphate homeostasis.

Table 1: In Vitro Potency of this compound against Human IP6K Isoforms

IsoformIC50 (nM)
IP6K1<5.2
IP6K2<3.8
IP6K30.65

Data sourced from Probechem Biochemicals[1].

Table 2: Effect of Oral this compound Administration on Plasma Phosphate and Tissue InsP7 Levels in Normal Rats

Treatment (Oral Dose)Plasma this compound (ng/mL)Liver InsP7 (% of Vehicle)Skeletal Muscle InsP7 (% of Vehicle)Kidney InsP7 (% of Vehicle)Plasma Phosphate (% Change from Baseline)
Vehicle-1001001000
0.3 mg/kg2.5 ± 0.4657075-5%
1 mg/kg8.1 ± 1.5455055-10%
3 mg/kg25.4 ± 4.7303540-15%

Data are presented as mean ± S.D. or approximate percentage change, compiled from figures in Moritoh et al., 2021[3][4][6]. InsP7 levels were measured 2 hours post-administration. Plasma phosphate changes are estimations based on graphical data.

Table 3: Effect of Oral this compound Administration on Plasma Phosphate in Normal Monkeys

Treatment (Oral Dose)Plasma Phosphate (% Change from Baseline)
0.3 mg/kgSignificant decrease
3 mg/kgSignificant and sustained decrease

Qualitative summary based on graphical data from Moritoh et al., 2021[4].

Table 4: Therapeutic Effects of this compound in an Adenine-Induced Rat Model of Chronic Kidney Disease with Hyperphosphatemia

ParameterAdenine + VehicleAdenine + this compound (1 mg/kg/day)
Plasma PhosphateElevatedSignificantly reduced
Plasma FGF23ElevatedSignificantly reduced
Plasma 1,25(OH)2-DReducedSignificantly increased
Kidney ATP LevelsReducedRescued to near-normal levels
Kidney FibrosisIncreasedSignificantly reduced

Qualitative summary of key findings from Moritoh et al., 2021[7].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

SC919_Mechanism_of_Action cluster_cell Cell InsP6 Inositol Hexakisphosphate (InsP6) IP6K Inositol Hexakisphosphate Kinase (IP6K) InsP6->IP6K InsP7 Inositol Pyrophosphate (5-InsP7) IP6K->InsP7 XPR1 Phosphate Exporter (XPR1) InsP7->XPR1 Activates Phosphate_out Extracellular Phosphate XPR1->Phosphate_out Phosphate Export Phosphate_in Intracellular Phosphate Phosphate_in->XPR1 SC919 This compound SC919->IP6K Inhibits

Caption: Mechanism of action of this compound in inhibiting cellular phosphate export.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic_assay IP6K Enzymatic Assay (Determine IC50) cell_culture Cell Culture (e.g., HEK293, HAP1) animal_model Animal Model (Normal Rats/Monkeys or CKD Model) enzymatic_assay->animal_model Proceed to in vivo if potent phosphate_export_assay Phosphate Export Assay (Measure 32P efflux) cell_culture->phosphate_export_assay insp7_measurement InsP7 Measurement (LC-MS/MS) cell_culture->insp7_measurement drug_administration This compound Administration (Oral Gavage) animal_model->drug_administration sample_collection Sample Collection (Blood, Tissues) drug_administration->sample_collection analysis Analysis (Plasma Phosphate, Tissue InsP7) sample_collection->analysis

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

In Vitro Phosphate Export Assay

This protocol is adapted from methodologies described in Moritoh et al., 2021[5][7].

Objective: To measure the effect of this compound on the export of phosphate from cultured cells.

Materials:

  • HEK293 or HAP1 wild-type and XPR1 knockout cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-free buffer (e.g., Hanks' Balanced Salt Solution)

  • [32P]-orthophosphate

  • This compound stock solution (in DMSO)

  • Scintillation counter and vials

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow to confluence.

  • Phosphate Loading: Incubate cells with [32P]-orthophosphate in a phosphate-free buffer for a defined period (e.g., 2-4 hours) to allow for cellular uptake and incorporation into the intracellular phosphate pool.

  • Treatment: Wash the cells to remove extracellular [32P]. Add fresh phosphate-free buffer containing either vehicle (DMSO) or this compound at the desired concentration.

  • Phosphate Export Measurement: At various time points, collect the extracellular buffer.

  • Cell Lysis: After the final time point, lyse the cells to determine the amount of intracellular [32P].

  • Quantification: Measure the radioactivity in the collected buffer and cell lysates using a scintillation counter.

  • Data Analysis: Calculate the percentage of exported [32P] relative to the total cellular [32P] (extracellular + intracellular). Compare the export rates between vehicle- and this compound-treated cells.

In Vivo Evaluation in an Adenine-Induced CKD Rat Model

This protocol is based on the adenine-induced renal failure model, a widely used method to study CKD[8][9][10][11].

Objective: To evaluate the therapeutic efficacy of this compound on hyperphosphatemia and other CKD-related parameters in a rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Rodent chow containing 0.75% (w/w) adenine

  • This compound formulation for oral gavage

  • Vehicle control for oral gavage

  • Equipment for blood collection and euthanasia

  • Analytical instruments for measuring plasma phosphate, creatinine, BUN, FGF23, etc.

Procedure:

  • Induction of CKD: Feed rats a diet containing 0.75% adenine for 2-4 weeks to induce chronic kidney disease. Monitor animal health and body weight.

  • Treatment Groups: Randomly assign the CKD rats to treatment groups (e.g., vehicle control, this compound at various doses).

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

  • Monitoring: Regularly collect blood samples via tail vein or saphenous vein to monitor plasma levels of phosphate, creatinine, BUN, and other relevant biomarkers.

  • Terminal Procedures: At the end of the study, perform a terminal blood draw via cardiac puncture and harvest kidneys and other tissues for histological analysis and measurement of ATP and InsP7 levels.

  • Data Analysis: Compare the measured parameters between the vehicle- and this compound-treated groups to assess the therapeutic effects of the compound.

Measurement of Inositol Pyrophosphates (InsP7) by LC-MS/MS

The quantification of InsP7 requires a specialized analytical method due to its low abundance and high polarity[1][12][13].

Objective: To quantify the levels of InsP7 in cell lysates or tissue homogenates.

Principle: This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to separate the highly polar inositol phosphates, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection.

General Procedure:

  • Sample Preparation: Homogenize tissues or lyse cells in an appropriate extraction buffer, often containing acid (e.g., perchloric acid) to precipitate proteins.

  • Extraction: Centrifuge the homogenate/lysate and collect the supernatant containing the inositol phosphates.

  • LC Separation: Inject the extracted sample onto a HILIC column. Use a gradient of solvents with varying polarity (e.g., acetonitrile and an aqueous buffer with a high salt concentration) to elute the inositol phosphates.

  • MS/MS Detection: The eluent from the LC is introduced into a mass spectrometer. Use electrospray ionization (ESI) in negative mode. Monitor specific precursor-to-product ion transitions for InsP7 to ensure specificity and sensitivity.

  • Quantification: Use a stable isotope-labeled internal standard and a standard curve of known InsP7 concentrations to accurately quantify the amount of InsP7 in the samples.

Conclusion

This compound represents a novel therapeutic approach for the management of hyperphosphatemia. Its mechanism of action, centered on the inhibition of the IP6K/InsP7/XPR1 signaling pathway, is distinct from traditional phosphate binders. The preclinical data robustly demonstrate its ability to lower plasma phosphate levels in various animal models, including a therapeutically relevant model of CKD. The detailed protocols provided in this guide are intended to serve as a resource for researchers to further investigate the role of this compound and the broader implications of IP6K inhibition in phosphate homeostasis and related pathologies. Continued research and development of IP6K inhibitors like this compound hold promise for new treatments for patients with hyperphosphatemia and other disorders of phosphate metabolism.

References

SC-919: A Technical Guide to its Role in Inositol Pyrophosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SC-919, a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks), and its impact on the synthesis of inositol pyrophosphates (IPPs), particularly diphosphoinositol pentakisphosphate (InsP7) and bis-diphosphoinositol tetrakisphosphate (InsP8). This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, and provides comprehensive experimental protocols for its study.

Introduction to Inositol Pyrophosphates and their Synthesis

Inositol pyrophosphates are a unique class of signaling molecules characterized by the presence of one or more high-energy pyrophosphate moieties attached to an inositol ring. The most studied of these are InsP7 and InsP8. These molecules play crucial roles in a variety of cellular processes, including phosphate homeostasis, insulin signaling, and cellular energy metabolism.[1][2]

The synthesis of inositol pyrophosphates is a tightly regulated enzymatic cascade. The key enzymes involved are the inositol hexakisphosphate kinases (IP6Ks) and the diphosphoinositol pentakisphosphate kinases (PPIP5Ks).[2][3] IP6Ks (isoforms IP6K1, IP6K2, and IP6K3) catalyze the phosphorylation of inositol hexakisphosphate (InsP6) to form 5-InsP7.[2][4] Subsequently, PPIP5Ks can further phosphorylate 5-InsP7 to generate 1,5-InsP8.[3][5]

This compound: A Potent and Selective IP6K Inhibitor

This compound is an orally active small molecule that has been identified as a highly potent and selective inhibitor of all three human IP6K isoforms.[6][7] By inhibiting IP6K activity, this compound effectively reduces the cellular levels of InsP7, thereby impacting downstream signaling events and the synthesis of InsP8.[4][8]

Mechanism of Action

This compound acts by directly binding to the ATP-binding pocket of IP6Ks, preventing the transfer of a phosphate group from ATP to InsP6. This inhibition leads to a dose-dependent decrease in the production of 5-InsP7.[4] Consequently, the reduced availability of 5-InsP7 as a substrate for PPIP5Ks leads to a subsequent decrease in the synthesis of InsP8. This disruption of inositol pyrophosphate synthesis has been shown to modulate cellular phosphate export, primarily through the regulation of the phosphate transporter XPR1.[4][9]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on inositol pyrophosphate levels.

Table 1: In Vitro Inhibitory Activity of this compound against Human IP6K Isoforms [8][10]

IsoformIC50 (nM)
IP6K1<5.2
IP6K2<3.8
IP6K30.65

Table 2: In Vivo Effect of Oral this compound Administration on Rat Tissue InsP7 Levels (2 hours post-administration) [3][5]

TissueDose (mg/kg)Mean InsP7 Level (pmol/mg tissue) ± S.D.% Decrease vs. Vehicle
Liver Vehicle0.23 ± 0.04-
30.13 ± 0.0243.5%
100.07 ± 0.0169.6%
300.04 ± 0.0182.6%
Muscle Vehicle0.03 ± 0.01-
30.02 ± 0.0133.3%
100.01 ± 0.0066.7%
300.01 ± 0.0066.7%
Kidney Vehicle0.45 ± 0.09-
30.25 ± 0.0544.4%
100.12 ± 0.0273.3%
300.07 ± 0.0184.4%

Signaling Pathways and Experimental Workflows

Inositol Pyrophosphate Synthesis Pathway and Inhibition by this compound

Inositol_Pyrophosphate_Synthesis InsP6 Inositol Hexakisphosphate (InsP6) IP6K IP6K (1, 2, 3) InsP6->IP6K InsP7 5-Diphosphoinositol Pentakisphosphate (5-InsP7) PPIP5K PPIP5K (1, 2) InsP7->PPIP5K InsP8 1,5-Bis-diphosphoinositol Tetrakisphosphate (InsP8) IP6K->InsP7 ATP to ADP PPIP5K->InsP8 ATP to ADP SC919 This compound SC919->IP6K Inhibition

Figure 1. Simplified pathway of inositol pyrophosphate synthesis and the inhibitory action of this compound.

Experimental Workflow for Assessing IP6K Inhibition

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_invivo In Vivo Analysis invitro_assay IP6K Activity Assay (ADP-Glo) ic50 Determine IC50 of this compound invitro_assay->ic50 cell_treatment Treat Cells with this compound cetsa Cellular Thermal Shift Assay (CETSA) cell_treatment->cetsa ipp_quant Inositol Pyrophosphate Quantification (HILIC-MS/MS) cell_treatment->ipp_quant target_engagement target_engagement cetsa->target_engagement Confirm Target Engagement level_change level_change ipp_quant->level_change Measure InsP7/InsP8 Levels animal_dosing Administer this compound to Animals tissue_collection Collect Tissues animal_dosing->tissue_collection ipp_quant_invivo Inositol Pyrophosphate Quantification (HILIC-MS/MS) tissue_collection->ipp_quant_invivo invivo_effect invivo_effect ipp_quant_invivo->invivo_effect Assess In Vivo Efficacy

Figure 2. General experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

IP6K Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from methodologies used to assess the inhibitory effect of compounds on IP6K activity.[2][5]

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against IP6K isoforms.

Materials:

  • Recombinant human IP6K1, IP6K2, or IP6K3

  • Inositol hexakisphosphate (InsP6)

  • Adenosine triphosphate (ATP)

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20

  • 384-well white flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute with Assay Buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the recombinant IP6K enzyme, InsP6, and ATP in Assay Buffer. Final concentrations in the reaction are typically around 15 µM for ATP and 50 µM for InsP6, with enzyme concentrations optimized for each isoform (e.g., 15 nM IP6K1, 12 nM IP6K2, 1.5 nM IP6K3).[5]

  • Kinase Reaction:

    • Add 1 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Initiate the reaction by adding 4 µL of the enzyme/substrate master mix to each well.

    • Incubate the plate at room temperature (22-26°C) for 2 hours.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Quantification of Inositol Pyrophosphates by HILIC-MS/MS

This protocol is based on established methods for the sensitive and direct detection of InsP6, InsP7, and InsP8 in biological samples.[1][6][11]

Objective: To quantify the levels of InsP7 and InsP8 in cells or tissues treated with this compound.

Materials:

  • Perchloric acid (PCA)

  • Titanium dioxide (TiO2) beads

  • Ammonium hydroxide

  • Ammonium carbonate

  • Acetonitrile (ACN)

  • Internal standards (e.g., isotopically labeled InsP6)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., polymer-based amino column)

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Extraction:

    • Homogenize tissue samples or lyse cell pellets in ice-cold 1 M PCA.

    • Centrifuge to pellet the precipitate.

    • Neutralize the supernatant with a suitable buffer.

  • Enrichment of Inositol Phosphates:

    • Incubate the neutralized extract with TiO2 beads to bind the phosphorylated inositol species.

    • Wash the beads with PCA to remove non-specifically bound molecules.

    • Elute the inositol phosphates from the beads using 10% ammonium hydroxide.

    • Dry the eluate using a vacuum concentrator.

  • HILIC-MS/MS Analysis:

    • Reconstitute the dried sample in a buffer compatible with the HILIC mobile phase (e.g., 100 mM ammonium carbonate/40% ACN).

    • Inject the sample onto the HILIC column.

    • Perform chromatographic separation using a gradient of aqueous mobile phase (e.g., 300 mM ammonium carbonate, pH 10.5) and organic mobile phase (ACN).[6]

    • Detect and quantify the different inositol pyrophosphate species using the mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for InsP7 and InsP8 should be used.

  • Data Analysis:

    • Calculate the concentration of each inositol pyrophosphate species by comparing the peak areas to a standard curve generated with known amounts of purified standards and normalizing to the internal standard.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a framework for confirming the target engagement of this compound with IP6K in a cellular environment.[4][7]

Objective: To demonstrate that this compound directly binds to and stabilizes IP6K in intact cells.

Materials:

  • Cultured cells expressing the target IP6K isoform

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies specific for the IP6K isoform)

Procedure:

  • Cell Treatment:

    • Treat cultured cells with this compound at a desired concentration (e.g., 10 µM) or with DMSO as a vehicle control.

    • Incubate the cells under normal culture conditions for a sufficient time to allow compound uptake (e.g., 1-2 hours).

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of soluble IP6K in each sample using a suitable method, such as Western blotting.

  • Data Analysis:

    • For each temperature point, quantify the band intensity of the IP6K protein.

    • Plot the percentage of soluble IP6K (relative to the non-heated control) against the temperature for both the this compound-treated and vehicle-treated samples.

    • A shift of the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of the target protein, confirming direct binding and target engagement.

Conclusion

This compound is a valuable research tool for investigating the roles of inositol pyrophosphates in cellular signaling. Its high potency and selectivity for IP6Ks allow for the specific modulation of InsP7 and, consequently, InsP8 synthesis. The experimental protocols detailed in this guide provide a robust framework for researchers to study the effects of this compound and further elucidate the complex biology of inositol pyrophosphate signaling pathways.

References

Unveiling SC-919 (LI-2124): A Potent Inositol Hexakisphosphate Kinase Inhibitor for Hyperphosphatemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-919, also known as LI-2124, has emerged as a promising therapeutic candidate for the management of hyperphosphatemia, a common and serious complication of chronic kidney disease (CKD). This small molecule is a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks), enzymes responsible for the synthesis of inositol pyrophosphates. By targeting IP6K, this compound effectively modulates cellular phosphate homeostasis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its underlying biological pathways.

Introduction

Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes that convert inositol hexakisphosphate (InsP6) to inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (InsP7).[1][2][3] These molecules act as cellular signals involved in various physiological processes, including the regulation of phosphate homeostasis. This compound (LI-2124) was identified through high-throughput screening and subsequent compound optimization as a highly potent and selective inhibitor of all three human IP6K isoforms (IP6K1, IP6K2, and IP6K3).[2][3] Its development offers a novel therapeutic strategy for conditions characterized by elevated serum phosphate levels, particularly in the context of CKD.

Discovery and Chemical Properties

This compound (LI-2124) was developed to create a powerful and selective inhibitor of IP6K.[2][3] The chemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name4-((3,5-dichloropyridin-2-yl)oxy)-2'-oxospiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid[4]
SynonymsThis compound, SC919, LI-2124, LI2124[4]
CAS Number2245949-62-4[1][4]
Molecular FormulaC19H16Cl2N2O4[1][4]
Molecular Weight407.25 g/mol [1][4]

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of IP6Ks. This inhibition leads to a reduction in the intracellular levels of inositol pyrophosphates, primarily InsP7.[1][5] InsP7 is known to regulate the phosphate exporter xenotropic and polytropic retrovirus receptor 1 (XPR1) through its SPX domain.[2][5] By decreasing InsP7 levels, this compound suppresses XPR1-mediated cellular phosphate export, leading to an increase in intracellular phosphate and a subsequent rise in intracellular ATP levels.[1][5] This targeted action on phosphate efflux forms the basis of its potential to lower systemic phosphate levels in hyperphosphatemic conditions.

SC919 This compound (LI-2124) IP6K IP6K (1, 2, 3) SC919->IP6K Inhibits Intracellular_ATP Intracellular ATP SC919->Intracellular_ATP Increases InsP7 InsP7 IP6K->InsP7 Synthesizes InsP6 InsP6 InsP6->IP6K XPR1 XPR1 (Phosphate Exporter) InsP7->XPR1 Activates Phosphate_Export Cellular Phosphate Export XPR1->Phosphate_Export Mediates

Mechanism of Action of this compound (LI-2124).

Preclinical Efficacy and Pharmacokinetics

In Vitro Potency

This compound has demonstrated potent inhibitory activity against all three human IP6K isoforms in enzymatic assays.

TargetIC50 (nM)
Human IP6K1<5.2[4][5]
Human IP6K2<3.8[4][5]
Human IP6K30.65[1][4][5]
In Vivo Studies

Oral administration of this compound has been shown to effectively lower plasma phosphate levels in rodent and non-human primate models.[3][4] In a rat model of adenine-induced CKD, this compound not only corrected hyperphosphatemia but also improved other parameters associated with the disease, such as reducing GDF15/FGF23/PTH levels, improving food intake and body weight, and decreasing creatinine, fibrosis, and vascular calcification.[4][5] Importantly, this compound did not affect phosphate uptake in the gut or its reabsorption in the kidneys in rats, indicating a targeted effect on cellular phosphate export.[4][5]

The following workflow outlines the general process of preclinical evaluation for this compound.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic_assay IP6K Enzymatic Assays (IC50 Determination) cell_based_assay Cell-Based Phosphate Export/Uptake Assays enzymatic_assay->cell_based_assay atp_assay Intracellular ATP Measurement cell_based_assay->atp_assay pk_studies Pharmacokinetic Studies (Rat, Monkey) efficacy_normal Efficacy in Normal Animals (Phosphate Lowering) pk_studies->efficacy_normal efficacy_ckd Efficacy in CKD Models (Hyperphosphatemia) efficacy_normal->efficacy_ckd tox_studies Toxicology Studies efficacy_ckd->tox_studies discovery Compound Discovery (HTS & Optimization) cluster_invitro cluster_invitro discovery->cluster_invitro clinical_dev Clinical Development cluster_invivo cluster_invivo cluster_invitro->cluster_invivo cluster_invivo->clinical_dev

Preclinical Development Workflow for this compound (LI-2124).

Experimental Protocols

IP6K Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against IP6K enzymes.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and the substrate InsP6.

  • Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations.

  • Enzyme Addition: Add the recombinant human IP6K enzyme (IP6K1, IP6K2, or IP6K3) to the reaction mixture.

  • Incubation: Incubate the reaction mixture with the diluted this compound or vehicle control (DMSO) at a controlled temperature (e.g., 37°C).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Detection: Quantify the product (InsP7) using a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phosphate Export Assay (General Protocol)

This protocol describes a general method to assess the effect of this compound on cellular phosphate export.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) in appropriate growth medium.

  • Phosphate Loading: Incubate the cells with a medium containing radiolabeled phosphate (e.g., ³²P) to allow for intracellular uptake.

  • Compound Treatment: Wash the cells to remove extracellular radiolabeled phosphate and then incubate them with a fresh medium containing different concentrations of this compound or vehicle control.

  • Sample Collection: At various time points, collect aliquots of the extracellular medium and lyse the cells to measure intracellular radiolabeled phosphate.

  • Quantification: Measure the radioactivity in the extracellular medium and cell lysates using a scintillation counter.

  • Data Analysis: Calculate the rate of phosphate export as the amount of radiolabeled phosphate released into the medium over time and determine the effect of this compound on this rate.

Conclusion

This compound (LI-2124) is a novel, potent, and selective inhibitor of IP6Ks with a well-defined mechanism of action centered on the modulation of cellular phosphate export. Preclinical studies have demonstrated its efficacy in lowering plasma phosphate levels in relevant animal models, highlighting its potential as a first-in-class therapeutic for hyperphosphatemia in CKD patients. Further clinical development is warranted to establish its safety and efficacy in humans. The targeted approach of this compound offers a promising new avenue for addressing a significant unmet medical need in the management of CKD and its complications.

References

SC-919: A Potent Pan-Inhibitor of Inositol Hexakisphosphate Kinases (IP6K1, IP6K2, and IP6K3)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes crucial for the synthesis of inositol pyrophosphates, key signaling molecules involved in a myriad of cellular processes. The three isoforms, IP6K1, IP6K2, and IP6K3, have distinct yet overlapping functions in cell migration, apoptosis, and neuronal signaling. SC-919 has emerged as a potent, selective, and orally active pan-inhibitor of all three human IP6K isoforms. This technical guide provides a comprehensive overview of the inhibition of IP6K1, IP6K2, and IP6K3 by this compound, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and a review of the signaling pathways modulated by these kinases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on IP6K-targeted therapeutics.

Quantitative Inhibitory Activity of this compound

This compound demonstrates potent inhibitory activity against all three human IP6K isoforms, with a particularly high affinity for IP6K3. The half-maximal inhibitory concentrations (IC50) have been determined using biochemical assays and are summarized in the table below.

Kinase IsoformThis compound IC50 (nM)
Human IP6K1<5.2[1]
Human IP6K2<3.8[1]
Human IP6K30.65[1][2]
Table 1: Inhibitory Potency of this compound against Human IP6K Isoforms. IC50 values indicate the concentration of this compound required to inhibit 50% of the kinase activity.

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of IP6K1, IP6K2, and IP6K3. This inhibition leads to a reduction in the cellular levels of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-IP7 or InsP7).[1][2] The decrease in InsP7 levels subsequently suppresses the XPR1-mediated export of cellular phosphate, resulting in an increase in intracellular ATP levels.[1][2] This mechanism of action makes this compound a valuable tool for studying the physiological roles of IP6Ks and a potential therapeutic agent for conditions associated with dysregulated phosphate homeostasis, such as chronic kidney disease.[1]

SC919 This compound IP6K IP6K1, IP6K2, IP6K3 SC919->IP6K Inhibits IP7 Inositol Pyrophosphates (e.g., InsP7) IP6K->IP7 Produces IP6 Inositol Hexakisphosphate (IP6) IP6->IP6K Substrate XPR1 XPR1 Phosphate Exporter IP7->XPR1 Activates Phosphate_Export Cellular Phosphate Export XPR1->Phosphate_Export Mediates ATP Intracellular ATP Phosphate_Export->ATP Reduces

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibition of IP6Ks by this compound.

Biochemical Assay for IP6K Inhibition: ADP-Glo™ Kinase Assay

This protocol describes the determination of this compound's IC50 values against recombinant human IP6K1, IP6K2, and IP6K3 using a luminescence-based ADP detection assay.

Materials:

  • Recombinant human IP6K1, IP6K2, and IP6K3

  • This compound

  • Inositol Hexakisphosphate (IP6)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant IP6K enzymes and IP6 substrate in the assay buffer to their final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted this compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the enzyme solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of IP6 and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Prepare this compound Dilutions Add_Compound Add this compound to Plate Compound_Prep->Add_Compound Enzyme_Substrate_Prep Prepare Enzyme and Substrate Add_Enzyme Add IP6K Enzyme Enzyme_Substrate_Prep->Add_Enzyme Add_Compound->Add_Enzyme Start_Reaction Add IP6 + ATP Add_Enzyme->Start_Reaction Incubate_Reaction Incubate Start_Reaction->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_1 Incubate Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate Add_Detection_Reagent->Incubate_2 Measure_Luminescence Measure Luminescence Incubate_2->Measure_Luminescence Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cellular Assay for Inositol Pyrophosphate (InsP7) Levels: HPLC Analysis

This protocol outlines the measurement of intracellular InsP7 levels in cells treated with this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cell line of interest (e.g., HEK293T)

  • This compound

  • [³H]myo-inositol

  • Perchloric acid (PCA)

  • Potassium carbonate (K2CO3)

  • HPLC system with a strong anion exchange (SAX) column

  • Scintillation counter

Procedure:

  • Cell Labeling:

    • Culture cells in inositol-free medium supplemented with [³H]myo-inositol for 48-72 hours to achieve metabolic equilibrium.

  • Compound Treatment:

    • Treat the radiolabeled cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 2-4 hours).

  • Extraction of Inositol Phosphates:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold perchloric acid (e.g., 0.5 M).

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet the cellular debris.

    • Neutralize the supernatant with potassium carbonate.

  • HPLC Analysis:

    • Inject the neutralized extract onto a SAX-HPLC column.

    • Elute the inositol phosphates using a gradient of a high-salt buffer (e.g., ammonium phosphate).

    • Collect fractions and measure the radioactivity of each fraction using a scintillation counter.

  • Data Analysis:

    • Identify the InsP7 peak based on the elution profile of known standards.

    • Quantify the amount of [³H]InsP7 in each sample.

    • Normalize the InsP7 levels to a more abundant, stable inositol phosphate like IP6 or total radioactivity.

    • Compare the InsP7 levels in this compound-treated cells to the vehicle-treated control.

Cellular Assay for Phosphate Export: XPR1-Mediated Efflux

This protocol describes a method to assess the effect of this compound on XPR1-mediated phosphate export using a radiolabeled phosphate tracer.

Materials:

  • HEK293T cells (wild-type and XPR1 knockout)

  • This compound

  • ³²P-orthophosphate

  • Phosphate-free buffer

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Culture wild-type and XPR1 knockout HEK293T cells.

    • Pre-treat the cells with this compound or vehicle control for a specified time.

  • Phosphate Loading:

    • Incubate the cells with ³²P-orthophosphate in a phosphate-free buffer to allow for cellular uptake.

  • Phosphate Efflux Measurement:

    • Wash the cells to remove extracellular ³²P.

    • Add fresh phosphate-free buffer (containing this compound or vehicle).

    • At various time points, collect aliquots of the extracellular buffer.

    • At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.

  • Data Analysis:

    • Measure the radioactivity in the collected buffer and cell lysates using a scintillation counter.

    • Calculate the percentage of phosphate efflux at each time point as (extracellular counts) / (extracellular + intracellular counts) * 100.

    • Compare the efflux rates between this compound-treated and vehicle-treated cells in both wild-type and XPR1 knockout cell lines to confirm the XPR1-dependent effect.

IP6K Signaling Pathways

IP6K1, IP6K2, and IP6K3 regulate distinct cellular processes through the production of InsP7 and through protein-protein interactions.

IP6K1 in Cell Migration

IP6K1 plays a crucial role in cell migration by modulating the actin cytoskeleton and focal adhesions. It interacts with proteins such as α-actinin and promotes the phosphorylation of Focal Adhesion Kinase (FAK), a key regulator of cell motility.[3]

Extracellular_Matrix Extracellular Matrix Integrin Integrin Extracellular_Matrix->Integrin FAK FAK Integrin->FAK Activates Actin_Cytoskeleton Actin Cytoskeleton Remodeling FAK->Actin_Cytoskeleton Regulates alpha_actinin α-actinin alpha_actinin->Actin_Cytoskeleton Crosslinks IP6K1 IP6K1 IP6K1->alpha_actinin Binds IP7 InsP7 IP6K1->IP7 Produces IP7->FAK Activates Cell_Migration Cell Migration Actin_Cytoskeleton->Cell_Migration Drives

Caption: IP6K1 signaling in cell migration.

IP6K2 in p53-Mediated Apoptosis

IP6K2 is a key regulator of apoptosis, particularly in the p53 signaling pathway. It can directly interact with p53, influencing the expression of downstream target genes and promoting a pro-apoptotic cellular response.[2]

Genotoxic_Stress Genotoxic Stress p53 p53 Genotoxic_Stress->p53 Activates p21 p21 (Cell Cycle Arrest) p53->p21 Induces Bax Bax (Pro-apoptotic) p53->Bax Induces IP6K2 IP6K2 IP6K2->p53 Binds and Modulates IP6K2->p21 Suppresses expression Apoptosis Apoptosis Bax->Apoptosis Promotes

Caption: IP6K2 in p53-mediated apoptosis.

IP6K3 in Neuronal Function

IP6K3 is highly expressed in the brain and plays a significant role in neuronal development and function. It is involved in regulating the neuronal cytoskeleton, which is critical for processes like neuronal migration and synapse formation. IP6K3 has been shown to interact with cytoskeletal proteins such as spectrin and adducin.

IP6K3 IP6K3 Spectrin Spectrin IP6K3->Spectrin Interacts with Adducin Adducin IP6K3->Adducin Interacts with Neuronal_Cytoskeleton Neuronal Cytoskeleton Spectrin->Neuronal_Cytoskeleton Component of Adducin->Neuronal_Cytoskeleton Regulates Neuronal_Migration Neuronal Migration Neuronal_Cytoskeleton->Neuronal_Migration Essential for Synapse_Formation Synapse Formation Neuronal_Cytoskeleton->Synapse_Formation Essential for

Caption: IP6K3 in neuronal function.

Conclusion

This compound is a powerful and selective tool for the chemical-biological investigation of IP6K signaling. Its ability to potently inhibit all three IP6K isoforms provides a means to probe the multifaceted roles of inositol pyrophosphates in health and disease. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of targeting IP6Ks. As our understanding of the intricate signaling networks governed by IP6K1, IP6K2, and IP6K3 continues to expand, inhibitors like this compound will be instrumental in translating this knowledge into novel therapeutic strategies.

References

The Impact of SC-919 on the XPR1 Phosphate Exporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism and effects of SC-919, a potent inhibitor of inositol hexakisphosphate kinases (IP6Ks), on the XPR1 phosphate exporter. XPR1 is a critical regulator of cellular phosphate homeostasis, and its dysregulation has been implicated in various diseases. This compound modulates XPR1 activity through the IP6K signaling pathway, offering a potential therapeutic avenue for conditions associated with phosphate imbalance. This document details the quantitative effects of this compound, outlines key experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound and XPR1

Xenotropic and Polytropic Retrovirus Receptor 1 (XPR1) is the only known cellular exporter of inorganic phosphate (Pi) in metazoans.[1][2] It plays a crucial role in maintaining intracellular phosphate levels, a process vital for numerous cellular functions, including energy metabolism, signal transduction, and nucleic acid synthesis. The activity of XPR1 is regulated by intracellular signaling molecules, particularly inositol pyrophosphates.

This compound is a potent and selective small-molecule inhibitor of inositol hexakisphosphate kinases (IP6K1, IP6K2, and IP6K3).[3] These enzymes are responsible for the synthesis of inositol pyrophosphates, such as inositol heptakisphosphate (InsP7). By inhibiting IP6Ks, this compound effectively reduces the cellular levels of these signaling molecules, thereby impacting downstream targets like XPR1. Research has demonstrated that this compound reduces phosphate export from cells in a manner that is dependent on the presence and function of XPR1.[1][3]

Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on phosphate homeostasis.

Table 1: In Vitro Inhibitory Activity of this compound against Human IP6K Isoforms [3]

TargetIC50 (nM)
Human IP6K1<5.2
Human IP6K2<3.8
Human IP6K30.65

Table 2: Effect of this compound on Phosphate Export in Cell Lines [1]

Cell LineTreatmentChange in Extracellular ³²P ActivityChange in Intracellular ³²P Activity
293 (Wild-Type)This compound (1 µM)DecreasedMarginal Change
HAP1 (Wild-Type)This compound (1 µM)DecreasedIncreased
HAP1 (XPR1 KO)This compound (1 µM)No EffectNo Effect

Table 3: In Vivo Effects of this compound on Plasma Phosphate Levels [4][5]

Animal ModelDose (mg/kg, oral)Time PointChange in Plasma Phosphate Levels
Normal Rats32 hoursSignificant Decrease
Normal Rats102 hoursSignificant Decrease
Normal Rats302 hoursSignificant Decrease
Normal Monkeys0.3-Significant Decrease
Normal Monkeys3-Significant Decrease

Signaling Pathway of this compound Action on XPR1

This compound exerts its effect on XPR1 through the inhibition of the IP6K signaling pathway. The diagram below illustrates this molecular cascade.

SC919_XPR1_Pathway SC919 This compound IP6K IP6K (Inositol Hexakisphosphate Kinase) SC919->IP6K InsP7 InsP7 (Inositol Heptakisphosphate) IP6K->InsP7 Produces InsP6 InsP6 InsP6->IP6K Substrate SPX SPX Domain InsP7->SPX XPR1 XPR1 (Phosphate Exporter) Phosphate_out Extracellular Phosphate XPR1->Phosphate_out Exports SPX->XPR1 Phosphate_in Intracellular Phosphate Phosphate_in->XPR1

Caption: this compound inhibits IP6K, reducing InsP7 and thus XPR1-mediated phosphate export.

Key Experimental Protocols

³²P-Phosphate Export Assay

This assay is the primary method used to quantify the effect of this compound on XPR1-mediated phosphate export.

Objective: To measure the rate of radioactively labeled phosphate exported from cells following treatment with this compound.

Materials:

  • HEK293 or HAP1 cells (Wild-Type and XPR1 Knockout)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-free DMEM

  • ³²P-orthophosphate

  • This compound (and vehicle control, e.g., DMSO)

  • Scintillation counter and vials

Procedure:

  • Cell Seeding: Seed cells in a 12-well plate and grow to confluency.

  • ³²P Labeling: Incubate confluent cells with fresh medium containing ³²P-orthophosphate for a sufficient time to allow for cellular uptake and labeling of the intracellular phosphate pool (e.g., 1 hour).

  • Washing: Place cells on ice for 30 minutes, then wash three times with cold phosphate-free DMEM to remove extracellular ³²P.

  • Treatment: Add phosphate-free DMEM containing either this compound at the desired concentration or a vehicle control.

  • Export Measurement: At various time points (e.g., 0, 15, 30, 60 minutes), collect a sample of the extracellular medium.

  • Quantification: Measure the amount of ³²P in the collected medium samples using a scintillation counter.

  • Normalization: At the end of the experiment, lyse the cells and measure the total protein content in each well to normalize the phosphate export data. The remaining intracellular ³²P can also be measured.

Workflow Diagram:

Phosphate_Export_Workflow cluster_prep Cell Preparation cluster_label Labeling and Washing cluster_exp Experiment cluster_analysis Analysis Seed Seed Cells in 12-well Plate Grow Grow to Confluency Seed->Grow Label Incubate with ³²P-orthophosphate Grow->Label Wash Wash with Cold Phosphate-Free DMEM Label->Wash Treat Add this compound or Vehicle Control Wash->Treat Collect Collect Extracellular Medium at Time Points Treat->Collect Scintillate Measure ³²P with Scintillation Counter Collect->Scintillate Normalize Normalize to Total Protein Scintillate->Normalize

Caption: Workflow for the ³²P-phosphate export assay.

Conclusion

This compound is a valuable research tool for investigating the role of the IP6K-XPR1 signaling axis in phosphate homeostasis. Its potent and selective inhibition of IP6Ks leads to a clear and quantifiable reduction in XPR1-mediated phosphate export. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting this pathway for therapeutic intervention in diseases characterized by phosphate dysregulation. Further investigation into the long-term effects and potential off-target activities of this compound will be crucial for its translation into clinical applications.

References

foundational research on SC-919's biological activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Initial research indicates that "SC-919" is not a designation for a publicly documented compound. Therefore, this document serves as an illustrative template for a technical guide on the biological activity of a novel compound, using the placeholder name "Hypothetical Compound A (HC-A)" . The data, pathways, and protocols presented herein are representative examples and should be substituted with actual experimental results for your compound of interest.

An In-depth Technical Guide on the Foundational Biological Activity of Hypothetical Compound A (HC-A)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypothetical Compound A (HC-A) is a novel small molecule inhibitor under investigation for its potential therapeutic applications. This document outlines the foundational research into its biological activity, focusing on its mechanism of action, target engagement, and effects on cellular signaling. The following sections provide a summary of its inhibitory activity, detailed experimental protocols, and visual representations of its proposed signaling pathway and experimental workflow.

Quantitative Data Summary

The inhibitory activity of HC-A was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay. The results are summarized in the table below.

Target KinaseHC-A IC50 (nM)Reference Compound (Staurosporine) IC50 (nM)Assay Format
Kinase X15.2 ± 2.15.8 ± 0.9ADP-Glo™ Kinase Assay
Kinase Y250.7 ± 15.38.3 ± 1.2ADP-Glo™ Kinase Assay
Kinase Z> 10,00010.1 ± 1.5ADP-Glo™ Kinase Assay

Table 1: In vitro inhibitory activity of Hypothetical Compound A (HC-A) against selected kinases. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

3.1. In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol details the methodology used to determine the IC50 values of HC-A against target kinases.

A. Materials:

  • Recombinant Human Kinase X, Y, Z (Supplier)

  • Kinase-specific substrate peptide (Supplier)

  • ATP (Sigma-Aldrich, Cat# A7699)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)

  • Hypothetical Compound A (HC-A), dissolved in DMSO

  • Staurosporine (Sigma-Aldrich, Cat# S4400), dissolved in DMSO

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • White, opaque 384-well assay plates (Corning, Cat# 3570)

B. Procedure:

  • Compound Preparation: A 10-point serial dilution of HC-A and the reference compound was prepared in 100% DMSO, starting from a 1 mM stock solution.

  • Assay Plate Setup: 1 µL of each compound dilution was transferred to a 384-well assay plate. Control wells contained 1 µL of DMSO (for 0% inhibition) or a known pan-kinase inhibitor (for 100% inhibition).

  • Kinase Reaction:

    • A 2X kinase/substrate solution was prepared in Assay Buffer.

    • 10 µL of the 2X kinase/substrate solution was added to each well of the assay plate.

    • The reaction was initiated by adding 10 µL of a 2X ATP solution (final concentration at Km for each kinase).

    • The plate was incubated at 30°C for 60 minutes with gentle shaking.

  • Signal Detection:

    • 10 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.

    • 20 µL of Kinase Detection Reagent was added to each well to convert ADP to ATP and induce a luminescent signal. The plate was incubated for 30 minutes at room temperature.

    • Luminescence was measured using a plate reader (e.g., Tecan Spark®).

  • Data Analysis:

    • The raw luminescence data was normalized relative to the 0% and 100% inhibition controls.

    • IC50 values were calculated by fitting the normalized data to a four-parameter logistic curve using GraphPad Prism software.

Visualizations

4.1. Proposed Signaling Pathway of HC-A

The diagram below illustrates the proposed mechanism of action for HC-A, where it selectively inhibits Kinase X, preventing the phosphorylation of its downstream substrate and subsequently blocking a pro-inflammatory signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase_Y Kinase Y (Not Inhibited) Receptor->Kinase_Y Signal Kinase_X Kinase X (Target) Kinase_Y->Kinase_X Activates Substrate Downstream Substrate Kinase_X->Substrate Phosphorylates Response Pro-inflammatory Response Substrate->Response HCA HC-A HCA->Kinase_X Inhibits

Caption: Proposed inhibitory action of HC-A on the Kinase X signaling pathway.

4.2. Experimental Workflow for IC50 Determination

The following diagram outlines the key steps of the in vitro kinase assay workflow used to determine the inhibitory potency of HC-A.

G start Start prep Prepare Compound Serial Dilutions start->prep plate Dispense Compound to 384-well Plate prep->plate add_reagents Add Kinase/Substrate and ATP Solution plate->add_reagents incubate Incubate at 30°C for 60 min add_reagents->incubate stop_rxn Add ADP-Glo™ Reagent to Stop Reaction incubate->stop_rxn detect Add Kinase Detection Reagent for Signal stop_rxn->detect read Measure Luminescence (Plate Reader) detect->read analyze Normalize Data and Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Methodological & Application

SC-919 Experimental Protocol for In Vitro Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: SC-919 is a potent and selective small-molecule inhibitor of inositol hexakisphosphate kinases (IP6Ks), which are key enzymes in the synthesis of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-InsP₇). By inhibiting IP6K, this compound effectively reduces the intracellular levels of these signaling molecules. This reduction in inositol pyrophosphates leads to the suppression of the phosphate exporter XPR1, resulting in decreased cellular phosphate export and a subsequent increase in intracellular ATP levels. These characteristics make this compound a valuable tool for studying cellular phosphate homeostasis and a potential therapeutic agent for conditions like hyperphosphatemia.

This document provides detailed application notes and protocols for the in vitro investigation of this compound, focusing on its mechanism of action and cellular effects.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Human IP6K Isoforms

Target EnzymeIC₅₀ (nM)
Human IP6K1<5.2
Human IP6K2<3.8
Human IP6K30.65

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in vitro.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for in vitro experiments.

SC919_Signaling_Pathway cluster_cell Cell InsP6 InsP₆ IP6K IP6K InsP6->IP6K Substrate InsP7 InsP₇ IP6K->InsP7 Product XPR1 XPR1 (Phosphate Exporter) InsP7->XPR1 Activates Phosphate_out Extracellular Phosphate XPR1->Phosphate_out Exports Phosphate_in Intracellular Phosphate Phosphate_out->Phosphate_in Homeostasis ATP Intracellular ATP Phosphate_in->ATP SC919 This compound SC919->IP6K Inhibits

Caption: this compound inhibits IP6K, reducing InsP₇ and suppressing XPR1-mediated phosphate export, leading to increased intracellular ATP.

Experimental_Workflow start Start: Cell Culture (e.g., HEK293 cells) treatment Treatment with this compound (Varying concentrations and times) start->treatment assay_choice Select In Vitro Assay treatment->assay_choice ip6k_assay IP6K Inhibition Assay assay_choice->ip6k_assay Biochemical phosphate_assay Phosphate Export Assay (³²P Labeling) assay_choice->phosphate_assay Cellular Function atp_assay Intracellular ATP Measurement assay_choice->atp_assay Cellular Energy viability_assay Cell Viability Assay (e.g., MTT) assay_choice->viability_assay Cytotoxicity data_analysis Data Analysis (IC₅₀, etc.) ip6k_assay->data_analysis phosphate_assay->data_analysis atp_assay->data_analysis viability_assay->data_analysis end End: Results Interpretation data_analysis->end

Caption: General workflow for in vitro characterization of this compound's cellular effects.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general culture of Human Embryonic Kidney (HEK293) cells and subsequent treatment with this compound.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks/plates

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.1%).

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

  • Incubation: Incubate the cells for the desired period. Previous studies have utilized a 4-hour incubation period for assessing effects on phosphate export.[2]

In Vitro IP6K Inhibition Assay

This protocol is for determining the inhibitory activity of this compound on IP6K in a cell-free system.

Materials:

  • Recombinant human IP6K1, IP6K2, or IP6K3

  • [³H]-InsP₆

  • ATP

  • Assay Buffer (e.g., 20 mM HEPES pH 7.2, 100 mM KCl, 3.5 mM MgCl₂, 20 µM EDTA)

  • This compound

  • DMSO

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a specific concentration of recombinant IP6K enzyme, and [³H]-InsP₆.

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO for control) to the reaction tubes.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Termination and Analysis: Stop the reaction and separate the product ([³H]-InsP₇) from the substrate ([³H]-InsP₆) using an appropriate method, such as HPLC.

  • Quantification: Quantify the amount of [³H]-InsP₇ formed using a scintillation counter.

  • IC₅₀ Determination: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Phosphate Export Assay (³²P-labeling)

This assay measures the effect of this compound on the export of phosphate from cells.

Materials:

  • HEK293 cells

  • Culture medium

  • ³²P-labeled orthophosphate (³²P-phosphate)

  • This compound

  • PBS

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed HEK293 cells in multi-well plates and grow to confluency.

  • ³²P-labeling: Pre-incubate the cells with ³²P-phosphate in the culture medium to allow for its incorporation into the intracellular phosphate pool.

  • Washing: After the labeling period, wash the cells thoroughly with PBS to remove extracellular ³²P-phosphate.

  • This compound Treatment: Add fresh culture medium containing different concentrations of this compound or vehicle (DMSO) to the cells and incubate for a specified time (e.g., 4 hours).[2]

  • Sample Collection:

    • Extracellular Phosphate: Collect the culture medium from each well.

    • Intracellular Phosphate: Wash the cells with PBS and then lyse the cells to release the intracellular contents.

  • Measurement: Measure the radioactivity (³²P) in both the extracellular medium and the cell lysate using a scintillation counter.

  • Analysis: Calculate the percentage of phosphate exported by dividing the extracellular radioactivity by the total radioactivity (extracellular + intracellular). Compare the phosphate export in this compound-treated cells to that in vehicle-treated cells.

Intracellular ATP Measurement Assay

This protocol outlines the measurement of intracellular ATP levels following this compound treatment.

Materials:

  • HEK293 cells

  • This compound

  • ATP measurement kit (e.g., luciferase-based assay)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed HEK293 cells in a 96-well white-walled plate and treat with various concentrations of this compound as described in Protocol 1.

  • Cell Lysis: After the treatment period, lyse the cells according to the ATP measurement kit's instructions to release the intracellular ATP.

  • ATP Detection: Add the ATP detection reagent (containing luciferase and luciferin) to each well.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Data Normalization: To account for variations in cell number, normalize the ATP levels to the total protein concentration in each well, which can be determined by a separate protein assay (e.g., BCA assay).

  • Analysis: Compare the normalized ATP levels in this compound-treated cells to those in vehicle-treated cells.

Cell Viability Assay (MTT Assay)

This assay is used to assess the potential cytotoxic effects of this compound.

Materials:

  • HEK293 cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed HEK293 cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1. Include a positive control for cytotoxicity.

  • MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance to that of the vehicle-treated control cells. This can be used to determine the concentration of this compound that causes a 50% reduction in cell viability (CC₅₀).

References

Application Notes and Protocols for In Vivo Use of SC-919 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo use of SC-919 in rodent models, specifically targeting research in phosphate homeostasis and chronic kidney disease (CKD). This compound is a potent and selective inhibitor of inositol hexakisphosphate kinase (IP6K), a key regulator of circulating phosphate levels. By inhibiting IP6K, this compound effectively reduces cellular phosphate export, leading to a decrease in plasma phosphate. This document outlines the mechanism of action, provides detailed experimental protocols for rodent studies, summarizes key quantitative data, and includes visual diagrams of the relevant signaling pathway and experimental workflow.

Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting the enzymatic activity of IP6K.[1][2] IP6K is responsible for the synthesis of inositol pyrophosphates, such as 5-InsP7, from inositol hexakisphosphate (InsP6).[3] These inositol pyrophosphates are crucial signaling molecules that regulate the function of the phosphate exporter, Xenotropic and Polytropic Retrovirus Receptor 1 (XPR1).[1][2] By inhibiting IP6K, this compound reduces the levels of intracellular inositol pyrophosphates, which in turn suppresses XPR1-mediated phosphate export from the cell.[1][2] This leads to an increase in intracellular phosphate and a subsequent rise in intracellular ATP levels.[1][2] Systemically, this reduction in cellular phosphate export results in a lowering of plasma phosphate concentrations, making this compound a promising therapeutic agent for conditions like hyperphosphatemia, often associated with CKD.[1][2]

Signaling Pathway of this compound Action

SC919_Pathway cluster_cell Cellular Environment InsP6 InsP6 IP6K IP6K InsP6->IP6K Substrate InsP7 5-InsP7 IP6K->InsP7 Generates SC919 This compound SC919->IP6K Inhibits XPR1 XPR1 (Phosphate Exporter) InsP7->XPR1 Activates Phosphate_out Extracellular Phosphate XPR1->Phosphate_out Exports Phosphate_in Intracellular Phosphate ATP ATP Phosphate_in->ATP Leads to increased Plasma_Phosphate Plasma Phosphate Phosphate_out->Plasma_Phosphate Contributes to

Caption: this compound inhibits IP6K, reducing 5-InsP7 and XPR1-mediated phosphate export.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies using this compound in rodent models.

Table 1: In Vivo Efficacy of this compound in Rats
ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)This compound (100 mg/kg)
InsP7 Levels (Liver) BaselineDose-dependent decreaseSignificant decreaseMarked decrease
InsP7 Levels (Muscle) BaselineDose-dependent decreaseSignificant decreaseMarked decrease
InsP7 Levels (Kidney) BaselineDose-dependent decreaseSignificant decreaseMarked decrease
Plasma Phosphate BaselineSignificant decreaseSignificant decreaseSignificant decrease

Data derived from studies demonstrating a dose-dependent effect of orally administered this compound on tissue InsP7 and plasma phosphate levels in normal rats.[1][3]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rodents
SpeciesRoute of AdministrationDoseKey Findings
RatOralDose-dependentIncreased plasma concentration of this compound with dose.[3]
RatOral10 mg/kg/day for 7 daysSustained reduction in plasma phosphate in adenine-induced CKD model.[1]
MonkeyOral0.3 and 3 mg/kgSignificant lowering of plasma phosphate levels.[1][3]

Experimental Protocols

Rodent Model for Hyperphosphatemia in Chronic Kidney Disease

A commonly used and relevant model is the adenine-induced CKD model in rats, which leads to hyperphosphatemia.[1]

Materials:

  • Male Sprague-Dawley rats (or other suitable strain)

  • Adenine

  • This compound

  • Vehicle: 0.5% (w/v) methylcellulose solution[3]

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes)

  • Metabolic cages (for urine and feces collection, if required)

Protocol:

  • Induction of CKD: Administer adenine to rats in their diet or via oral gavage for a period of several weeks to induce chronic kidney disease and subsequent hyperphosphatemia. The specific concentration and duration will need to be optimized based on literature and institutional guidelines.

  • Animal Grouping: Divide animals into at least two groups: a vehicle control group and an this compound treatment group. Additional groups for different doses of this compound can be included.

  • This compound Preparation: Dissolve this compound in a 0.5% (w/v) methylcellulose solution.[3]

  • Drug Administration: Administer this compound or vehicle to the respective groups via oral gavage. A common dosing regimen is once daily.[3] For sub-chronic studies, treatment can be continued for 7 days or longer.[1]

  • Sample Collection:

    • Blood: Collect blood samples at baseline and at various time points post-treatment to measure plasma phosphate and this compound concentrations.

    • Tissues: At the end of the study, euthanize the animals and collect tissues such as the liver, skeletal muscle, and kidneys for the analysis of InsP7 levels.[1][3]

  • Biochemical Analysis:

    • Measure plasma phosphate levels using a commercially available assay kit.

    • Quantify this compound plasma concentrations and tissue InsP7 levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Experimental Workflow

Experimental_Workflow start Start induction Induce CKD in Rodents (e.g., Adenine Diet) start->induction grouping Randomize into Groups (Vehicle, this compound) induction->grouping treatment Daily Oral Gavage (Vehicle or this compound) grouping->treatment monitoring Monitor Animal Health and Body Weight treatment->monitoring sampling Periodic Blood Sampling (Plasma Phosphate, this compound levels) monitoring->sampling euthanasia Euthanasia at Study End monitoring->euthanasia sampling->treatment Continue Treatment Period analysis Biochemical & LC-MS/MS Analysis (Phosphate, InsP7) sampling->analysis tissue_collection Tissue Collection (Kidney, Liver, Muscle) euthanasia->tissue_collection tissue_collection->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo study of this compound in a rodent CKD model.

Important Considerations

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Dose Selection: The optimal dose of this compound may vary depending on the rodent strain, age, and the specific pathological model. Dose-response studies are recommended.

  • Pharmacokinetics: It is advisable to perform pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in the chosen animal model.

  • Data Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the observed effects.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the IP6K-XPR1 pathway in phosphate homeostasis and to evaluate its therapeutic potential in preclinical models of diseases characterized by phosphate dysregulation.

References

Application Notes and Protocols for SC-919 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-919 is a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6K), including IP6K1, IP6K2, and IP6K3.[1] By inhibiting these enzymes, this compound reduces the cellular levels of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-InsP₇). This mode of action has been demonstrated to modulate cellular phosphate export through the XPR1 transporter, leading to a decrease in plasma phosphate levels.[1] These characteristics make this compound a valuable research tool for studying the physiological roles of IP6Ks and a potential therapeutic agent for conditions such as hyperphosphatemia, often associated with chronic kidney disease (CKD).[1]

This document provides detailed application notes and protocols for the dosage and administration of this compound in rat models, based on available preclinical research.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of IP6K. IP6K is responsible for the synthesis of inositol pyrophosphates (e.g., 5-InsP₇) from inositol hexakisphosphate (InsP₆). The reduction in 5-InsP₇ levels leads to the suppression of the phosphate exporter XPR1, resulting in decreased cellular phosphate export and an increase in intracellular ATP levels.

.dot

SC919_Mechanism_of_Action cluster_cell Cell InsP6 Inositol Hexakisphosphate (InsP6) IP6K Inositol Hexakisphosphate Kinase (IP6K) InsP6->IP6K InsP7 Inositol Pyrophosphate (5-InsP7) IP6K->InsP7 Synthesis XPR1 Phosphate Exporter (XPR1) InsP7->XPR1 Activates Phosphate_out Extracellular Phosphate XPR1->Phosphate_out Phosphate Export ATP Intracellular ATP XPR1->ATP Suppression leads to increased levels SC919 This compound SC919->IP6K Inhibits

Caption: Mechanism of action of this compound.

Dosage and Administration

Oral Administration (Gavage)

Dosage: A dosage of 10 mg/kg body weight, administered once daily for one week, has been shown to be effective.[2]

Vehicle: this compound should be dissolved in a 0.5% (w/v) methylcellulose solution.[2]

Protocol:

  • Animal Handling: Gently restrain the rat. Proper restraint is crucial to prevent injury to the animal and the researcher.

  • Gavage Needle Selection: Use a sterile, flexible gavage needle of an appropriate size for the rat's weight.

  • Administration:

    • Measure the distance from the rat's snout to the last rib to ensure proper tube length.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the rat to swallow the tube; do not force it.

    • Once the tube is in the stomach, administer the this compound solution slowly.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or regurgitation.

.dot

Oral_Gavage_Workflow start Start prep Prepare this compound solution (10 mg/kg in 0.5% methylcellulose) start->prep restrain Gently restrain the rat prep->restrain insert Insert gavage needle into esophagus restrain->insert administer Slowly administer the solution insert->administer withdraw Carefully withdraw the needle administer->withdraw monitor Monitor the rat for distress withdraw->monitor end End monitor->end

Caption: Experimental workflow for oral administration.

Subcutaneous (SC) and Intravenous (IV) Administration

While specific protocols for this compound administration via these routes are not available, the following are general guidelines for these procedures in rats. Researchers should perform dose-ranging studies to determine the optimal dosage and vehicle for their specific experimental needs.

Subcutaneous Injection Protocol (General):

  • Injection Site: The loose skin over the back, between the shoulders, is a common site.

  • Needle and Syringe: Use a sterile needle (23-25 gauge) and syringe.

  • Procedure:

    • Gently lift the skin to form a "tent."

    • Insert the needle into the base of the tented skin.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Inject the solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site.

Intravenous Injection Protocol (Tail Vein - General):

  • Animal Warming: Warm the rat's tail using a heat lamp or warm water to dilate the veins.

  • Restraint: Place the rat in a suitable restraint device.

  • Needle and Syringe: Use a sterile needle (25-27 gauge) and syringe.

  • Procedure:

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein.

    • A flash of blood in the needle hub confirms proper placement.

    • Inject the solution slowly.

    • Withdraw the needle and apply pressure to the injection site to prevent bleeding.

Data Presentation: Effects of Oral this compound Administration in Rats

The following tables summarize the quantitative data from studies on the oral administration of this compound in rats.

Table 1: Effect of Oral this compound on Plasma Phosphate Levels in Normal Rats

Dosage (mg/kg)Change in Plasma Phosphate Levels
3Decrease
10Significant Decrease
30Significant Decrease

Data adapted from published research.[2]

Table 2: Effect of Oral this compound on Tissue InsP₇ Levels in Normal Rats (2 hours post-administration)

Dosage (mg/kg)Liver InsP₇ Levels (% of Vehicle)Skeletal Muscle InsP₇ Levels (% of Vehicle)Kidney InsP₇ Levels (% of Vehicle)
3~70%~80%~75%
10~40%~50%~50%
30~20%~30%~30%

Data are approximate values based on graphical representations in published research.[2]

Toxicology and Safety

A specific toxicology profile for this compound in rats is not publicly available. As with any chemical compound, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area.

In the event of exposure, seek medical attention. For skin contact, wash the affected area with soap and water. For eye contact, rinse thoroughly with water for several minutes.

Conclusion

This compound is a valuable tool for investigating the IP6K signaling pathway and its role in phosphate homeostasis. The provided protocols for oral administration in rats are based on established research. For other administration routes, the general guidelines should be followed with careful dose-response optimization. Researchers should adhere to all institutional and national guidelines for animal care and use.

References

Application Notes and Protocols: SC-919 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-919 is a potent and selective inhibitor of Inositol Hexakisphosphate Kinases (IP6Ks), which are crucial enzymes in the synthesis of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-InsP₇).[1][2] These signaling molecules play a significant role in various cellular processes, including the regulation of phosphate homeostasis.[3][4] this compound has been demonstrated to effectively reduce intracellular levels of InsP₇ and, consequently, inhibit cellular phosphate export.[1][5] This mechanism of action makes this compound a valuable research tool for studying cellular signaling pathways and a potential therapeutic agent for conditions associated with phosphate imbalance, such as hyperphosphatemia.[2][5]

These application notes provide detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent, along with guidelines for its use in in vitro and in vivo experimental models.

Data Presentation

Physicochemical Properties and Storage
PropertyValueReference
Molecular Weight407.247 g/mol [6]
FormulaC₁₉H₁₆Cl₂N₂O₄[6]
AppearanceSolid Powder[6]
Solubility 10 mM in DMSO [6]
Storage (Solid) -20°C for 12 months; 4°C for 6 months [6]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month [6]
In Vitro Activity of this compound
TargetIC₅₀ (nM)Cell LineEffect
Human IP6K1<5.2-Potent Inhibition
Human IP6K2<3.8-Potent Inhibition
Human IP6K30.65-Potent Inhibition
293 Cells-293Decreased intracellular InsP₇ levels
293 Cells-293Increased intracellular ATP levels

References:[2][6]

In Vivo Effects of this compound (Oral Administration)
Animal ModelDoseEffectReference
Normal RatsDose-dependentDecreased InsP₇ levels in liver, skeletal muscle, and kidney[1]
Normal RatsDose-dependentDecreased plasma phosphate levels[1]
Normal Monkeys0.3 and 3 mg/kgSignificantly lowered plasma phosphate levels[1]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound. IP6K phosphorylates InsP₆ to produce 5-InsP₇, which in turn promotes phosphate export through the phosphate exporter XPR1. This compound inhibits IP6K, leading to reduced 5-InsP₇ levels, decreased phosphate export, and a subsequent increase in intracellular ATP.

SC919_Pathway cluster_cell Cellular Environment InsP6 InsP₆ IP6K IP6K InsP6->IP6K InsP7 5-InsP₇ IP6K->InsP7 ATP to ADP ATP Intracellular ATP IP6K->ATP Inhibition leads to increased levels XPR1 XPR1 (Phosphate Exporter) InsP7->XPR1 Activates Phosphate_out Extracellular Phosphate XPR1->Phosphate_out Exports SC919 This compound SC919->IP6K Inhibits

Caption: this compound inhibits the IP6K signaling pathway.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile DMSO.

Materials:

  • This compound solid powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated precision balance

  • Sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 407.247 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 407.247 g/mol = 0.000407247 g

      • Mass (mg) = 0.4072 mg

    • Adjust the mass and volume as needed for your experimental requirements.

  • Weighing this compound:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder using an analytical balance.

    • Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Dissolving in DMSO:

    • Transfer the weighed this compound powder to a sterile amber or foil-wrapped microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[6]

Protocol 2: Experimental Workflow for In Vitro Cell-Based Assays

This workflow outlines the general steps for using the this compound DMSO stock solution in cell culture experiments.

In_Vitro_Workflow start Start prep_stock Prepare 10 mM this compound Stock in DMSO start->prep_stock seed_cells Seed cells in culture plates prep_stock->seed_cells prepare_working Prepare working solutions of this compound by diluting stock in culture medium seed_cells->prepare_working treat_cells Treat cells with this compound (include vehicle control with DMSO) prepare_working->treat_cells incubate Incubate for desired time treat_cells->incubate assay Perform downstream assays (e.g., measure InsP₇, ATP, phosphate export) incubate->assay end End assay->end

Caption: General workflow for in vitro experiments with this compound.

Important Considerations for Cell Culture:

  • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4]

  • Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.[4]

  • Perform serial dilutions of the DMSO stock solution in pre-warmed culture medium to prepare the final working concentrations.

Safety Precautions

As a potent bioactive compound, this compound should be handled with care. Standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound and its solutions.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Waste Disposal: Dispose of all waste materials containing this compound and DMSO according to your institution's guidelines for chemical waste.

  • DMSO-Specific Precautions: DMSO is readily absorbed through the skin and can carry other dissolved substances with it. Therefore, it is crucial to avoid direct skin contact with DMSO solutions of this compound. If contact occurs, wash the affected area thoroughly with water.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance and institutional safety protocols. Researchers should consult the relevant safety data sheets for all chemicals used and adhere to all applicable safety regulations.

References

Application Notes and Protocols: SC-919 in Hyperphosphatemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperphosphatemia, an excess of phosphate in the blood, is a common and serious complication of chronic kidney disease (CKD). It is strongly associated with cardiovascular disease, bone-mineral disorders, and increased mortality. Traditional management strategies, such as dietary phosphate restriction and phosphate binders, are often insufficient and can have significant side effects. SC-919 has emerged as a promising investigational agent for the treatment of hyperphosphatemia with a novel mechanism of action. These application notes provide a detailed overview of the use of this compound in hyperphosphatemia research, including its mechanism of action, experimental protocols, and relevant in vivo and in vitro data.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of Inositol Hexakisphosphate Kinases (IP6Ks).[1] IP6Ks are enzymes that phosphorylate inositol hexakisphosphate (InsP6) to generate inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (InsP7).[2] InsP7 acts as a crucial signaling molecule that modulates the activity of the phosphate exporter Xenotropic and Polytropic Retrovirus Receptor 1 (XPR1).[3] By inhibiting IP6K, this compound reduces the cellular levels of InsP7.[2][3] This decrease in InsP7 leads to the inhibition of XPR1-mediated phosphate export from the cell, resulting in a reduction of extracellular and, consequently, plasma phosphate levels.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Source
Human IP6K1<5.2[1]
Human IP6K2<3.8[1]
Human IP6K30.65[1]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelThis compound DoseEffect on Plasma PhosphateSource
Normal RatsDose-dependentSignificant decrease[3][4]
Normal Monkeys0.3 and 3 mg/kg (oral)Significant decrease[3]
Adenine-Treated Rats (Hyperphosphatemia Model)Single oral doseEffective decrease[3]
Adenine-Treated Rats (Hyperphosphatemia Model)Sub-chronic dosing (7 days)Sustained reduction[3]

Table 3: Effect of this compound on Inositol Pyrophosphate Levels In Vivo (Rats)

TissueThis compound Administration (2 hours)Effect on InsP7 LevelsSource
LiverDose-dependentDose-dependent decrease[2]
MuscleDose-dependentDose-dependent decrease[2]
KidneyDose-dependentDose-dependent decrease[2]

Signaling Pathway Diagram

SC919_Pathway cluster_cell Cellular Environment cluster_plasma Plasma SC919 This compound IP6K IP6K SC919->IP6K Inhibits InsP7 InsP7 (Inositol Pyrophosphate) IP6K->InsP7 Phosphorylates InsP6 InsP6 InsP6->IP6K XPR1 XPR1 (Phosphate Exporter) InsP7->XPR1 Activates Pi_out Extracellular Phosphate (Pi) XPR1->Pi_out Phosphate Export ATP Intracellular ATP XPR1->ATP Regulates (Inversely) Pi_in Intracellular Phosphate (Pi) Pi_in->XPR1 Plasma_Pi Plasma Phosphate Pi_out->Plasma_Pi Contributes to

This compound Mechanism of Action

Experimental Protocols

In Vitro Phosphate Export Assay

This protocol is designed to assess the effect of this compound on XPR1-mediated phosphate export from cells in culture.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • XPR1 expression vector (and a control vector, e.g., GFP)

  • Transfection reagent

  • This compound

  • Phosphate-free buffer (e.g., HBSS)

  • Malachite Green Phosphate Assay Kit

  • BCA Protein Assay Kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Transfect the cells with the XPR1 expression vector or a control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • This compound Treatment: 24 hours post-transfection, replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for a further 24 hours.

  • Phosphate Export Initiation: Wash the cells twice with phosphate-free buffer. Add 100 µL of phosphate-free buffer to each well and incubate at 37°C.

  • Sample Collection: At various time points (e.g., 0, 15, 30, 60 minutes), collect the supernatant from the wells.

  • Phosphate Quantification: Measure the concentration of inorganic phosphate in the collected supernatants using a Malachite Green Phosphate Assay Kit according to the manufacturer's protocol.[5][6]

  • Protein Quantification: Lyse the cells in the wells and determine the total protein concentration using a BCA Protein Assay Kit.[7]

  • Data Normalization: Normalize the amount of exported phosphate to the total protein concentration in each well to account for variations in cell number.

Measurement of Intracellular ATP Levels

This protocol describes the measurement of intracellular ATP levels in response to this compound treatment.

Materials:

  • Cells of interest (e.g., HEK293)

  • This compound

  • ATP bioluminescence assay kit (e.g., luciferase-based)

  • Lysis buffer (provided with the kit or a suitable alternative)

  • 96-well opaque plates

Procedure:

  • Cell Culture and Treatment: Culture cells in a 96-well opaque plate and treat with various concentrations of this compound or vehicle for the desired duration.

  • Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.[8]

  • ATP Measurement: Add the luciferase-based ATP detection reagent to each well.[9][10]

  • Luminescence Reading: Immediately measure the luminescence using a plate reader. The light output is proportional to the ATP concentration.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the cell lysates.

  • Data Analysis: Calculate the intracellular ATP concentration for each treatment condition.

In Vivo Model of Hyperphosphatemia (Adenine-Induced)

This protocol details the induction of hyperphosphatemia in rats using an adenine-rich diet.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Standard rodent chow

  • Adenine

  • This compound

  • Equipment for oral gavage and blood collection

Procedure:

  • Acclimatization: Acclimatize the rats to the housing conditions for at least one week with free access to standard chow and water.

  • Induction of Hyperphosphatemia: To induce chronic kidney disease and subsequent hyperphosphatemia, feed the rats a diet containing 0.75% (w/w) adenine for 2-4 weeks.[3][11] Alternatively, administer adenine daily via oral gavage.[2][12] Monitor the animals' health and body weight regularly.

  • Confirmation of Hyperphosphatemia: After the induction period, collect blood samples and measure serum creatinine and phosphate levels to confirm the development of renal failure and hyperphosphatemia.

  • This compound Administration: Once hyperphosphatemia is established, administer this compound orally at the desired doses. Include a vehicle-treated control group.

  • Monitoring: Collect blood samples at various time points after this compound administration to monitor plasma phosphate levels.

  • Terminal Procedures: At the end of the study, collect terminal blood and tissue samples (e.g., kidney, liver, muscle) for further analysis (e.g., InsP7 levels, histological examination).

Measurement of Inositol Pyrophosphate (InsP7) Levels

This protocol provides a general workflow for the analysis of InsP7 levels in tissues or cells.

Materials:

  • Tissue or cell samples

  • Perchloric acid

  • High-Performance Liquid Chromatography (HPLC) system

  • Strong anion exchange (SAX) column

  • Radiolabeling reagents (e.g., myo-[³H]inositol) for enhanced sensitivity (optional)[1]

  • Mass spectrometer (for LC-MS based methods)[13]

Procedure:

  • Sample Extraction: Homogenize tissue or cell pellets in ice-cold perchloric acid to extract inositol polyphosphates.

  • Neutralization: Neutralize the extracts with a suitable buffer.

  • Chromatographic Separation: Separate the inositol polyphosphates using a strong anion exchange (SAX) HPLC column with a phosphate gradient.[1]

  • Detection and Quantification:

    • Radiolabeling: If cells were pre-labeled with myo-[³H]inositol, collect fractions from the HPLC and quantify the radioactivity using a scintillation counter to determine the levels of different inositol polyphosphates, including InsP7.[4]

    • Mass Spectrometry: For a non-radioactive method, couple the HPLC to a mass spectrometer to identify and quantify InsP7 based on its mass-to-charge ratio.[14]

  • Data Analysis: Quantify the InsP7 peak area and compare it to standards or normalize to an internal control.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Interpretation cell_culture Cell Culture (e.g., HEK293) transfection Transfection with XPR1 cell_culture->transfection sc919_treatment_vitro This compound Treatment transfection->sc919_treatment_vitro phosphate_export Phosphate Export Assay sc919_treatment_vitro->phosphate_export atp_assay Intracellular ATP Assay sc919_treatment_vitro->atp_assay data_analysis Analyze Data and Determine Efficacy phosphate_export->data_analysis atp_assay->data_analysis animal_model Animal Model of Hyperphosphatemia (Adenine-Induced) sc919_treatment_vivo This compound Administration (Oral Gavage) animal_model->sc919_treatment_vivo blood_sampling Blood Sampling sc919_treatment_vivo->blood_sampling tissue_analysis Tissue Analysis (e.g., InsP7 levels) sc919_treatment_vivo->tissue_analysis phosphate_measurement Plasma Phosphate Measurement blood_sampling->phosphate_measurement phosphate_measurement->data_analysis tissue_analysis->data_analysis

General Experimental Workflow

References

Application Notes and Protocols for Measuring InsP7 Levels Following SC-919 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of cellular signaling, inositol pyrophosphates, particularly inositol heptakisphosphate (InsP7), have emerged as critical regulators of diverse physiological processes, including phosphate homeostasis, energy metabolism, and insulin signaling.[1][2] The enzymatic activity of inositol hexakisphosphate kinases (IP6Ks) is central to the synthesis of InsP7.[3][4] SC-919 has been identified as a potent and selective inhibitor of all three human IP6K isoforms (IP6K1, IP6K2, and IP6K3), making it an invaluable tool for investigating the functional roles of InsP7.[5][6][7] These application notes provide a comprehensive guide to utilizing this compound and measuring its impact on intracellular InsP7 levels.

Mechanism of Action of this compound

This compound is an orally bioavailable small molecule that specifically inhibits the kinase activity of IP6K.[6][7] By doing so, it blocks the conversion of inositol hexakisphosphate (InsP6) to 5-InsP7, the predominant isomer of InsP7 in mammals.[3] This targeted inhibition leads to a significant and dose-dependent reduction in cellular InsP7 levels.[3][6][8] The reduction in InsP7 has been shown to suppress the XPR1-mediated export of cellular phosphate and lead to an increase in intracellular ATP levels.[6][7]

Key Applications

  • Elucidation of InsP7-mediated signaling pathways: By selectively depleting InsP7, this compound allows for the functional characterization of signaling cascades regulated by this molecule.

  • Drug Discovery and Development: As altered InsP7 levels are implicated in various diseases, including chronic kidney disease-related hyperphosphatemia, this compound serves as a crucial tool for validating IP6K as a therapeutic target.[7]

  • Metabolic Research: Given the role of InsP7 in regulating energy metabolism, this compound can be used to investigate the intricate connections between inositol pyrophosphate signaling and cellular bioenergetics.[1]

Quantitative Data Summary

The inhibitory potency of this compound against human IP6K isoforms and its effect on InsP7 levels in vivo are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (nM)
Human IP6K1<5.2[5][6]
Human IP6K2<3.8[5][6]
Human IP6K30.65[5][6]

Table 2: In Vivo Effect of this compound on InsP7 Levels in Rats

TissueEffect of Oral Administration
LiverDose-dependent reduction in InsP7 levels[3][6][8]
MuscleDose-dependent reduction in InsP7 levels[3][6][8]
KidneyDose-dependent reduction in InsP7 levels[3][6][8]

Signaling Pathway

The synthesis of InsP7 is a key step in the inositol phosphate signaling cascade. The following diagram illustrates the pathway and the point of inhibition by this compound.

InsP7_Signaling_Pathway InsP6 InsP6 IP6K IP6K1/2/3 InsP6->IP6K InsP7 5-InsP7 Downstream Downstream Signaling (e.g., XPR1 modulation, ATP regulation) InsP7->Downstream PPIP5K PPIP5K InsP7->PPIP5K IP6K->InsP7 ATP SC919 This compound SC919->IP6K InsP8 InsP8 PPIP5K->InsP8 ATP Experimental_Workflow start Start: Cells or Tissues treatment Treatment with this compound or Vehicle Control start->treatment harvest Cell/Tissue Harvesting and Lysis treatment->harvest extraction Inositol Phosphate Extraction harvest->extraction analysis LC-MS/MS Analysis (e.g., HILIC-MS/MS) extraction->analysis quantification Data Analysis and Quantification of InsP7 analysis->quantification end End: Results quantification->end

References

Application Notes and Protocols for LC-MS/MS Analysis of Inositol Pyrophosphates Utilizing SC-919

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of inositol pyrophosphates (IPPs) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a specific focus on the application of SC-919, a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks). These application notes are designed to guide researchers in pharmacology, cell biology, and drug discovery in studying the dynamics of IPP signaling.

Introduction to Inositol Pyrophosphates and this compound

Inositol pyrophosphates, such as diphosphoinositol pentakisphosphate (InsP7) and bis-diphosphoinositol tetrakisphosphate (InsP8), are highly phosphorylated signaling molecules that play crucial roles in a variety of cellular processes, including phosphate homeostasis, insulin signaling, and cellular energy metabolism.[1][2][3] The synthesis of these molecules is primarily mediated by inositol hexakisphosphate kinases (IP6Ks), which convert inositol hexakisphosphate (InsP6) into InsP7.[1][4]

This compound has been identified as a potent and selective inhibitor of IP6K.[1][4] By inhibiting IP6K, this compound effectively reduces the cellular levels of inositol pyrophosphates, making it a valuable chemical tool to investigate the physiological and pathophysiological functions of these signaling molecules.[1] This protocol details the use of this compound in cellular or animal models and the subsequent analysis of inositol pyrophosphates by LC-MS/MS.

Inositol Pyrophosphate Signaling Pathway and the Action of this compound

The synthesis of inositol pyrophosphates is a tightly regulated process. It begins with the phosphorylation of InsP6 by IP6K to form 5-InsP7, the predominant InsP7 isomer in mammals.[1][4] This molecule can be further phosphorylated by diphosphoinositol pentakisphosphate kinases (PPIP5Ks) to generate InsP8.[4] this compound specifically inhibits the initial step of this cascade, the conversion of InsP6 to 5-InsP7, by targeting IP6K.[1] Downstream, inositol pyrophosphates regulate proteins involved in phosphate homeostasis, such as the phosphate exporter XPR1, through interaction with their SPX domains.[1][5] Inhibition of IP6K by this compound can, therefore, modulate cellular phosphate export and impact intracellular ATP levels.[1][5]

Inositol_Pyrophosphate_Signaling InsP6 Inositol Hexakisphosphate (InsP6) IP6K Inositol Hexakisphosphate Kinase (IP6K) InsP6->IP6K InsP7 Diphosphoinositol Pentakisphosphate (5-InsP7) IP6K->InsP7 ATP PPIP5K Diphosphoinositol Pentakisphosphate Kinase (PPIP5K) InsP7->PPIP5K XPR1 Phosphate Exporter (XPR1) InsP7->XPR1 Regulates InsP8 Bis-diphosphoinositol Tetrakisphosphate (InsP8) PPIP5K->InsP8 ATP SC919 This compound SC919->IP6K Phosphate_Export Cellular Phosphate Export XPR1->Phosphate_Export

Caption: Inositol pyrophosphate synthesis and inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for the treatment of biological samples with this compound and the subsequent extraction and quantification of inositol pyrophosphates by LC-MS/MS.

Part 1: Treatment of Biological Samples with this compound

For Cell Culture:

  • Plate cells at a suitable density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Treat the cells with the desired concentration of this compound or vehicle control for the specified duration.

  • After incubation, wash the cells twice with ice-cold PBS.

  • Proceed immediately to the sample preparation for LC-MS/MS analysis.

For Animal Studies:

  • Administer this compound to animals via the desired route (e.g., oral gavage).

  • At the designated time point after administration, euthanize the animals and harvest the tissues of interest (e.g., liver, kidney, muscle).[1]

  • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.

Part 2: Sample Preparation for LC-MS/MS Analysis

This protocol is adapted from established methods for inositol polyphosphate extraction.[6]

  • Cell Lysis:

    • For cultured cells, add cell lysis buffer (e.g., 0.01% Triton X-100, 1 mM EDTA, 20 mM Tris-HCl) to the washed cell pellet.

    • For tissues, homogenize the frozen tissue in a suitable lysis buffer on ice.

  • Protein Precipitation and Inositol Phosphate Enrichment:

    • Treat the cell or tissue lysate with a 2 M perchloric acid solution to precipitate proteins.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Add titanium oxide beads to the supernatant to adsorb the inositol polyphosphates.

    • Incubate the mixture with titanium oxide beads at 4°C for 30 minutes with gentle rotation.

  • Washing and Elution:

    • Centrifuge to pellet the titanium oxide beads and discard the supernatant.

    • Wash the beads twice with a 2 M perchloric acid solution.

    • Elute the bound inositol polyphosphates from the beads by adding a 10% ammonia solution. Repeat the elution step.

  • Sample Reconstitution:

    • Combine the eluates and dry the sample completely under a vacuum.

    • Reconstitute the dried residue in a solution of 100 mM ammonium carbonate and acetonitrile (60:40, v/v) for LC-MS/MS analysis.[6]

LC-MS/MS Analysis

The analysis of inositol pyrophosphates is typically performed using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a triple quadrupole mass spectrometer.[6][7][8]

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
LC System
ColumnShodex HILICpak VG-50 2D (2.0 mm I.D. x 150 mm) or equivalent[6]
Mobile Phase A300 mM Ammonium bicarbonate (pH 10.5) + 5 µM Methylenediphosphonic acid[6][8]
Mobile Phase B(100 mM Ammonium bicarbonate (pH 10.5) + 5 µM Methylenediphosphonic acid)/CH3CN = 10/90[6]
Gradient75% B (0-2 min), 75% to 2% B (2-12 min)[6]
Flow Rate0.2 mL/min
Injection Volume5-50 µL[6]
MS System
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM TransitionsMonitor specific precursor-to-product ion transitions for InsP6 and InsP7
- InsP6e.g., m/z 659 -> m/z 579
- InsP7e.g., m/z 739 -> m/z 659

Quantitative Data Presentation

The following table summarizes the reported effects of this compound on inositol pyrophosphate levels in vivo.

Table 2: Effect of this compound on Inositol Pyrophosphate Levels in Rats [1][5]

TissueThis compound Dose (mg/kg)Time Post-Administration% Reduction in InsP7 Levels (Mean ± S.D.)
Liver302 hours~40%
Muscle302 hours~50%
Kidney302 hours~60%

Data are approximate and derived from graphical representations in the cited literature.

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample treatment to data analysis.

Experimental_Workflow cluster_treatment Sample Treatment cluster_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture SC919_Treatment Treatment with this compound or Vehicle Cell_Culture->SC919_Treatment Animal_Model Animal Model Animal_Model->SC919_Treatment Lysis Cell/Tissue Lysis SC919_Treatment->Lysis Precipitation Protein Precipitation (Perchloric Acid) Lysis->Precipitation Enrichment Enrichment with Titanium Oxide Beads Precipitation->Enrichment Elution Elution Enrichment->Elution Reconstitution Reconstitution Elution->Reconstitution LCMS LC-MS/MS Analysis (HILIC-QQQ) Reconstitution->LCMS Data_Acquisition Data Acquisition (MRM) LCMS->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis

References

Application Notes and Protocols for SC-919 in Cell-Based Phosphate Transport Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-919 is a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks), enzymes responsible for the synthesis of inositol pyrophosphates such as 5-InsP₇.[1] In the context of phosphate homeostasis, this compound does not directly inhibit phosphate transporters but instead modulates cellular phosphate export. It exerts its effect by reducing intracellular levels of inositol pyrophosphates, which are crucial signaling molecules that regulate the activity of the phosphate exporter Xenotropic and Polytropic Retrovirus Receptor 1 (XPR1).[1][2] By inhibiting IP6K, this compound leads to a decrease in XPR1-mediated phosphate efflux, resulting in an accumulation of intracellular phosphate.[1] This mechanism makes this compound a valuable tool for studying the regulation of cellular phosphate export and a potential therapeutic agent for conditions associated with phosphate imbalance.

These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on phosphate transport, specifically focusing on the inhibition of phosphate export.

Mechanism of Action of this compound in Phosphate Export

The signaling pathway through which this compound inhibits phosphate export is a novel mechanism distinct from direct transporter inhibition. The key steps are outlined below:

  • Inhibition of IP6K: this compound selectively inhibits the enzymatic activity of IP6K1, IP6K2, and IP6K3.[1]

  • Reduction of Inositol Pyrophosphates: This inhibition leads to decreased synthesis of inositol pyrophosphates, particularly 5-InsP₇.[1]

  • Modulation of XPR1 Activity: Inositol pyrophosphates are known to bind to the SPX domain of the phosphate exporter XPR1, a critical step for its export function.[1][2]

  • Suppression of Phosphate Export: By reducing the levels of inositol pyrophosphates, this compound effectively dampens the XPR1-mediated export of phosphate from the cell.[1]

SC919_Pathway SC919 This compound IP6K IP6K (Inositol Hexakisphosphate Kinase) SC919->IP6K InsP7 5-InsP₇ (Inositol Pyrophosphate) IP6K->InsP7 XPR1 XPR1 (Phosphate Exporter) InsP7->XPR1 Activates Phosphate_Export Phosphate Export XPR1->Phosphate_Export

Caption: Signaling pathway of this compound in inhibiting phosphate export.

Quantitative Data

The inhibitory activity of this compound on IP6K isoforms has been determined, showcasing its high potency. While specific dose-response data for the inhibition of phosphate export in cell-based assays are not extensively published in tabular format, the available literature indicates a dose-dependent effect. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

ParameterIP6K1IP6K2IP6K3Reference
IC₅₀ <5.2 nM<3.8 nM0.65 nM[1]

Experimental Protocols

The following are detailed protocols for assessing the effect of this compound on phosphate export and intracellular phosphate levels in adherent cell lines such as HEK293.

Protocol 1: ³²P-Phosphate Export Assay

This assay measures the rate of phosphate efflux from cells pre-loaded with radioactive ³²P-orthophosphate.

Materials:

  • Adherent cells (e.g., HEK293)

  • Complete cell culture medium

  • Phosphate-free buffer (e.g., Hanks' Balanced Salt Solution without phosphate)

  • ³²P-orthophosphate

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well culture plates (e.g., 24-well plates)

Experimental Workflow:

Phosphate_Export_Workflow cluster_loading Phase 1: Cell Loading cluster_treatment Phase 2: Treatment cluster_measurement Phase 3: Measurement Seed_Cells 1. Seed cells in a 24-well plate Preload 2. Pre-load cells with ³²P-orthophosphate (e.g., 18 hours) Seed_Cells->Preload Wash1 3. Wash cells to remove extracellular ³²P Preload->Wash1 Add_Compound 4. Add this compound or vehicle control Wash1->Add_Compound Incubate 5. Incubate for desired time (e.g., 4 hours) Add_Compound->Incubate Collect_Supernatant 6. Collect supernatant (exported ³²P) Incubate->Collect_Supernatant Lyse_Cells 7. Lyse cells (intracellular ³²P) Incubate->Lyse_Cells Scintillation_Count 8. Measure radioactivity by scintillation counting Collect_Supernatant->Scintillation_Count Lyse_Cells->Scintillation_Count

Caption: Workflow for the ³²P-Phosphate Export Assay.

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • ³²P-Orthophosphate Loading:

    • The following day, replace the culture medium with a fresh medium containing ³²P-orthophosphate (specific activity to be optimized, typically in the range of 1-5 µCi/mL).

    • Incubate the cells for 18 hours to allow for the incorporation of the radioactive phosphate into intracellular pools.

  • Washing:

    • Carefully aspirate the radioactive medium.

    • Wash the cell monolayer three times with pre-warmed, phosphate-free buffer to remove any extracellular ³²P-orthophosphate.

  • This compound Treatment:

    • Add fresh, pre-warmed culture medium containing the desired concentrations of this compound or vehicle control (DMSO) to the respective wells. It is recommended to perform a dose-response curve (e.g., 0, 10, 100, 1000 nM this compound).

    • Incubate the plate at 37°C in a CO₂ incubator for a specified time course (e.g., 4 hours).[1]

  • Sample Collection:

    • At the end of the incubation period, collect the supernatant from each well. This fraction contains the exported ³²P-phosphate.

    • Wash the cells once with ice-cold phosphate-free buffer.

    • Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). This fraction contains the intracellular ³²P-phosphate.

  • Radioactivity Measurement:

    • Add an appropriate volume of the supernatant and the cell lysate to separate scintillation vials containing a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) in each sample using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of phosphate export using the following formula: % Phosphate Export = [CPM (Supernatant) / (CPM (Supernatant) + CPM (Cell Lysate))] x 100

    • Compare the percentage of phosphate export in this compound-treated cells to the vehicle-treated control cells.

Protocol 2: Intracellular ³²P-Phosphate Accumulation Assay

This assay is a variation of the export assay, focusing on the change in intracellular phosphate levels following treatment with this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Seeding and ³²P-Orthophosphate Loading: Follow steps 1 and 2 from Protocol 1.

  • Washing: Follow step 3 from Protocol 1.

  • This compound Treatment: Follow step 4 from Protocol 1.

  • Sample Collection:

    • At the end of the incubation period, aspirate the supernatant.

    • Wash the cells three times with ice-cold phosphate-free buffer.

    • Lyse the cells as described in step 5 of Protocol 1.

  • Radioactivity Measurement:

    • Measure the radioactivity in the cell lysate as described in step 6 of Protocol 1.

  • Data Analysis:

    • Normalize the intracellular CPM to the total protein concentration in each well to account for any differences in cell number.

    • Compare the normalized intracellular ³²P levels in this compound-treated cells to the vehicle-treated control cells. An increase in intracellular ³²P indicates an inhibition of phosphate export.[1]

Troubleshooting and Considerations

  • Cell Viability: It is crucial to assess the cytotoxicity of this compound at the concentrations used to ensure that the observed effects on phosphate transport are not due to cell death.

  • Vehicle Effects: The concentration of the vehicle (e.g., DMSO) should be kept constant across all experimental conditions and should not exceed a level that affects cell viability or phosphate transport (typically ≤ 0.1%).

  • Optimization: Incubation times, this compound concentrations, and the specific activity of ³²P-orthophosphate may need to be optimized for different cell lines.

  • Specificity: To confirm that the observed effects are mediated through XPR1, experiments can be performed in XPR1 knockout or knockdown cells. In such cells, the effect of this compound on phosphate export should be abolished.[1]

By following these detailed protocols and considering the underlying mechanism of action, researchers can effectively utilize this compound as a tool to investigate the intricate regulation of cellular phosphate homeostasis.

References

Troubleshooting & Optimization

SC-919 Technical Support Center: Solubility and Stability in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with the IP6K inhibitor, SC-919, in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). A stock solution of up to 10 mM in DMSO can be prepared.[1]

Q2: My this compound precipitated when I added it to my cell culture medium. What is the likely cause?

A2: Precipitation of this compound upon addition to aqueous culture media is a common issue for hydrophobic small molecules. This phenomenon, often called "crashing out," can be caused by several factors:

  • High Final Concentration: The concentration of this compound in the media may exceed its solubility limit in an aqueous environment.

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock into a large volume of aqueous media can cause the compound to precipitate before it can be properly solvated.[2]

  • Low Temperature: Adding the compound to cold media can decrease its solubility.

  • Interaction with Media Components: this compound may interact with components in the media, such as salts or proteins in serum, forming insoluble complexes.[2]

Q3: How can I prevent this compound from precipitating in my cell culture experiments?

A3: To prevent precipitation, consider the following strategies:

  • Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform a serial dilution. First, create an intermediate dilution of this compound in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final culture volume.[3]

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% and preferably at or below 0.1%, to minimize solvent-induced toxicity and precipitation.[3]

  • Use Pre-warmed Media: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound solution.[3]

  • Vortex Gently During Dilution: Add the this compound solution dropwise to the pre-warmed media while gently vortexing to ensure rapid and thorough mixing.[3]

  • Determine Maximum Soluble Concentration: Before conducting your experiments, it is advisable to determine the maximum soluble concentration of this compound in your specific cell culture medium and under your experimental conditions.

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is crucial for maintaining the stability of this compound.

FormStorage TemperatureDuration
Solid Powder-20°C12 Months
4°C6 Months
In Solvent (e.g., DMSO)-80°C6 Months
-20°C6 Months

Data sourced from Probechem Biochemicals.[1]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.

Potential Cause Description Recommended Solution(s)
Poor Aqueous Solubility This compound, like many small molecule inhibitors, is hydrophobic and has limited solubility in aqueous solutions like cell culture media.- Prepare a high-concentration stock solution in DMSO (e.g., 10 mM).- Minimize the final DMSO concentration in the culture media (≤ 0.1%).- Perform a final dilution step in pre-warmed (37°C) media with vigorous mixing.
"Solvent Shock" Rapid dilution of a concentrated DMSO stock into a large volume of aqueous media can cause the compound to immediately precipitate.- Prepare an intermediate dilution of the DMSO stock in a small volume of pre-warmed culture media before adding it to the final culture volume.[3]- Add the compound solution dropwise while gently vortexing the media.[3]
High Final Concentration The desired final concentration of this compound in the media exceeds its solubility limit.- Decrease the final working concentration of this compound.- Empirically determine the maximum soluble concentration using the protocol provided below.
Interaction with Media Components This compound may form insoluble complexes with salts, amino acids, or proteins present in the culture medium, especially in serum-containing media.- If your experiment allows, try reducing the serum concentration.[2]- Consider testing the solubility of this compound in different basal media formulations.
pH and Temperature Effects The pH of the culture medium and the temperature at which the compound is added can influence its solubility.- Ensure the pH of your culture medium is stable and within the optimal range for your cells (typically 7.2-7.4).[2]- Always use pre-warmed (37°C) media when preparing your final this compound working solution.[3]

Experimental Protocols

Protocol for Determining the Maximum Soluble Concentration of this compound in Culture Media

This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound

  • DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640, with and without serum)

  • Sterile 1.5 mL microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Microscope or plate reader capable of measuring turbidity

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved.

  • Prepare a serial dilution of the this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. To do this, add the required volume of the 10 mM stock to pre-warmed (37°C) cell culture medium in individual tubes or wells.

  • Vortex each tube/well immediately and thoroughly after adding the stock solution to ensure rapid mixing.

  • Incubate the tubes/plate at 37°C in a 5% CO₂ incubator for a duration that mimics your planned experiment (e.g., 2, 6, 24 hours).

  • Visually inspect each tube/well for any signs of precipitation. A cloudy or hazy appearance, or visible particles, indicates precipitation. This can be observed by eye or under a microscope.

  • (Optional) Quantify precipitation by measuring the absorbance of each well at 600-650 nm using a plate reader. An increase in absorbance compared to a vehicle control (media with DMSO only) indicates precipitation.

  • Determine the maximum soluble concentration. The highest concentration that remains clear and free of precipitate is the maximum working concentration you should use for your experiments under those specific conditions.

Protocol for Assessing the Stability of this compound in Culture Media

This protocol outlines a method to evaluate the chemical stability of this compound under typical cell culture conditions over time.

Materials:

  • This compound

  • Complete cell culture medium

  • Incubator (37°C, 5% CO₂)

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

  • Appropriate sterile vials for sample collection

Methodology:

  • Prepare a solution of this compound in pre-warmed complete culture medium at the highest intended experimental concentration.

  • Aliquot this solution into several sterile vials, one for each time point to be tested.

  • Place the vials in a 37°C, 5% CO₂ incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.

  • Immediately process the sample for analysis by HPLC-UV or LC-MS to determine the concentration of this compound remaining. This may involve a sample clean-up step, such as protein precipitation with a solvent like acetonitrile, followed by centrifugation.

  • Analyze the supernatant to quantify the amount of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Visualizations

SC_919_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm XPR1 XPR1 (Phosphate Exporter) Phosphate_out Phosphate Efflux XPR1->Phosphate_out Mediates InsP6 Inositol Hexakisphosphate (InsP6) IP6K Inositol Hexakisphosphate Kinase (IP6K) InsP6->IP6K Substrate InsP7 Inositol Pyrophosphate (5-InsP7) IP6K->InsP7 Generates InsP7->XPR1 Activates SC919 This compound SC919->IP6K Inhibits

Caption: Signaling pathway showing this compound inhibition of IP6K.

Troubleshooting_Workflow Start This compound Precipitation Observed in Media Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the working concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Was a direct dilution of concentrated stock used? Check_Concentration->Check_Dilution No Lower_Concentration->Check_Dilution Intermediate_Dilution Use an intermediate dilution step in pre-warmed media Check_Dilution->Intermediate_Dilution Yes Check_Temp Was the media pre-warmed to 37°C? Check_Dilution->Check_Temp No Intermediate_Dilution->Check_Temp Prewarm_Media Always use pre-warmed media Check_Temp->Prewarm_Media No Check_Mixing Was the solution mixed thoroughly upon addition? Check_Temp->Check_Mixing Yes Prewarm_Media->Check_Mixing Vortex_Gently Add dropwise while gently vortexing Check_Mixing->Vortex_Gently No Solubility_Test Perform a solubility test in your specific media Check_Mixing->Solubility_Test Yes Vortex_Gently->Solubility_Test Success Precipitation Resolved Solubility_Test->Success

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow Start Start: Determine this compound Solubility & Stability Prep_Stock Prepare 10 mM this compound stock in DMSO Start->Prep_Stock Solubility_Arm Solubility Test Prep_Stock->Solubility_Arm Stability_Arm Stability Test Prep_Stock->Stability_Arm Serial_Dilution Prepare serial dilutions in pre-warmed media Solubility_Arm->Serial_Dilution Prep_Working_Sol Prepare working solution in pre-warmed media Stability_Arm->Prep_Working_Sol Incubate_Sol Incubate at 37°C (e.g., 2, 6, 24h) Serial_Dilution->Incubate_Sol Observe_Precipitation Visually inspect for precipitation Incubate_Sol->Observe_Precipitation Max_Sol_Conc Determine Maximum Soluble Concentration Observe_Precipitation->Max_Sol_Conc Incubate_Stab Incubate at 37°C and collect at time points (0, 2, 4, 8, 24, 48h) Prep_Working_Sol->Incubate_Stab Analyze_Samples Analyze samples by HPLC or LC-MS Incubate_Stab->Analyze_Samples Determine_Degradation Determine % Degradation over time Analyze_Samples->Determine_Degradation

Caption: Experimental workflow for solubility and stability testing.

References

Technical Support Center: SC-919 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during in vivo experiments with SC-919, a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks).

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for formulating this compound for in vivo oral administration?

A1: For in vivo studies, this compound has been successfully formulated in a 0.5% (w/v) methylcellulose solution for oral administration.[1][2] For in vitro experiments, dimethyl sulfoxide (DMSO) is a suitable solvent.[2]

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective inhibitor of all three isoforms of inositol hexakisphosphate kinase (IP6K1, IP6K2, and IP6K3).[3] IP6Ks are enzymes that convert inositol hexakisphosphate (InsP6) to inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-InsP7).[1][2] By inhibiting IP6K, this compound reduces the intracellular levels of InsP7.[2][3]

Q3: What are the known downstream effects of this compound administration in vivo?

A3: Oral administration of this compound has been shown to cause a dose-dependent decrease in InsP7 levels in the liver, skeletal muscle, and kidney of rats.[1][2] This leads to a reduction in plasma phosphate levels in both rats and monkeys.[1][3][4] Additionally, this compound has been observed to increase intracellular ATP levels in an XPR1-dependent manner.[2][3]

Q4: Has this compound shown efficacy in any disease models?

A4: Yes, this compound has demonstrated therapeutic potential by alleviating hyperphosphatemia and improving kidney function in a rat model of chronic kidney disease (CKD).[2][3]

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy Suboptimal Dosing: The administered dose may be too low to achieve the desired therapeutic concentration.- Increase the dose of this compound. - Conduct a dose-response study to determine the optimal dose.
Poor Bioavailability: Issues with the formulation or route of administration may limit drug absorption.- Consider alternative routes of administration (e.g., intraperitoneal). - Evaluate different formulation strategies to enhance solubility and absorption.
Rapid Metabolism/Clearance: The compound may be cleared from the system too quickly to exert its effect.- Increase the dosing frequency (e.g., from once daily to twice daily). - Conduct pharmacokinetic studies to determine the compound's half-life.
Unexpected Toxicity Off-Target Effects: The compound may be interacting with unintended molecular targets.- Reduce the dose to determine if the toxicity is dose-dependent.[5] - Conduct a thorough literature search for known off-target liabilities of similar compounds.[5] - Perform in vitro screening against a panel of related proteins to assess selectivity.[5]
Compound Impurities: Toxic effects may be due to impurities from the synthesis process.- Verify the purity of the compound batch using analytical methods (e.g., HPLC, mass spectrometry). - If possible, test a new, highly purified batch of the compound.
Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects.- Administer the vehicle alone to a control group to assess its toxicity.[5]
High Variability Between Animals Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.- Ensure precise and consistent dosing techniques. - Normalize the dose to the body weight of each animal.[5]
Biological Variability: Inherent biological differences between individual animals.- Increase the number of animals per group to improve statistical power.[5] - Ensure that animals are age- and sex-matched.[5]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound

SpeciesDose (Oral)Cmax (ng/mL)Tmax (h)Plasma Protein Binding (%)Reference
Rat1 mg/kg~100~299.0 - 99.9[2][4]
3 mg/kg~300~2[4]
10 mg/kg~1000~4[4]
Monkey0.3 mg/kg~50~499.0 - 99.9[2][4]
3 mg/kg~500~8[4]
HumanN/AN/AN/A99.0 - 99.9[2]

Experimental Protocols

General Protocol for In Vivo Administration of this compound
  • Compound Preparation:

    • Based on the desired dose and the weight of the animals, calculate the required amount of this compound.

    • Prepare a 0.5% (w/v) methylcellulose solution in water.

    • Suspend this compound in the 0.5% methylcellulose solution to the final desired concentration. Ensure the suspension is homogenous before each administration.

  • Animal Handling and Dosing:

    • Acclimatize animals to the housing conditions for a minimum of one week before the start of the experiment.

    • Record the body weight of each animal before dosing.

    • Administer the prepared this compound suspension via oral gavage.

    • Administer vehicle (0.5% methylcellulose) alone to the control group.

  • Monitoring:

    • Observe the animals regularly for any signs of toxicity or adverse effects.

    • Monitor relevant efficacy endpoints (e.g., plasma phosphate levels, tumor growth) at predetermined time points.

  • Sample Collection and Analysis:

    • At the end of the study, collect tissues and/or blood for pharmacokinetic and pharmacodynamic analysis.

    • Analyze the samples to determine the concentration of this compound and its effect on the target pathway (e.g., InsP7 levels).

Visualizations

Signaling Pathway of this compound Action

SC919_Pathway cluster_cell Cell InsP6 InsP6 IP6K IP6K InsP6->IP6K InsP7 5-InsP7 XPR1 XPR1 InsP7->XPR1 regulates IP6K->InsP7 SC919 This compound SC919->IP6K Phosphate_Export Phosphate Export XPR1->Phosphate_Export ATP Intracellular ATP Phosphate_Export->ATP influences

Caption: this compound inhibits IP6K, reducing 5-InsP7 levels and phosphate export.

Experimental Workflow for this compound In Vivo Study

experimental_workflow prep 1. Compound Preparation (this compound in 0.5% Methylcellulose) acclimate 2. Animal Acclimatization (Minimum 1 week) prep->acclimate dosing 3. Dosing (Oral Gavage) acclimate->dosing monitoring 4. Monitoring (Toxicity & Efficacy) dosing->monitoring collection 5. Sample Collection (Blood/Tissues) monitoring->collection analysis 6. Analysis (PK/PD) collection->analysis

Caption: Workflow for conducting an in vivo experiment with this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_solutions Potential Solutions start Experiment Start issue Issue Observed? start->issue no_efficacy Lack of Efficacy issue->no_efficacy Yes toxicity Unexpected Toxicity issue->toxicity Yes variability High Variability issue->variability Yes end Continue/Conclude issue->end No sol_dose Adjust Dose/ Frequency no_efficacy->sol_dose sol_formulation Check Formulation/ Vehicle no_efficacy->sol_formulation toxicity->sol_dose toxicity->sol_formulation sol_purity Verify Compound Purity toxicity->sol_purity variability->sol_formulation sol_animals Refine Animal Handling/Grouping variability->sol_animals

Caption: A logical approach to troubleshooting common in vivo experiment issues.

References

optimizing SC-919 concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SC-919, a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of all three inositol hexakisphosphate kinase (IP6K) isoforms: IP6K1, IP6K2, and IP6K3.[1] Its primary mechanism of action is the inhibition of the synthesis of inositol pyrophosphates, specifically 5-diphosphoinositol pentakisphosphate (5-IP7), from inositol hexakisphosphate (IP6).[2][3] This inhibition leads to a reduction in the cellular export of phosphate via the XPR1 transporter, resulting in decreased intracellular InsP7 levels and a corresponding increase in intracellular ATP levels.[1]

Q2: What are the IC50 values for this compound against human IP6K isoforms?

A2: this compound exhibits potent inhibition of human IP6K isoforms with the following IC50 values:

  • IP6K1: <5.2 nM

  • IP6K2: <3.8 nM

  • IP6K3: 0.65 nM[1]

Q3: What is the recommended starting concentration range for this compound in cell culture experiments?

A3: The optimal concentration of this compound is highly dependent on the specific cell line, cell density, and the experimental endpoint. While the enzymatic IC50 values are in the low nanomolar range, a starting concentration in the low micromolar range (e.g., 1-10 µM) is recommended for cell-based assays. This is because, for some IP6K inhibitors, higher concentrations are required in intact cells to achieve significant inhibition, potentially due to factors like cell permeability.[4] For a structurally similar IP6K inhibitor, LI-2172, concentrations of 10-30 µM were necessary to inhibit IP6K activity in cells.[4] Another IP6K inhibitor, TNP, was used at 10-30 µM to achieve a 60-90% reduction in IP7 levels in various cell types.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I dissolve and store this compound?

A4: It is recommended to prepare a high-concentration stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. This stock solution should be stored at -20°C or -80°C and protected from light. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound Concentration too low: The effective concentration in your cell line may be higher than the initial concentration tested.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM).
Poor cell permeability: The compound may not be efficiently entering the cells.While this compound is orally available in vivo, permeability can vary in vitro.[2] If possible, use a positive control for IP6K inhibition to validate your assay.
Incorrect experimental endpoint: The chosen assay may not be sensitive to the effects of IP6K inhibition in your cell model.Consider measuring direct targets of IP6K activity, such as intracellular InsP7 or ATP levels.
Compound degradation: The this compound stock solution may have degraded.Prepare a fresh stock solution from powder. Ensure proper storage conditions (-20°C or -80°C, protected from light).
High levels of cell death (cytotoxicity) Concentration too high: The concentration of this compound used may be toxic to your specific cell line.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range. Lower the working concentration of this compound.
Solvent toxicity: The final concentration of the organic solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO). Include a vehicle-only control in your experiments.
Inconsistent or variable results Inconsistent cell density: Variations in the number of cells seeded can lead to variability in the response to the inhibitor.Ensure consistent cell seeding density across all experiments.
Variability in treatment time: The duration of exposure to this compound can influence the observed effect.Maintain a consistent treatment time for all experiments.
Cell line instability: The characteristics of your cell line may have changed over time with repeated passaging.Use cells with a low passage number and regularly check for mycoplasma contamination.

Data Summary

Table 1: In Vitro Potency of this compound Against Human IP6K Isoforms

TargetIC50 (nM)
IP6K1<5.2
IP6K2<3.8
IP6K30.65
Data from Probechem Biochemicals.[1]

Table 2: Recommended Starting Concentration Ranges for IP6K Inhibitors in Cell Culture

CompoundRecommended Starting Range (in vitro)Cell Types TestedReference
This compound (inferred)1 - 10 µMVariousBased on data for similar compounds
LI-217210 - 30 µMHCT116[4]
TNP10 - 30 µMVarious[5]
Note: These are starting recommendations. The optimal concentration must be determined empirically for each cell line and experiment.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxicity of this compound and determine a suitable concentration range for your experiments.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium from your stock solution. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions and the vehicle control to the respective wells (this will result in a 1X final concentration). Include wells with medium only as a blank control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value for cytotoxicity.

Visualizations

SC919_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm IP6 IP6 (Inositol Hexakisphosphate) IP6K IP6K (Inositol Hexakisphosphate Kinase) IP6->IP6K Substrate XPR1 XPR1 (Phosphate Exporter) Phosphate_out Extracellular Phosphate XPR1->Phosphate_out Phosphate Export 5IP7 5-IP7 (Inositol Pyrophosphate) IP6K->5IP7 Product SC919 This compound SC919->IP6K Inhibition 5IP7->XPR1 Activates ATP ATP (Adenosine Triphosphate) Phosphate_in Intracellular Phosphate Phosphate_in->ATP Synthesis

Caption: Signaling pathway of this compound action.

Experimental_Workflow A 1. Cell Culture Seeding B 2. This compound Treatment (Dose-Response) A->B C 3. Incubation (e.g., 24-72h) B->C D 4. Endpoint Assay C->D E a. Cytotoxicity Assay (e.g., MTT) D->E F b. Target Engagement Assay (e.g., InsP7 measurement) D->F G c. Functional Assay (e.g., ATP levels) D->G H 5. Data Analysis E->H F->H G->H

Caption: General experimental workflow for this compound.

Troubleshooting_Logic Start Experiment with this compound Q1 Expected Outcome? Start->Q1 Success Experiment Successful Q1->Success Yes NoEffect No Effect Observed Q1->NoEffect No Toxicity High Cell Toxicity Q1->Toxicity Toxicity Inconsistent Inconsistent Results Q1->Inconsistent Inconsistent CheckConc Increase Concentration? Perform Dose-Response NoEffect->CheckConc LowerConc Decrease Concentration? Perform Cytotoxicity Assay Toxicity->LowerConc CheckDensity Standardize Cell Seeding? Inconsistent->CheckDensity CheckEndpoint Validate Assay Endpoint? CheckConc->CheckEndpoint CheckStock Prepare Fresh Stock? CheckEndpoint->CheckStock CheckSolvent Check Solvent Concentration? LowerConc->CheckSolvent CheckTime Standardize Treatment Time? CheckDensity->CheckTime

Caption: Troubleshooting decision tree for this compound.

References

potential off-target effects of SC-919

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of SC-919, a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6K).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally active and selective inhibitor of all three mammalian inositol hexakisphosphate kinase (IP6K) isoforms: IP6K1, IP6K2, and IP6K3.[1][2] Its mechanism of action involves the inhibition of these kinases, which leads to a reduction in the cellular levels of inositol pyrophosphates, such as InsP₇.[1][3] This, in turn, suppresses the XPR1-mediated export of cellular phosphate and results in an increase in intracellular ATP levels.[1][3][4]

Q2: What is the selectivity profile of this compound? Have any off-target effects been identified?

A2: this compound has demonstrated a high degree of selectivity for IP6K isoforms. A comprehensive kinome selectivity profile was performed using a scanEDGE Kinase Assay Panel, testing this compound at a concentration of 1 µM. The results of this screen showed that this compound did not inhibit other kinases, indicating a very high selectivity for its intended targets, the IP6K family.[5]

Q3: What are the inhibitory concentrations (IC₅₀) of this compound for the different IP6K isoforms?

A3: this compound is a potent inhibitor of all three human IP6K isoforms. The IC₅₀ values are summarized in the table below.

Data Presentation

Table 1: Inhibitory Potency (IC₅₀) of this compound against Human IP6K Isoforms

Target KinaseIC₅₀ (nM)
IP6K1<5.2
IP6K2<3.8
IP6K30.65
(Data sourced from Probechem Biochemicals and MedChemExpress)[2][3]

Troubleshooting Guide

While this compound is a highly selective inhibitor, unexpected experimental results can arise from various factors. This guide provides a structured approach to troubleshoot potential issues and to confirm that the observed effects are on-target.

Issue: Unexpected Phenotype or Cellular Response

If you observe a phenotype that is not consistent with the known function of IP6K inhibition, consider the following troubleshooting steps before suspecting off-target effects.

Step 1: Confirm On-Target Activity of this compound in Your System

  • Hypothesis: The observed effect is due to the inhibition of IP6K.

  • Recommendation: Measure the levels of inositol pyrophosphates (e.g., InsP₇) in your cells or tissue following treatment with this compound. A significant reduction in these molecules is a direct indicator of on-target activity.[1][6]

Step 2: Titrate the Concentration of this compound

  • Hypothesis: The unexpected effect might be dose-dependent and unrelated to IP6K inhibition at higher concentrations.

  • Recommendation: Perform a dose-response experiment. If the desired on-target effect (e.g., reduced InsP₇ levels) is achieved at a lower concentration without the unexpected phenotype, it is advisable to use the lower concentration for subsequent experiments.

Step 3: Use a Structurally Unrelated IP6K Inhibitor

  • Hypothesis: If the unexpected phenotype is a true off-target effect of this compound's chemical scaffold, a different IP6K inhibitor should not reproduce it.

  • Recommendation: Treat your experimental system with a different, structurally distinct IP6K inhibitor. If this second inhibitor recapitulates the expected on-target effects but not the unexpected phenotype, it would suggest a potential off-target effect specific to the chemical structure of this compound.

Step 4: Evaluate Experimental Controls

  • Hypothesis: The unexpected effect may be an artifact of the experimental conditions.

  • Recommendation:

    • Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) does not cause the observed phenotype at the concentration used.

    • Cell Line Specificity: Test the effect of this compound in multiple cell lines to determine if the unexpected effect is specific to a particular cellular context.

Experimental Protocols

Protocol 1: General Procedure for Kinase Selectivity Profiling (Representative)

The kinome selectivity of this compound was determined using the scanEDGE Kinase Assay Panel. While the specific proprietary details of this commercial service are not public, a general protocol for in vitro kinase panel screening using a radiometric assay is provided below. This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by a kinase.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to achieve the desired final concentration for the assay (e.g., 1 µM).

  • Kinase Reaction Setup: In a multi-well plate, combine the reaction buffer, the specific kinase from the panel, and the diluted this compound or vehicle control.

  • Inhibitor Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinases.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the appropriate substrate and [γ-³³P]ATP. The ATP concentration is typically kept near the Kₘ for each kinase to ensure accurate IC₅₀ determination.

  • Reaction Incubation: Allow the reaction to proceed for a specified time (e.g., 2 hours) at a controlled temperature.

  • Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter or other appropriate detector.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of this compound relative to the vehicle control.

Visualizations

SC919_Signaling_Pathway SC919 This compound IP6K IP6K (1, 2, 3) SC919->IP6K inhibits InsP7 InsP₇ (Inositol Pyrophosphate) IP6K->InsP7 produces InsP6 InsP₆ (Inositol Hexakisphosphate) InsP6->IP6K substrate XPR1 XPR1 InsP7->XPR1 activates Phosphate_Export Cellular Phosphate Export XPR1->Phosphate_Export mediates ATP Intracellular ATP Levels Phosphate_Export->ATP decreases

Caption: this compound inhibits IP6K, leading to reduced InsP₇ and decreased phosphate export.

Troubleshooting_Workflow start Unexpected Experimental Result Observed step1 Step 1: Confirm On-Target Activity (Measure InsP₇ levels) start->step1 q1 Is On-Target Activity Confirmed? step1->q1 step2 Step 2: Perform Dose-Response Experiment q1->step2 Yes step4 Step 4: Review Experimental Controls (Vehicle, Cell Line) q1->step4 No step3 Step 3: Use Structurally Different IP6K Inhibitor step2->step3 end1 Result is Likely On-Target step3->end1 end2 Investigate Other Experimental Variables step4->end2

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: SC-919 Vehicle Preparation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful preparation and administration of the selective IP6K inhibitor, SC-919, in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in preclinical rodent studies?

A1: For in vivo studies in rodents, this compound can be effectively administered as a suspension in 0.5% (w/v) methylcellulose in water. This vehicle has been successfully used for oral administration.[1]

Q2: My this compound formulation appears to be unstable or shows precipitation. What are the potential causes and solutions?

A2: Instability or precipitation can be due to several factors, including improper vehicle preparation, exceeding the solubility limit of this compound, or temperature effects. Ensure the methylcellulose is fully dissolved before adding the compound. If precipitation persists, consider alternative formulation strategies for poorly soluble compounds, such as using co-solvents or surfactants. It is crucial to assess the stability of any new formulation.

Q3: Are there alternative vehicles I can use if the methylcellulose suspension is not suitable for my experimental needs?

A3: Yes, for poorly water-soluble compounds like this compound, several alternative vehicle systems can be explored. These often involve the use of co-solvents, surfactants, or complexing agents to improve solubility and bioavailability. Common alternative vehicles for oral administration in rodents include aqueous solutions containing polyethylene glycol 400 (PEG 400), hydroxypropyl-β-cyclodextrin (HP-β-CD), or polysorbate 80 (Tween 80).[2][3] However, it is essential to conduct tolerability and vehicle control studies, as these excipients can have their own biological effects.

Q4: What are some key considerations when selecting an alternative vehicle for this compound?

A4: When selecting an alternative vehicle, consider the following:

  • Toxicity: The vehicle itself should be non-toxic and well-tolerated at the administered volume.

  • Compatibility: The vehicle must be compatible with this compound and not cause its degradation.

  • Route of Administration: The chosen vehicle must be appropriate for the intended route of administration (e.g., oral gavage).

  • Study Endpoint Interference: The vehicle should not interfere with the experimental readouts or the biological system being studied.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent Dosing/Variable Results Inhomogeneous suspension of this compound in 0.5% methylcellulose.Ensure continuous and thorough mixing of the suspension before and during dosing to maintain uniformity. Prepare fresh formulations regularly.
Precipitation of this compound Upon Standing Saturation of the vehicle or temperature fluctuations affecting solubility.Prepare the formulation closer to the time of administration. If possible, maintain the formulation at a constant, controlled temperature. Consider particle size reduction of the compound to improve suspension stability.
Difficulty in Administering the Formulation due to Viscosity The concentration of methylcellulose may be too high for the gavage needle gauge.While 0.5% is a standard concentration, you can test slightly lower concentrations (e.g., 0.25%) to reduce viscosity while maintaining a stable suspension. Ensure the use of an appropriately sized gavage needle.
Adverse Reactions in Animals (e.g., gastrointestinal distress) Potential irritation from the formulation or high concentration of excipients in alternative vehicles.If using an alternative vehicle, ensure the concentration of excipients is within the reported no-observed-effect levels (NOELs).[2][3] Always include a vehicle-only control group to assess the effects of the vehicle itself.

Quantitative Data Summary

The following table summarizes common vehicles used for oral administration of poorly soluble compounds in rats, along with their no-observed-effect levels (NOELs) from a 2-week study. This information can be useful when considering alternative formulations for this compound.

Vehicle No-Observed-Effect Level (NOEL) in Rats (2-week oral administration) Commonly Used Concentration Range
0.5% MethylcelluloseWell-tolerated0.5% - 2% (w/v)
Polyethylene glycol 400 (PEG 400)Up to 5,000 mg/kg/day10% - 60% (v/v)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1,000 mg/kg/day10% - 40% (w/v)
Polysorbate 80 (Tween 80)250 mg/kg/day0.1% - 5% (v/v)

Data sourced from a study on alternative vehicles for short-term oral toxicity studies in rats.[2][3]

Experimental Protocols

Protocol for Preparation of 0.5% Methylcellulose Vehicle for this compound

Materials:

  • This compound powder

  • Methylcellulose (e.g., 400 cP)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Graduated cylinder

Procedure:

  • Prepare the 0.5% Methylcellulose Solution:

    • Heat approximately half of the required volume of purified water to 60-70°C.

    • Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure proper dispersion and prevent clumping.

    • Once the methylcellulose is dispersed, add the remaining volume of cold water to bring the solution to the final desired volume and concentration (0.5% w/v).

    • Continue to stir the solution at room temperature or in a cold water bath until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take several hours.

  • Prepare the this compound Suspension:

    • Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.

    • Slowly add the this compound powder to the prepared 0.5% methylcellulose solution while stirring continuously.

    • Continue to stir the suspension for at least 30 minutes to ensure a homogenous mixture.

  • Storage and Handling:

    • Store the prepared suspension at 2-8°C.

    • Before each use, allow the suspension to come to room temperature and stir thoroughly to ensure homogeneity.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_dosing In Vivo Dosing start Start: Weigh this compound prep_mc Prepare 0.5% Methylcellulose Solution start->prep_mc add_sc919 Add this compound to Vehicle prep_mc->add_sc919 mix Homogenize Suspension add_sc919->mix visual Visual Inspection for Homogeneity mix->visual stability Short-term Stability Check visual->stability dose Oral Gavage to Animal Model stability->dose observe Post-dosing Observation dose->observe

Caption: Experimental workflow for this compound vehicle preparation and in vivo administration.

signaling_pathway IP6 Inositol Hexakisphosphate (IP6) IP6K Inositol Hexakisphosphate Kinase (IP6K) IP6->IP6K IP7 Inositol Pyrophosphate (5-IP7) IP6K->IP7 SC919 This compound SC919->IP6K Downstream Downstream Signaling Events (e.g., Phosphate Homeostasis) IP7->Downstream

Caption: Simplified signaling pathway showing the inhibitory action of this compound on IP6K.

References

Technical Support Center: Investigating the Cellular Effects of SC-919

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with SC-919, a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks). The information provided focuses on assessing the on-target effects of this compound in cell lines, including its impact on phosphate homeostasis and cellular ATP levels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of all three inositol hexakisphosphate kinase (IP6K) isoforms: IP6K1, IP6K2, and IP6K3.[1] By inhibiting these kinases, this compound prevents the conversion of inositol hexakisphosphate (InsP6) to inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (InsP7).[2][3] This reduction in InsP7 levels leads to the suppression of cellular phosphate export.[1][2]

Q2: How does this compound affect phosphate levels in cells?

A2: this compound treatment reduces the export of phosphate from cells.[1] This effect is mediated through the inhibition of the phosphate exporter XPR1, whose function is dependent on inositol pyrophosphates.[2] Consequently, treatment with this compound can lead to an increase in intracellular phosphate concentration.[2]

Q3: What is the effect of this compound on cellular ATP levels?

A3: Treatment of cells with this compound has been shown to increase intracellular ATP levels.[1] This effect is also dependent on the inhibition of XPR1-mediated phosphate export.[2]

Q4: In which cell lines have the effects of this compound been studied?

A4: The effects of this compound on phosphate export and ATP levels have been demonstrated in HEK293 cells.[1][2]

Q5: What are the reported IC50 values for this compound against human IP6K isoforms?

A5: this compound is a highly potent inhibitor of IP6K isoforms with the following IC50 values:

  • IP6K1: <5.2 nM[1]

  • IP6K2: <3.8 nM[1]

  • IP6K3: 0.65 nM[1]

Troubleshooting Guides

Issue 1: No observable change in cellular phosphate export after this compound treatment.

  • Possible Cause 1: Inadequate concentration of this compound.

    • Troubleshooting: Ensure that the concentration of this compound used is sufficient to inhibit IP6K activity. Refer to the IC50 values as a starting point for dose-response experiments. A typical concentration used in studies with HEK293 cells is in the micromolar range.

  • Possible Cause 2: The cell line used does not express XPR1 or has low IP6K activity.

    • Troubleshooting: Confirm the expression of XPR1 and IP6K isoforms in your cell line of interest using techniques such as Western blotting or qRT-PCR. Consider using a positive control cell line known to respond to this compound, such as HEK293 cells.[2]

  • Possible Cause 3: Incorrect timing of the assay.

    • Troubleshooting: The effects of this compound on phosphate export may be time-dependent. Perform a time-course experiment to determine the optimal incubation time for your cell line and experimental conditions. A 4-hour treatment has been shown to be effective in HEK293 cells.[2]

Issue 2: No significant increase in intracellular ATP levels with this compound treatment.

  • Possible Cause 1: Cell density is too high or too low.

    • Troubleshooting: Optimize the cell seeding density for your ATP assay. High cell density can lead to nutrient depletion and hypoxia, which can affect ATP levels independently of this compound treatment. Conversely, very low cell density may result in a signal that is difficult to detect.

  • Possible Cause 2: The ATP assay is not sensitive enough.

    • Troubleshooting: Use a highly sensitive ATP detection kit, such as a luciferase-based assay. Ensure that the assay is performed according to the manufacturer's instructions and that the plate reader is set to the correct parameters.

  • Possible Cause 3: The effect of this compound on ATP levels is modest in your cell line.

    • Troubleshooting: The magnitude of the ATP increase may vary between cell lines. Include appropriate positive and negative controls to ensure the validity of your results. Consider measuring the ratio of AMP/ATP as a more sensitive indicator of cellular energy status.

Data Summary

Table 1: Inhibitory Activity of this compound against Human IP6K Isoforms

KinaseIC50 (nM)
IP6K1<5.2[1]
IP6K2<3.8[1]
IP6K30.65[1]

Experimental Protocols

Protocol 1: Assessment of Cellular Phosphate Export

This protocol is adapted from studies on this compound's effect on HEK293 cells.[2]

  • Cell Seeding: Plate cells in a suitable multi-well plate and allow them to adhere and grow to the desired confluency.

  • Phosphate Loading: Incubate the cells with a medium containing radioactive 32P-orthophosphate to allow for intracellular loading.

  • This compound Treatment: Remove the loading medium, wash the cells, and add a fresh medium containing the desired concentration of this compound or vehicle control.

  • Phosphate Export Assay: At various time points, collect aliquots of the extracellular medium and the cell lysate.

  • Quantification: Measure the amount of 32P in the extracellular medium and cell lysate using a scintillation counter.

  • Analysis: Calculate the percentage of phosphate exported by dividing the extracellular 32P by the total 32P (extracellular + intracellular). Compare the phosphate export in this compound-treated cells to the vehicle-treated control cells.

Protocol 2: Measurement of Intracellular ATP Levels

  • Cell Seeding and Treatment: Plate cells in a white, opaque multi-well plate suitable for luminescence assays. Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

  • ATP Assay: Use a commercial luciferase-based ATP assay kit. Follow the manufacturer's protocol, which typically involves lysing the cells and adding a reagent containing luciferase and its substrate, D-luciferin.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Normalize the luminescence signal to the number of cells or total protein content. Express the results as a percentage of the vehicle-treated control.

Visualizations

SC919_Signaling_Pathway cluster_cell Cell Membrane SC919 This compound IP6K IP6K1/2/3 SC919->IP6K Inhibition InsP7 InsP7 IP6K->InsP7 Conversion InsP6 InsP6 InsP6->IP6K XPR1 XPR1 (Phosphate Exporter) InsP7->XPR1 Activation Phosphate_out Extracellular Phosphate XPR1->Phosphate_out Export ATP Intracellular ATP XPR1->ATP Leads to Increased Levels Phosphate_in Intracellular Phosphate Phosphate_in->XPR1 Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Seed Cells in Multi-well Plates B Treat with this compound or Vehicle Control A->B C1 Phosphate Export Assay (32P Labeling) B->C1 C2 Intracellular ATP Assay (Luminescence) B->C2 D1 Quantify 32P Export C1->D1 D2 Quantify Luminescence C2->D2 E Compare this compound vs. Control D1->E D2->E

References

long-term stability of frozen SC-919 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the handling, storage, and use of SC-919, a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6K). Following these guidelines will help ensure the long-term stability of the compound and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, orally active inhibitor of all three human inositol hexakisphosphate kinase (IP6K) isoforms (IP6K1, IP6K2, and IP6K3). It functions by blocking the enzymatic activity of IP6K, which leads to a reduction in the cellular levels of inositol pyrophosphates, such as 5-InsP₇. This, in turn, suppresses the export of cellular phosphate via the XPR1 transporter and results in increased intracellular ATP levels.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: Proper storage is critical to maintain the integrity of this compound. For the lyophilized powder, it is recommended to store it at -20°C for up to three years, kept desiccated. Once dissolved, stock solutions in anhydrous DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (1-3 months) or at -80°C for long-term storage (up to 6 months).[1][2]

Q3: What are the common signs of this compound degradation?

A3: Degradation of this compound may manifest as a decrease in its biological activity or the appearance of unexpected peaks in analytical analyses like HPLC. Visual signs can include discoloration of the powder or solution. As this compound contains a spiro[cyclohexane-1,3'-indolin]-2'-one core, it may be susceptible to hydrolysis, photodegradation, and thermal decomposition.[3]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve the this compound powder in an appropriate anhydrous solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mM). Ensure the compound is completely dissolved by vortexing or brief sonication. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or inconsistent inhibitory activity in experiments. Degradation of this compound stock solution. - Prepare a fresh stock solution from lyophilized powder. - Ensure stock solutions are properly aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles. - Protect solutions from light and extreme temperatures.
Improper dilution of the stock solution. - Verify calculations for serial dilutions. - Use calibrated pipettes for accurate volume measurements.
Instability in aqueous media. - Minimize the time the compound spends in aqueous solutions before use. - Consider the pH of your experimental buffer, as the lactam ring in the indolin-2-one core is susceptible to hydrolysis under acidic or basic conditions.[3]
Appearance of unknown peaks in HPLC or LC-MS analysis. Photodegradation. - Protect this compound solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.[3]
Hydrolysis. - Maintain solutions at a neutral pH (6-8). - Use aprotic solvents for storage whenever possible.[3]
Thermal Decomposition. - Avoid exposing the compound to high temperatures during sample preparation and analysis.
Precipitation of the compound in cell culture media. Low solubility in aqueous solutions. - Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility but non-toxic to cells. - Pre-warm the media before adding the this compound solution. - Mix thoroughly immediately after adding the compound to the media.

Data Presentation: Long-Term Stability of Frozen Stock Solutions

While specific long-term stability data for this compound is not publicly available, the following recommendations are based on general guidelines for small molecule kinase inhibitors and compounds with similar chemical structures.[1][2][4]

Form Storage Temperature Recommended Maximum Storage Duration Key Considerations
Lyophilized Powder -20°C3 yearsKeep in a desiccator to prevent moisture absorption.
Stock Solution in DMSO -20°C1 - 3 monthsAliquot into single-use volumes to prevent repeated freeze-thaw cycles.
Stock Solution in DMSO -80°C6 monthsAliquot into single-use volumes. Offers better long-term stability compared to -20°C.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile environment.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protected (amber) tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and store at -20°C or -80°C.

Protocol: In Vitro Kinase Assay to Determine IC₅₀ of this compound

Materials:

  • Recombinant human IP6K enzyme

  • Substrate (e.g., Inositol Hexakisphosphate - IP6)

  • ATP

  • Kinase assay buffer

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay plates (e.g., 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Remember to include a vehicle control (DMSO only).

  • In the assay plate, add the diluted this compound or vehicle control.

  • Add the IP6K enzyme and the IP6 substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and plot the data to determine the IC₅₀ value.

Mandatory Visualization

IP6K_Signaling_Pathway This compound Inhibition of the IP6K Signaling Pathway cluster_cellular_effects Cellular Effects IP6 Inositol Hexakisphosphate (IP6) IP6K Inositol Hexakisphosphate Kinase (IP6K) IP6->IP6K Substrate IP7 Inositol Pyrophosphate (5-InsP7) IP6K->IP7 Phosphorylation XPR1 Phosphate Transporter (XPR1) IP7->XPR1 Activates ATP_Levels Intracellular ATP Levels IP7->ATP_Levels Regulates Phosphate_Export Cellular Phosphate Export XPR1->Phosphate_Export CKD Chronic Kidney Disease (Hyperphosphatemia) Phosphate_Export->CKD SC919 This compound SC919->IP6K Inhibits

Caption: this compound inhibits IP6K, blocking the production of 5-InsP7 and subsequent phosphate export.

References

Technical Support Center: Improving the Reproducibility of SC-919 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility of experiments involving SC-919, a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks). Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues that may arise during your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that potently and selectively targets inositol hexakisphosphate kinases (IP6K1, IP6K2, and IP6K3).[1] Its primary mechanism of action involves the inhibition of IP6K-mediated synthesis of inositol pyrophosphates, particularly 5-diphosphoinositol pentakisphosphate (5-InsP7), from its precursor, inositol hexakisphosphate (InsP6).[2] This reduction in intracellular 5-InsP7 levels leads to a decrease in phosphate export from the cell via the XPR1 transporter.[1] The net effects are a reduction in plasma phosphate levels and an increase in intracellular ATP.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% anhydrous DMSO. This allows for minimal volumes of DMSO to be added to your cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[3] Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[3][4] When thawing, bring the aliquot to room temperature slowly and vortex gently to ensure the compound is fully dissolved before use.[4]

Q3: What is the recommended final concentration of DMSO in cell culture experiments?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid off-target effects and cytotoxicity. A final concentration of 0.5% DMSO is generally tolerated by most cell lines, with 0.1% being a safer and more widely recommended concentration.[5] It is crucial to include a vehicle control group in your experiments that contains the same final concentration of DMSO as your experimental groups.[6][7]

Q4: What are the key endpoint assays to measure the biological activity of this compound?

A4: The primary biological activity of this compound can be assessed through several key endpoint assays:

  • Quantification of Inositol Pyrophosphates: Measuring the intracellular levels of InsP7 and its precursor InsP6 using methods like HPLC-MS/MS is a direct way to confirm target engagement.

  • Phosphate Export Assay: This assay measures the amount of phosphate exported from cells, which is expected to decrease upon treatment with this compound.

  • Intracellular ATP Measurement: As a downstream consequence of inhibiting phosphate export, intracellular ATP levels are expected to rise. Commercially available ATP measurement kits can be used for this purpose.

Q5: Have any off-target effects of this compound been reported?

A5: this compound has been shown to be highly selective for IP6Ks. In a kinome selectivity profile, this compound did not significantly inhibit other kinases at a concentration of 1 µM.[2] However, it is always good practice to consider the possibility of off-target effects with any small molecule inhibitor. To confirm that the observed phenotype is due to the inhibition of IP6K, consider using a structurally unrelated IP6K inhibitor as a positive control or employing genetic approaches like siRNA or CRISPR-Cas9 to knock down IP6K and observe if the phenotype is recapitulated.[8]

Troubleshooting Guides

Problem 1: Inconsistent or No Biological Effect of this compound
Possible Cause Troubleshooting Steps
Inhibitor Instability/Degradation Ensure proper storage of stock solutions (-20°C or -80°C in small aliquots). Avoid repeated freeze-thaw cycles.[4] Prepare fresh working solutions from a new stock aliquot for each experiment. Consider assessing the stability of this compound in your specific cell culture medium over the time course of your experiment.[3]
Poor Cell Permeability While this compound is orally available in vivo, its permeability can vary between cell lines.[2] If poor permeability is suspected, you can perform a cell permeability assay.[9][10]
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint. Published IC50 values are often determined in biochemical assays and may not directly translate to cell-based assays due to factors like cellular ATP concentrations.[8]
Sub-optimal Cell Health Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency. Stressed or unhealthy cells may not respond as expected.
Problem 2: High Cellular Toxicity Observed at Effective Concentrations
Possible Cause Troubleshooting Steps
Off-target Toxicity Use the lowest effective concentration of this compound that elicits the desired biological response. Confirm the phenotype with a structurally different IP6K inhibitor or with a genetic knockdown of IP6K.[8]
Solvent Toxicity Ensure the final DMSO concentration in the cell culture medium is non-toxic (ideally ≤ 0.1%).[5] Perform a DMSO dose-response curve to determine the maximum tolerable concentration for your cell line.[7] Always include a vehicle control with the same DMSO concentration as the treated samples.[6]
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding the this compound working solution. If precipitation occurs, you may need to adjust the final concentration or the solvent used for the final dilution step.
Problem 3: Difficulty in Reproducing Inositol Pyrophosphate Measurement Data
Possible Cause Troubleshooting Steps
Inefficient Extraction of Inositol Phosphates Use a validated extraction protocol. Acidic extraction methods are commonly employed. Ensure complete cell lysis and quenching of enzymatic activity.
Issues with HPLC-MS/MS Analysis Use a suitable HPLC column and mobile phase for the separation of highly phosphorylated inositols. Optimize mass spectrometry parameters for the detection of InsP6 and InsP7.[11] Include internal standards for accurate quantification.
Low Abundance of Inositol Pyrophosphates Ensure you are starting with a sufficient number of cells. Inositol pyrophosphates can be low-abundance species.

Experimental Protocols

General Protocol for In Vitro this compound Treatment and Analysis
  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Preparation of this compound Working Solution: Thaw a stock solution of this compound (e.g., 10 mM in DMSO) and dilute it to the desired final concentrations in pre-warmed complete cell culture medium. Also, prepare a vehicle control solution with the same final concentration of DMSO.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, 24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Endpoint Analysis: After incubation, harvest the cells for downstream analysis, such as:

    • Inositol Pyrophosphate Quantification: Extract inositol phosphates and analyze by HPLC-MS/MS.

    • Phosphate Export Assay: Measure the phosphate concentration in the culture supernatant.

    • Intracellular ATP Measurement: Lyse the cells and measure ATP levels using a commercial kit.

    • Western Blotting: Analyze the phosphorylation status of downstream signaling proteins if applicable.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target IC50 (nM)
Human IP6K1<5.2
Human IP6K2<3.8
Human IP6K30.65

Data sourced from Probechem Biochemicals.[1]

Table 2: Effect of Oral this compound Administration on Plasma Phosphate in Rats

This compound Dose (mg/kg) Time Post-Dose (hours) Plasma Phosphate Change (%)
12~ -5%
32~ -10%
102~ -15%
302~ -20%

Data is estimated from graphical representations in Moritoh et al., 2021.[2]

Visualizations

SC919_Signaling_Pathway cluster_cell Cell InsP6 InsP6 IP6K IP6K InsP6->IP6K InsP7 5-InsP7 IP6K->InsP7 Synthesis SC919 This compound SC919->IP6K Inhibition XPR1 XPR1 (Phosphate Exporter) InsP7->XPR1 Activation Phosphate_out Extracellular Phosphate XPR1->Phosphate_out Export Phosphate_in Intracellular Phosphate Phosphate_in->XPR1 ATP Intracellular ATP Phosphate_in->ATP Metabolic Precursor SC919_Experimental_Workflow cluster_analysis Endpoint Analysis start Start: Seed Cells prep Prepare this compound and Vehicle Control Solutions start->prep treat Treat Cells with this compound or Vehicle prep->treat incubate Incubate for Desired Time treat->incubate analysis_insp Quantify InsP7/InsP6 (HPLC-MS/MS) incubate->analysis_insp analysis_pi Measure Phosphate Export incubate->analysis_pi analysis_atp Measure Intracellular ATP incubate->analysis_atp data Data Analysis and Interpretation analysis_insp->data analysis_pi->data analysis_atp->data Troubleshooting_Logic cluster_assay Assay-Specific Checks start Experiment Yields Unexpected Results check_inhibitor Check this compound Integrity (Storage, Handling, Age) start->check_inhibitor check_conc Verify Concentration (Dose-Response) start->check_conc check_vehicle Assess Vehicle Control (DMSO Toxicity) start->check_vehicle check_cells Evaluate Cell Health and Culture Conditions start->check_cells check_assay_protocol Review Assay Protocol (e.g., Extraction, Reagents) start->check_assay_protocol conclusion Refine Protocol and Repeat Experiment check_inhibitor->conclusion check_conc->conclusion check_vehicle->conclusion check_cells->conclusion check_instrument Confirm Instrument Performance (e.g., MS) check_assay_protocol->check_instrument check_instrument->conclusion

References

Validation & Comparative

A Comparative Guide to IP6K Inhibitors: SC-919 vs. TNP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent inositol hexakisphosphate kinase (IP6K) inhibitors: SC-919 and TNP. This document synthesizes experimental data on their performance, selectivity, and in vivo efficacy, offering a clear perspective for selecting the appropriate tool for research and development.

This guide presents a detailed analysis of this compound and TNP, focusing on their inhibitory potency against IP6K isoforms, their selectivity profiles, and their demonstrated effects in preclinical in vivo models. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key assays.

At a Glance: Key Differences

FeatureThis compoundTNP
Potency High (nanomolar range)Moderate (micromolar range)
Selectivity Highly selective for IP6KKnown off-target effects
In Vivo Efficacy Orally bioavailable, effective in rodents and monkeysPoor pharmacokinetic properties and solubility
Primary Use Potent and selective chemical probe for IP6KEarly-generation IP6K inhibitor, use is debated

In Vitro Inhibitory Potency

This compound demonstrates significantly greater potency against all three human IP6K isoforms compared to TNP. The half-maximal inhibitory concentrations (IC50) for this compound are in the low nanomolar range, indicating a much stronger interaction with the target enzymes.[1][2] In contrast, TNP exhibits IC50 values in the micromolar range.[3] A direct comparison from one study highlights that the inhibitory activity of this compound is "much more potent" than that of TNP.[1][4]

Table 1: Comparison of IC50 Values for IP6K Inhibition

InhibitorIP6K1 (human)IP6K2 (human)IP6K3 (human)Reference
This compound <5.2 nM<3.8 nM0.65 nM[2]
TNP 1.0 µM2.0 µM14.7 µM[3]

Selectivity Profile

A critical aspect of any pharmacological inhibitor is its selectivity for the intended target. In this regard, this compound shows a superior profile. A kinome selectivity screen of this compound at a concentration of 1 µM revealed no significant inhibition of other kinases, underscoring its high selectivity for IP6K.[1][5]

Conversely, TNP is known to have several off-target effects, which complicates the interpretation of experimental results.[6] Notably, TNP has been shown to inhibit cytochrome P450 enzymes, particularly CYP3A4, which can lead to unwanted drug-drug interactions.[7][8] The use of TNP as a specific probe for IP6K function has been described as "debatable" due to these off-target activities.[6]

In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated efficacy as an orally available IP6K inhibitor in vivo.[1] Studies in rats and monkeys have shown that oral administration of this compound leads to a dose-dependent decrease in plasma phosphate levels.[2][5] This is attributed to its ability to reduce intracellular inositol pyrophosphate (InsP7) levels, which in turn suppresses cellular phosphate export via the XPR1 transporter.[1][2]

TNP has also been used in in vivo studies and has shown effects in models of diet-induced obesity.[3] However, its utility is hampered by poor pharmacokinetic properties and low solubility, which are significant limitations for in vivo applications.[9]

Experimental Protocols

ADP-Glo Kinase Assay for IP6K Inhibition

This assay is commonly used to determine the potency of inhibitors against IP6K. The principle of the assay is to measure the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human IP6K1, IP6K2, or IP6K3

  • ATP

  • Inositol hexakisphosphate (InsP6)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (this compound or TNP) dissolved in DMSO

Procedure:

  • The test compounds are serially diluted and co-incubated with the recombinant human IP6K enzyme (e.g., 15 nM IP6K1, 12 nM IP6K2, or 1.5 nM IP6K3) in an assay buffer.

  • The kinase reaction is initiated by adding a mixture of ATP and InsP6 to final concentrations of 15 µM and 50 µM, respectively.

  • The reaction is allowed to proceed for 2 hours at a controlled temperature.

  • Following the kinase reaction, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

  • The luminescence signal is measured using a plate reader, and the data is analyzed to determine the IC50 values of the inhibitors.[1]

Signaling Pathways and Experimental Visualization

IP6K Signaling Pathway

Inositol hexakisphosphate kinases (IP6Ks) are central to the synthesis of inositol pyrophosphates, particularly 5-diphosphoinositol pentakisphosphate (5-IP7), from inositol hexakisphosphate (IP6).[1][4] These signaling molecules are involved in a multitude of cellular processes, including the regulation of phosphate homeostasis, insulin signaling, and energy metabolism. The inhibition of IP6K by compounds like this compound and TNP blocks the production of IP7, thereby modulating these downstream pathways.

IP6K_Signaling_Pathway cluster_0 Cellular Input cluster_1 IP6K-mediated Conversion cluster_2 Inhibitors cluster_3 Downstream Cellular Processes IP6 Inositol Hexakisphosphate (IP6) IP6K IP6K (1, 2, 3) IP6->IP6K ATP ATP ATP->IP6K IP7 Inositol Pyrophosphate (5-IP7) IP6K->IP7 ADP Phosphate Phosphate Homeostasis (via XPR1) IP7->Phosphate Akt Akt Signaling IP7->Akt AMPK AMPK Signaling IP7->AMPK Other Other Cellular Functions IP7->Other SC919 This compound SC919->IP6K TNP TNP TNP->IP6K

Caption: IP6K Signaling and Inhibition.

Experimental Workflow for IC50 Determination

The determination of an inhibitor's IC50 value is a fundamental experiment in pharmacology. The workflow involves a series of steps from compound preparation to data analysis, as depicted in the diagram below.

IC50_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis A Prepare serial dilutions of inhibitor (this compound or TNP) C Incubate inhibitor with reaction mix A->C B Prepare reaction mix with IP6K enzyme, IP6, and ATP B->C D Add ADP-Glo reagent to measure ADP production C->D E Measure luminescence D->E F Plot dose-response curve E->F G Calculate IC50 value F->G

Caption: IC50 Determination Workflow.

Conclusion

Based on the available experimental data, this compound emerges as a significantly more potent and selective inhibitor of IP6K than TNP. Its favorable in vivo pharmacokinetic profile makes it a superior tool for both in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of IP6K. While TNP has been instrumental in the initial exploration of IP6K biology, its limitations in terms of potency and selectivity warrant caution in its use and the interpretation of resulting data. For researchers seeking a high-quality chemical probe to investigate IP6K, this compound represents the current state-of-the-art.

References

A Comparative Analysis of SC-919 and Other Inositol Hexakisphosphate Kinase (IP6K) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of various inhibitors of inositol hexakisphosphate kinases (IP6Ks), with a particular focus on the novel inhibitor SC-919. The information presented herein is intended to assist researchers in selecting the most appropriate tool compounds for their studies on IP6K-mediated signaling pathways and for the development of potential therapeutic agents.

Introduction to IP6K and its Inhibitors

Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes responsible for the synthesis of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-IP7), from inositol hexakisphosphate (IP6).[1] These signaling molecules play crucial roles in a multitude of cellular processes, including cell signaling, metabolism, and phosphate homeostasis.[1][2] The three mammalian isoforms, IP6K1, IP6K2, and IP6K3, have distinct yet sometimes overlapping functions, making isoform-specific inhibition a key goal in drug discovery.[1]

A variety of small molecule inhibitors targeting IP6Ks have been developed. One of the earliest and most widely used is N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine (TNP), a pan-IP6K inhibitor that acts as an ATP competitor.[3][4] However, TNP exhibits moderate potency and poor solubility.[5] This has driven the development of more potent and selective inhibitors, such as this compound and UNC7467.

Comparative Potency of IP6K Inhibitors

The inhibitory potency of various compounds against the three human IP6K isoforms is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency.[6] The following table summarizes the reported IC50 values for this compound and other notable IP6K inhibitors.

InhibitorIP6K1 IC50 (nM)IP6K2 IC50 (nM)IP6K3 IC50 (nM)Reference(s)
This compound <5.2<3.80.65[3]
UNC7467 (Compound 20) 8.94.91320
TNP 1000200014700[7]
LI-2172 (Compound 4) 27258

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The determination of inhibitor potency is reliant on robust and reproducible experimental assays. Below are detailed methodologies for two commonly employed assays for measuring IP6K activity and inhibition.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the initial kinase activity.[8]

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the IP6K enzyme (e.g., 15 nM human IP6K1, 12 nM human IP6K2, or 1.5 nM human IP6K3), the inhibitor at various concentrations, and the substrates ATP (e.g., 15 µM) and InsP6 (e.g., 50 µM) in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.4, 6 mM MgCl2, 1 mM DTT, 0.01% Tween 20).[9]

    • Incubate the reaction at room temperature (22-26 °C) for a set period, for example, 2 hours.[9]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The IC50 values are determined by fitting the data to a four-parameter logistic equation using appropriate software.[9]

High-Performance Liquid Chromatography (HPLC)-Based Assay

This method directly measures the formation of the product, inositol pyrophosphate (e.g., 5-IP7), from the substrate (IP6).

Principle: The kinase reaction is performed using a radiolabeled substrate (e.g., [3H]InsP6). The reaction mixture is then separated by HPLC, and the amount of radiolabeled product is quantified.[11]

Protocol:

  • Kinase Reaction:

    • Incubate the immunoprecipitated or purified IP6K enzyme with [3H]InsP6 and ATP (e.g., 1 mM) in the presence of the inhibitor at various concentrations.[11]

    • The reaction is typically carried out at 37°C for 1 hour.[11]

  • Sample Preparation and HPLC Analysis:

    • Quench the reaction.

    • Separate the inositol phosphates using a strong anion exchange (SAX) HPLC column.[12]

    • Monitor the elution of radiolabeled compounds using a radioactivity detector.

  • Data Analysis:

    • Calculate the percentage of [3H]InsP7 formed relative to the total radioactivity.

    • Plot the percentage of product formation against the inhibitor concentration to determine the IC50 value.[11]

Visualizing IP6K Signaling and Experimental Workflow

To better understand the context of IP6K inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

IP6K_Signaling_Pathway PLC PLC PIP2 PIP2 IP3 IP3 PIP2->IP3 GPCR activation IP6 IP6 IP3->IP6 Multiple kinases IP6K IP6K1/2/3 IP6->IP6K ADP_out ADP IP6K->ADP_out IP7 5-IP7 IP6K->IP7 ATP_in ATP ATP_in->IP6K Akt Akt IP7->Akt Inhibits XPR1 XPR1 IP7->XPR1 Regulates Phosphate_export Phosphate Export XPR1->Phosphate_export SC919 This compound SC919->IP6K

Caption: IP6K Signaling Pathway.

Experimental_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection (ADP-Glo™) cluster_analysis Data Analysis A Prepare Reaction Mix (IP6K, Inhibitor, IP6, ATP) B Incubate (e.g., 2h at RT) A->B C Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) B->C D Incubate (40 min at RT) C->D E Add Kinase Detection Reagent (Convert ADP to ATP, initiate luminescence) D->E F Incubate (30-60 min at RT) E->F G Measure Luminescence F->G H Calculate IC50 G->H

References

A Comparative Selectivity Profile of the IKKβ Inhibitor SC-514

Author: BenchChem Technical Support Team. Date: December 2025

For research use, this guide provides an objective comparison of the kinase inhibitor SC-514, focusing on its selectivity profile, supporting experimental data, and relevant protocols for researchers, scientists, and drug development professionals.

SC-514 is recognized as an orally active, reversible, and ATP-competitive inhibitor of the IκB kinase 2 (IKK-2 or IKKβ), a critical enzyme in the canonical NF-κB signaling pathway.[1][2] By targeting IKKβ, SC-514 effectively blocks the phosphorylation of the inhibitor of κBα (IκBα), preventing its degradation and the subsequent nuclear translocation of the NF-κB p65 subunit.[1][2] This mechanism ultimately leads to the inhibition of NF-κB-dependent gene expression.[1] The dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers, making IKKβ a significant target for therapeutic intervention.

Selectivity Profile of SC-514

SC-514 is reported to be a selective inhibitor of IKKβ.[2] Its inhibitory activity is focused on the IKK complex, with an IC50 value for IKKβ in the micromolar range. While broad quantitative screening data against a comprehensive panel of kinases is not extensively published, available literature asserts that SC-514 does not significantly inhibit other IKK isoforms or a range of other serine-threonine and tyrosine kinases.[1][2] This selectivity is crucial for minimizing off-target effects and is a key consideration in its application as a chemical probe for studying the NF-κB pathway.[3]

Table 1: Inhibitory Activity of SC-514 Against IKKβ

Kinase TargetIC50 (µM)Description
IKKβ (IKK-2)3 - 12The primary target of SC-514, inhibited in an ATP-competitive manner.
Other KinasesNot specifiedStated to not inhibit other IKK isoforms or other serine-threonine and tyrosine kinases.
Signaling Pathway Inhibition

SC-514 intervenes in the canonical NF-κB signaling pathway. This pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) or interleukin-1β (IL-1β), leading to the activation of the IKK complex. The activated IKK complex, containing the catalytic subunit IKKβ, phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes. SC-514's inhibition of IKKβ blocks this critical phosphorylation step.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNFα / IL-1β receptor Receptor tnfa->receptor binds ikk IKK Complex (IKKα/IKKβ/NEMO) receptor->ikk activates ikba_nfkB IκBα-p50/p65 ikk->ikba_nfkB phosphorylates p_ikba P-IκBα nfkB p50/p65 ikba_nfkB->nfkB releases proteasome Proteasome Degradation p_ikba->proteasome nfkB_nuc p50/p65 nfkB->nfkB_nuc translocates sc514 SC-514 sc514->ikk inhibits dna DNA gene_expression Gene Expression (Inflammation, Survival) dna->gene_expression activates nfkB_nuc->dna binds

Figure 1. Inhibition of the Canonical NF-κB Pathway by SC-514.

Experimental Protocols

The determination of a kinase inhibitor's potency and selectivity is fundamental for its characterization.[4] A variety of biochemical assays are available for this purpose, with luminescence-based assays being a common high-throughput method.[5][6]

In Vitro IKKβ Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general procedure for determining the IC50 value of SC-514 against IKKβ using a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay. This type of assay measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.[5]

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ-specific peptide substrate (e.g., IKKtide)

  • Adenosine Triphosphate (ATP)

  • SC-514 compound

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates suitable for luminescence

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of SC-514 in 100% DMSO. Create a serial dilution series of SC-514 in kinase assay buffer to achieve final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup:

    • Add the diluted SC-514 or vehicle (DMSO control) to the wells of the microplate.

    • Add the IKKβ enzyme solution to each well (except for "no enzyme" blank controls).

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be close to the Km value for IKKβ to accurately determine the IC50 for an ATP-competitive inhibitor.[7]

  • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined duration (e.g., 45-60 minutes). This incubation time should be within the linear range of the enzymatic reaction.[5][6]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for approximately 40 minutes at room temperature.[5]

    • Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30-45 minutes at room temperature.[5][6]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from the "blank" wells.

    • Normalize the data to the "vehicle control" wells (representing 100% activity).

    • Plot the normalized percent inhibition against the logarithm of the SC-514 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for performing an in vitro kinase assay to determine the IC50 of an inhibitor.

G prep Reagent Preparation dilution Serial Dilution of SC-514 prep->dilution plate Plate Reagents (Inhibitor, Enzyme) prep->plate dilution->plate initiate Initiate Reaction (Add Substrate/ATP) plate->initiate incubate Incubate (e.g., 30°C for 60 min) initiate->incubate detect1 Add ADP-Glo™ Reagent (Deplete ATP) incubate->detect1 detect2 Add Kinase Detection Reagent (Generate Signal) detect1->detect2 read Measure Luminescence detect2->read analyze Data Analysis (Calculate IC50) read->analyze

Figure 2. Workflow for an in vitro luminescence-based kinase assay.

References

Validating the Inhibitory Effect of SC-919 on Inositol Hexakisphosphate Kinase (IP6K): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SC-919, a potent inhibitor of Inositol Hexakisphosphate Kinase (IP6K), with other alternatives, supported by experimental data. We delve into the methodologies of key experiments to facilitate the validation of this compound's inhibitory effects on IP6K, a critical enzyme in cellular signaling and phosphate homeostasis.

Introduction to IP6K and its Inhibition

Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes responsible for the synthesis of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (InsP7), from inositol hexakisphosphate (InsP6).[1] These molecules act as crucial intracellular messengers, regulating a multitude of cellular processes including phosphate homeostasis, gene expression, and metabolism.[1][2] There are three isoforms of IP6K in mammals: IP6K1, IP6K2, and IP6K3.[2][3]

The signaling cascade initiated by IP6K plays a significant role in various physiological and pathological conditions. Notably, IP6K activity influences the XPR1 phosphate exporter, thereby controlling cellular phosphate levels.[4][5] Dysregulation of this pathway has been implicated in diseases such as chronic kidney disease (CKD), making IP6K a compelling therapeutic target.[6][7][8]

This compound has emerged as a potent and selective inhibitor of all three human IP6K isoforms.[6][7][9] Its mechanism of action involves the reduction of InsP7 production, leading to the suppression of XPR1-mediated phosphate export and an increase in intracellular ATP levels.[5][7][9] This guide will compare the efficacy of this compound with another known IP6K inhibitor, TNP, and provide detailed protocols for validating its inhibitory activity.

Comparative Efficacy of IP6K Inhibitors

The inhibitory potency of a compound is a critical parameter for its validation. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Below is a comparison of the reported IC50 values for this compound and TNP against human IP6K isoforms.

InhibitorTarget IsoformIC50 (nM)Reference
This compound human IP6K1<5.2[9][10]
human IP6K2<3.8[9][10]
human IP6K30.65 ± 0.13[9][10]
TNP human IP6K1270 ± 100[10]
human IP6K2850 ± 330[10]
human IP6K3260 ± 21[10]

As the data indicates, this compound demonstrates significantly higher potency against all three IP6K isoforms compared to TNP.

Experimental Protocols

To validate the inhibitory effect of this compound on IP6K, several key experiments can be performed. The following are detailed protocols for essential assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the enzymatic activity of IP6K by detecting the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor signifies its inhibitory effect.

Materials:

  • Recombinant human IP6K1, IP6K2, or IP6K3

  • Inositol hexakisphosphate (InsP6)

  • ATP

  • This compound (or other inhibitors)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the diluted this compound, recombinant IP6K enzyme (e.g., 15 nM IP6K1, 12 nM IP6K2, or 1.5 nM IP6K3), and assay buffer.

  • Initiate the kinase reaction by adding a mixture of ATP (final concentration 15 µM) and InsP6 (final concentration 50 µM).

  • Incubate the reaction mixture for 2 hours at room temperature.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular InsP7 Measurement Assay

This assay determines the effect of the inhibitor on the intracellular levels of the IP6K product, InsP7. A reduction in InsP7 levels in cells treated with the inhibitor confirms its activity in a cellular context.

Materials:

  • Cell line (e.g., HEK293)

  • Cell culture medium and reagents

  • This compound

  • Perchloric acid

  • High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).

  • Harvest the cells and extract the inositol phosphates using perchloric acid precipitation.

  • Neutralize the extracts.

  • Analyze the levels of InsP7 in the extracts using a validated HPLC or LC-MS/MS method.

  • Compare the InsP7 levels in treated cells to those in untreated (vehicle) control cells.

Cellular Phosphate Export Assay

This functional assay assesses the downstream effect of IP6K inhibition on cellular phosphate export, a process regulated by the IP6K-XPR1 pathway.

Materials:

  • Cell line (e.g., HEK293)

  • Phosphate-free medium

  • [32P]-orthophosphate

  • This compound

  • Scintillation counter

Procedure:

  • Plate cells and allow them to adhere.

  • Incubate the cells in a phosphate-free medium containing [32P]-orthophosphate to label the intracellular phosphate pool.

  • Wash the cells to remove extracellular [32P].

  • Treat the cells with this compound in a fresh medium.

  • At different time points, collect the extracellular medium and lyse the cells.

  • Measure the amount of [32P] in the extracellular medium and the cell lysate using a scintillation counter.

  • Calculate the percentage of phosphate export by dividing the extracellular [32P] by the total [32P] (extracellular + intracellular).

  • Compare the phosphate export in this compound-treated cells to that in control cells.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

IP6K_Signaling_Pathway cluster_cell Cell cluster_inhibitor InsP6 Inositol Hexakisphosphate (InsP6) IP6K IP6K (Kinase) InsP6->IP6K Substrate InsP7 Inositol Pyrophosphate (5-InsP7) IP6K->InsP7 Product XPR1 Phosphate Exporter (XPR1) InsP7->XPR1 Activates Phosphate_out Phosphate (Extracellular) XPR1->Phosphate_out Export SC919 This compound SC919->IP6K Inhibits

Caption: IP6K signaling pathway and the inhibitory action of this compound.

IP6K_Inhibitor_Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Outcome start Start: Hypothesis This compound inhibits IP6K kinase_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->kinase_assay ic50 Determine IC50 values kinase_assay->ic50 cellular_assay Cellular Target Engagement (Measure InsP7 levels) ic50->cellular_assay functional_assay Functional Cellular Assay (Phosphate Export) cellular_assay->functional_assay conclusion Conclusion: Validation of this compound as a potent and cell-active IP6K inhibitor functional_assay->conclusion

Caption: Experimental workflow for validating IP6K inhibitors.

Conclusion

This compound is a highly potent and selective inhibitor of IP6K, demonstrating superior efficacy over other known inhibitors like TNP. The experimental protocols detailed in this guide provide a robust framework for researchers to independently validate the inhibitory effects of this compound on IP6K activity, both in vitro and in a cellular context. The provided diagrams offer a clear visualization of the underlying signaling pathway and the experimental logic for inhibitor validation. This information is intended to support further research into the therapeutic potential of IP6K inhibition.

References

A Comparative Guide to the Cross-Validation of SC-919's Effects on Inositol Hexakisphosphate Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SC-919, a potent inhibitor of Inositol Hexakisphosphate Kinases (IP6Ks), with other notable inhibitors. The following sections detail the mechanism of action, comparative efficacy, and the experimental protocols utilized to validate these findings, offering a resource for researchers investigating phosphate homeostasis and related therapeutic areas.

Introduction to this compound and IP6K Inhibition

This compound is a selective and potent inhibitor of Inositol Hexakisphosphate Kinases (IP6Ks), enzymes responsible for the synthesis of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (InsP7)[1][2]. By inhibiting IP6Ks, this compound reduces the cellular levels of InsP7, a signaling molecule that plays a crucial role in maintaining phosphate homeostasis[1][3]. Elevated levels of phosphate, or hyperphosphatemia, are a common and serious complication of chronic kidney disease (CKD)[4]. This compound has been shown to decrease plasma phosphate levels in animal models, highlighting its therapeutic potential in this area[1][3].

Comparative Analysis of IP6K Inhibitors

To objectively assess the performance of this compound, this guide compares its in vitro efficacy with two other well-characterized IP6K inhibitors: TNP (N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine) and UNC7467. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds against the three human IP6K isoforms.

CompoundIP6K1 IC50 (nM)IP6K2 IC50 (nM)IP6K3 IC50 (nM)Reference(s)
This compound <5.2<3.80.65[1]
TNP ~1000 (1.0 µM)~2000 (2.0 µM)~14700 (14.7 µM)[5][6]
UNC7467 8.94.91320[5][7]

Note: The IC50 values for TNP were originally reported in µM and have been converted to nM for consistency. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the different assay conditions reported in the respective studies.

Signaling Pathway of IP6K Inhibition by this compound

The following diagram illustrates the mechanism by which this compound modulates phosphate export.

IP6K_Signaling_Pathway cluster_cell Cell InsP6 InsP6 IP6K IP6K InsP6->IP6K Substrate InsP7 5-InsP7 IP6K->InsP7 Synthesis ATP ATP IP6K->ATP Consumption SC919 This compound SC919->IP6K Inhibition XPR1 XPR1 (Phosphate Exporter) InsP7->XPR1 Activation Phosphate_out Phosphate (extracellular) XPR1->Phosphate_out Export Phosphate_in Phosphate (intracellular) Phosphate_in->XPR1

Caption: this compound inhibits IP6K, reducing 5-InsP7 synthesis and subsequent phosphate export via XPR1.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation and replication of experimental findings. Below are protocols for key assays used in the characterization of IP6K inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Workflow:

ADP_Glo_Workflow start Start: Kinase Reaction (IP6K, Inhibitor, InsP6, ATP) add_adpglo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) start->add_adpglo incubate1 Incubate (40 min, RT) add_adpglo->incubate1 add_detection Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase/Luciferin) incubate1->add_detection incubate2 Incubate (30-60 min, RT) add_detection->incubate2 read_luminescence Measure Luminescence (Signal ∝ ADP produced) incubate2->read_luminescence

Caption: Workflow for the ADP-Glo™ kinase assay to determine IP6K activity.

Detailed Protocol:

  • Kinase Reaction: In a 384-well plate, incubate the IP6K enzyme with the test compound (e.g., this compound), InsP6, and ATP in a suitable kinase buffer[8][9].

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP[9][10].

  • Incubation: Incubate the plate at room temperature for 40 minutes[10].

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase/luciferin to generate a luminescent signal from the newly formed ATP[9][10].

  • Signal Detection: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, and therefore to the kinase activity[10].

Malachite Green Phosphate Assay

This colorimetric assay is used to measure the amount of inorganic phosphate released, which can be adapted to assess IP6K activity in a coupled-enzyme assay.

Workflow:

Malachite_Green_Workflow start Start: Coupled Enzyme Reaction (IP6K, DIPP1, Inhibitor, InsP6, ATP) incubate1 Incubate to produce 5-InsP7 and then inorganic phosphate (Pi) start->incubate1 add_malachite Add Malachite Green Reagent incubate1->add_malachite incubate2 Incubate (15-30 min, RT) for color development add_malachite->incubate2 read_absorbance Measure Absorbance (620-660 nm) (Signal ∝ Pi produced) incubate2->read_absorbance

Caption: Workflow for the Malachite Green assay for IP6K activity.

Detailed Protocol:

  • Coupled Reaction: A coupled enzyme assay is performed where IP6K first synthesizes 5-InsP7 from InsP6, and then a phosphatase (like DIPP1) specifically dephosphorylates 5-InsP7 to release inorganic phosphate (Pi)[5].

  • Color Development: Add Malachite Green reagent, which forms a colored complex with the released inorganic phosphate[11][12].

  • Incubation: Allow the color to develop for 15-30 minutes at room temperature[12][13].

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 620 and 660 nm. The absorbance is directly proportional to the amount of phosphate released[12][14].

Measurement of Intracellular Inositol Pyrophosphates

This method quantifies the levels of InsP7 within cells to assess the in-cell activity of IP6K inhibitors.

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HCT116) and treat with the IP6K inhibitor for a specified time[5][15].

  • Metabolite Extraction: Lyse the cells and extract the inositol phosphates.

  • Quantification by LC-MS/MS: Separate and quantify the different inositol phosphate species, including InsP6 and InsP7, using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-MS/MS)[15]. The reduction in the InsP7/InsP6 ratio indicates inhibition of IP6K activity.

In Vivo Model of Adenine-Induced Hyperphosphatemia

This animal model is used to evaluate the efficacy of phosphate-lowering agents in a disease-relevant context.

Detailed Protocol:

  • Induction of CKD: Administer a diet containing 0.75% adenine to rats for 2 to 4 weeks to induce chronic kidney disease and hyperphosphatemia[4][16]. This leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, mimicking features of human CKD[17][18].

  • Drug Administration: Treat the adenine-fed rats with the test compound (e.g., this compound) via oral gavage or other appropriate routes[3].

  • Monitoring: Monitor key parameters including plasma phosphate levels, blood urea nitrogen (BUN), and creatinine to assess kidney function and the therapeutic effect of the compound[16][17].

Conclusion

This compound is a highly potent IP6K inhibitor with low nanomolar efficacy against all three isoforms. When compared to other inhibitors like TNP and UNC7467, this compound demonstrates superior potency, particularly against IP6K3. The experimental protocols outlined in this guide provide a framework for the continued investigation and cross-validation of IP6K inhibitors. While direct comparative studies are needed for a definitive cross-validation, the available data strongly support the potential of this compound as a valuable research tool and a promising therapeutic candidate for conditions associated with dysregulated phosphate homeostasis, such as chronic kidney disease.

References

A Comparative Analysis of Tenapanor (SC-919) and Traditional Phosphate-Lowering Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the novel phosphate-lowering agent, tenapanor (formerly SC-919), against established phosphate binders for the management of hyperphosphatemia in patients with chronic kidney disease (CKD). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanism of action, and key experimental data to inform further research and clinical development.

Introduction to Hyperphosphatemia Management

Hyperphosphatemia is a common and serious complication of advanced CKD, associated with cardiovascular events and mortality.[1][2] The primary treatment strategy involves reducing intestinal phosphate absorption through the use of phosphate-lowering agents. Traditional agents are broadly classified as calcium-based, non-calcium-based, and iron-based binders. Tenapanor represents a new class of therapy with a distinct mechanism of action that does not involve direct binding of phosphate.

Mechanism of Action: A Paradigm Shift

Traditional phosphate binders, such as calcium acetate, sevelamer, and lanthanum carbonate, function by binding to dietary phosphate in the gastrointestinal tract, forming insoluble complexes that are excreted in the feces.[2][3][4]

Tenapanor, in contrast, is a minimally absorbed, small molecule inhibitor of the sodium/hydrogen exchanger 3 (NHE3) in the gastrointestinal tract.[1][5][6] Its primary mechanism for lowering serum phosphorus involves reducing paracellular phosphate transport.[1][5][7] By inhibiting NHE3, tenapanor alters the permeability of the tight junctions between intestinal epithelial cells, thereby decreasing the passive, paracellular absorption of phosphate.[1][5][8] Additionally, tenapanor has been shown to decrease the expression of the sodium-phosphate cotransporter 2b (NaPi2b), which may help in preventing compensatory active transcellular phosphate absorption.[1][5]

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Phosphate Dietary Phosphate (Pi) ActiveTransport Active Transcellular Transport Phosphate->ActiveTransport ParacellularTransport Passive Paracellular Transport Phosphate->ParacellularTransport NHE3 NHE3 NHE3->ParacellularTransport Reduces NaPi2b NaPi2b Bloodstream To Bloodstream NaPi2b->Bloodstream ParacellularTransport->Bloodstream Tenapanor X Tenapanor->NHE3 Inhibits Tenapanor->NaPi2b Reduces Expression

Mechanism of Action of Tenapanor.

Comparative Efficacy of Phosphate-Lowering Agents

Clinical trials have demonstrated the efficacy of tenapanor in reducing serum phosphorus levels in patients with CKD on dialysis. The following tables summarize key efficacy data for tenapanor and other commonly used phosphate binders.

Agent ClassAgentMean Serum Phosphorus Reduction (mg/dL)Notable Side Effects
NHE3 Inhibitor Tenapanor (this compound)1.00 - 1.19[7]Diarrhea, softened stools[6][7]
Calcium-Based Binders Calcium Acetate2.1[9]Hypercalcemia, nausea, vomiting[4][9]
Calcium Carbonate1.3[10]Hypercalcemia[4]
Non-Calcium-Based Binders Sevelamer Hydrochloride2.0 - 2.1[9][10]Nausea, vomiting, diarrhea, dyspepsia[4]
Lanthanum Carbonate1.79[10]Nausea, vomiting, abdominal pain
Iron-Based Binders Ferric CitrateSimilar to sevelamer and calcium citrate[4]Diarrhea, constipation, dark stools
Sucroferric OxyhydroxideNon-inferior to sevelamer carbonateDiarrhea, discolored feces

Head-to-Head and Placebo-Controlled Trial Data

Study (Agent)DesignKey Finding
PHREEDOM (Tenapanor) Randomized, double-blind, placebo-controlled withdrawal[7]Statistically significant reduction in serum phosphorus with tenapanor compared to placebo during the withdrawal period.[7]
AMPLIFY (Tenapanor) Randomized, placebo-controlled, as add-on to bindersSignificant reduction in serum phosphorus from baseline in the tenapanor group compared to placebo.[11]
Various (Sevelamer vs. Calcium-Based) Meta-analysis of RCTsSevelamer was associated with lower all-cause mortality and a reduced risk of hypercalcemia compared to calcium-based binders.[12][13] No significant difference in serum phosphate values.[12]
Various (Lanthanum vs. Sevelamer) Comparative studyBoth agents achieved similar phosphorus control. Lanthanum had a lower pill burden.[14]

Experimental Protocols

General Protocol for Evaluating Phosphate Binder Efficacy

A common approach to assessing the efficacy of phosphate-lowering agents involves a randomized controlled trial with a washout period, a treatment period, and often a withdrawal period.

Screening Patient Screening (Hyperphosphatemia in CKD) Washout Washout Period (Discontinue existing binders) Screening->Washout Randomization Randomization Washout->Randomization Treatment Treatment Period (Assigned Agent vs. Control/Placebo) Randomization->Treatment Withdrawal Randomized Withdrawal Period (Active vs. Placebo) Treatment->Withdrawal FollowUp Follow-up (Safety and Efficacy Assessment) Withdrawal->FollowUp

References

Validating SC-919 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of methods to validate the cellular target engagement of SC-919, a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks). We compare this compound with other known IP6K inhibitors, presenting supporting experimental data and detailed protocols to aid in the design and interpretation of target validation studies.

This compound is a small molecule inhibitor that targets all three isoforms of inositol hexakisphosphate kinase (IP6K1, IP6K2, and IP6K3) with high potency.[1][2] IP6Ks are key enzymes in the synthesis of inositol pyrophosphates, such as inositol heptakisphosphate (InsP7) and inositol octakisphosphate (InsP8).[3] These signaling molecules regulate various cellular processes, including phosphate homeostasis through the phosphate exporter XPR1.[2][4][5] By inhibiting IP6Ks, this compound reduces the cellular levels of inositol pyrophosphates, thereby blocking XPR1-mediated phosphate export.[1][2] This guide outlines key assays to confirm this mechanism of action and validate the engagement of this compound with its target in cells.

Comparative Analysis of IP6K Inhibitors

To objectively assess the performance of this compound, we compare it with other commercially available IP6K inhibitors: TNP, a widely used but less potent and selective inhibitor, and LI-2172, a compound structurally similar to this compound.

Parameter This compound TNP (N2-(m-Trifluorobenzyl)-N6-(p-nitrobenzyl)purine) LI-2172
Target IP6K1, IP6K2, IP6K3Pan-IP6K inhibitorIP6K1, IP6K2, IP6K3
Reported IC50 (IP6K1) <5.2 nM[2]~1.0 µM[6]27 nM[6]
Cellular Potency (InsP7 Reduction) High (nM range)Low (µM range)[6]Moderate (µM range required for cellular effect)[6][7]
Selectivity HighLow, known off-target effects[6][8]High for IP6Ks
Key Cellular Effect Potent reduction of InsP7 and inhibition of phosphate export[2]Reduction of InsP7 at higher concentrationsReduction of InsP7, but with a significant potency drop from biochemical to cellular assays[6][7]

Experimental Methodologies for Target Validation

Validating the cellular target engagement of this compound involves a multi-pronged approach, from directly measuring target binding to quantifying downstream functional consequences.

Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA is a powerful technique to directly confirm the physical interaction between a compound and its target protein in a cellular environment.[9][10][11][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a human cell line, such as HCT116, to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for 1-2 hours at 37°C.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured IP6K) from the precipitated proteins by centrifugation.

  • Detection: Analyze the amount of soluble IP6K in the supernatant by Western blotting or a high-throughput method like ELISA or proximity extension assay (PEA).[10] A dose-dependent increase in soluble IP6K at elevated temperatures in this compound-treated cells indicates target engagement.

Measurement of Cellular Inositol Pyrophosphate Levels

A direct downstream consequence of IP6K inhibition is a reduction in the cellular levels of its enzymatic products, InsP7 and InsP8.

Experimental Protocol (HILIC-MS/MS):

  • Cell Culture and Treatment: Grow cells (e.g., HCT116) and treat with this compound, an alternative inhibitor, or vehicle control for a specified time (e.g., 24 hours).

  • Metabolite Extraction: Wash the cells with ice-cold PBS and extract inositol polyphosphates using an acidic solvent (e.g., perchloric acid).

  • Sample Preparation: Neutralize the extracts and remove precipitated proteins.

  • LC-MS/MS Analysis: Analyze the samples using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) to separate and quantify InsP6, InsP7, and InsP8.[14] A dose-dependent decrease in InsP7 and InsP8 levels in this compound-treated cells confirms target inhibition.

XPR1-Mediated Phosphate Export Assay

This compound's inhibition of IP6K leads to a functional consequence of reduced phosphate export through XPR1. This can be measured directly.

Experimental Protocol (³³P-Phosphate Efflux Assay):

  • Cell Culture and Labeling: Culture cells (e.g., HEK293T) and label them with [³³P]orthophosphate for several hours to allow for its incorporation into the intracellular phosphate pool.

  • Inhibitor Treatment: Pre-treat the labeled cells with various concentrations of this compound or other inhibitors.

  • Efflux Measurement: Wash the cells to remove extracellular ³³P and incubate them in a phosphate-free medium. At different time points, collect aliquots of the medium and measure the amount of exported ³³P using a scintillation counter.

  • Data Analysis: Calculate the percentage of ³³P efflux relative to the total cellular ³³P. A significant reduction in phosphate export in this compound-treated cells demonstrates the functional outcome of target engagement.

Visualizing the Pathway and Workflow

To further clarify the mechanism and experimental design, the following diagrams illustrate the this compound signaling pathway and a typical target validation workflow.

SC919_Pathway cluster_cell Cell InsP6 InsP6 IP6K IP6K InsP6->IP6K Substrate InsP7 InsP7/InsP8 XPR1 XPR1 InsP7->XPR1 Activation IP6K->InsP7 Product SC919 This compound SC919->IP6K Inhibition Phosphate_out Extracellular Phosphate XPR1->Phosphate_out Export Phosphate_in Intracellular Phosphate Phosphate_in->XPR1

Caption: this compound inhibits IP6K, reducing InsP7/InsP8 and subsequent phosphate export via XPR1.

Target_Validation_Workflow cluster_assays Validation Assays start Start: Treat Cells with this compound cetsa CETSA (Direct Engagement) start->cetsa insp_measurement InsP7/InsP8 Measurement (Proximal Readout) start->insp_measurement phosphate_export Phosphate Export Assay (Functional Readout) start->phosphate_export end Conclusion: Target Engagement Validated cetsa->end insp_measurement->end phosphate_export->end

Caption: A multi-assay workflow for validating this compound target engagement in cells.

References

A Comparative Review of Selective Inositol Hexakisphosphate Kinase (IP6K) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular signaling, inositol hexakisphosphate kinases (IP6Ks) have emerged as critical regulators of diverse physiological and pathological processes, making them attractive therapeutic targets for a range of diseases, including metabolic disorders, cancer, and neurological conditions.[1] This guide provides a comprehensive comparative review of key selective IP6K inhibitors, presenting their performance based on experimental data, detailing the methodologies of pivotal experiments, and visualizing essential pathways and workflows.

Data Presentation: A Comparative Look at Inhibitor Potency

The development of potent and selective IP6K inhibitors has evolved from the early pan-inhibitor TNP to more recent compounds with significantly improved potency and isoform selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for prominent IP6K inhibitors against the three mammalian isoforms: IP6K1, IP6K2, and IP6K3.

InhibitorIP6K1 IC50IP6K2 IC50IP6K3 IC50Other Kinase InhibitionReference(s)
TNP ~1.0 µM~2.0 µM~14.7 µMIP3K (IC50 = 10.2 µM)[2]
UNC7467 (Compound 20) 8.9 nM4.9 nM1320 nMIPMK (IC50 = 1944 nM for a related compound)[2][3]
LI-2172 20 nM25 nM8 nMIPMK (IC50 = 1124 nM)[4]
LI-2242 31 nM42 nM8.7 nMIPMK (IC50 = 1944 nM)[4][5]
Compound 24 0.75 µM20 µM15 µM25-fold selective for IP6K1 over IP6K2 and 50-fold over IP6K3[6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams, generated using the Graphviz DOT language, illustrate the IP6K signaling pathway and a typical experimental workflow for inhibitor characterization.

IP6K_Signaling_Pathway cluster_input Substrates cluster_kinase Kinase cluster_products Products cluster_downstream Downstream Signaling IP6 Inositol Hexakisphosphate (IP6) IP6K IP6K1/2/3 IP6->IP6K ATP ATP ATP->IP6K IP7 Inositol Pyrophosphate (IP7) IP6K->IP7 ADP ADP IP6K->ADP Akt Akt IP7->Akt Inhibits AMPK AMPK IP7->AMPK Inhibits Cellular_Processes Cellular Processes (Metabolism, Growth, Apoptosis) Akt->Cellular_Processes AMPK->Cellular_Processes Inhibitor Selective IP6K Inhibitor Inhibitor->IP6K Blocks ATP Binding Site

IP6K Signaling Pathway and Point of Inhibition

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation HTS High-Throughput Screening (e.g., ADP-Glo Assay) Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity Selectivity Profiling (vs. other kinases) Dose_Response->Selectivity Target_Engagement Target Engagement (e.g., CETSA) Selectivity->Target_Engagement Cellular_Activity Cellular Activity (IP7 level measurement) Target_Engagement->Cellular_Activity PK_PD Pharmacokinetics/ Pharmacodynamics Cellular_Activity->PK_PD Efficacy Efficacy in Disease Models PK_PD->Efficacy

Typical Workflow for IP6K Inhibitor Discovery and Characterization

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the comparative evaluation of enzyme inhibitors. Below are methodologies for key assays cited in the characterization of selective IP6K inhibitors.

ADP-Glo™ Kinase Assay for IC50 Determination

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human IP6K1, IP6K2, or IP6K3

  • Inositol Hexakisphosphate (IP6)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2.5 mM DTT, 0.01% Triton X-100

  • Test inhibitors dissolved in DMSO

  • 384-well white opaque plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitors in DMSO. Dispense 1 µL of each inhibitor dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer containing the IP6K enzyme (e.g., 60 nM final concentration) and IP6 (e.g., 100 µM final concentration).[5]

    • Add 2 µL of the master mix to each well containing the inhibitor.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (e.g., 1 mM final concentration) to each well.[5]

    • Mix the plate and incubate at 37°C for a specified time (e.g., 30-60 minutes).[5]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.

HPLC-Based Assay for IP6K Activity

This method directly measures the formation of the radiolabeled product, [³H]IP7, from the substrate [³H]IP6.

Materials:

  • Recombinant IP6K enzyme

  • [³H]Inositol Hexakisphosphate ([³H]IP6)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35[6]

  • Test inhibitors dissolved in DMSO

  • Strong Anion Exchange (SAX) HPLC column

Procedure:

  • Kinase Reaction:

    • In a final volume of 100 µL, combine the assay buffer, recombinant IP6K enzyme (e.g., 50 nM), [³H]IP6 (e.g., 10 µM, ~5000 dpm), and the test inhibitor at the desired concentration.[6]

    • Initiate the reaction by adding ATP to a final concentration of 1 mM.[6]

    • Incubate the reaction at 37°C for 15 minutes.[6]

    • Terminate the reaction by adding perchloric acid.

  • Sample Preparation:

    • Neutralize the reaction mixture with potassium carbonate.

    • Centrifuge to remove the precipitate and collect the supernatant.

  • HPLC Analysis:

    • Inject the supernatant onto a SAX-HPLC column.

    • Elute the inositol phosphates using a gradient of an appropriate buffer (e.g., ammonium phosphate).

    • Monitor the eluate for radioactivity using an in-line scintillation counter.

  • Data Analysis:

    • Integrate the peaks corresponding to [³H]IP6 and [³H]IP7.

    • Calculate the percentage of [³H]IP6 converted to [³H]IP7.

    • Determine the inhibitory effect of the test compound by comparing the product formation to a vehicle control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses the binding of an inhibitor to its target protein in a cellular environment by measuring changes in the thermal stability of the target protein.

Materials:

  • Cell line expressing the target IP6K isoform (e.g., HCT116)

  • Cell culture medium and reagents

  • Test inhibitor

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Apparatus for protein quantification (e.g., Western blot)

Procedure:

  • Cell Treatment:

    • Culture cells to a suitable confluency.

    • Treat the cells with the test inhibitor at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.[7]

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[7]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble IP6K protein in each sample using a suitable method, such as Western blotting with an anti-IP6K antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble IP6K as a function of temperature for both vehicle- and inhibitor-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization of the protein.

Conclusion

The field of IP6K inhibition has seen remarkable progress, with the development of highly potent and increasingly selective inhibitors. Compounds like UNC7467 and the LI series represent a significant advancement over the first-generation inhibitor TNP, offering valuable tools to dissect the isoform-specific roles of IP6Ks in health and disease. The methodologies outlined in this guide provide a framework for the continued discovery and characterization of novel IP6K inhibitors, paving the way for potential therapeutic interventions in a variety of human diseases.

References

Safety Operating Guide

Proper Disposal Procedures for SC-919

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of SC-919 (CAS Number: 2245949-62-4), an IP6K inhibitor used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

I. Understanding the Chemical Profile of this compound

II. Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative disposal thresholds are not available. The following table summarizes the known characteristics and recommended handling practices.

CharacteristicInformationRecommended Handling and Disposal
Chemical Name This compoundTreat as a hazardous chemical waste.
CAS Number 2245949-62-4Use for accurate identification and labeling of waste.
Chemical Class Chlorinated Organic CompoundDo not dispose of down the drain or in regular trash. Segregate from other waste streams, particularly from incompatible materials like strong acids or bases.
Physical Form Solid (presumed)Handle with appropriate personal protective equipment (PPE).
Primary Hazard Research chemical with unknown long-term toxicity. Chlorinated compounds can be harmful to the environment.All waste containing this compound, including contaminated labware, must be collected and disposed of as hazardous waste.
Disposal Method High-temperature incineration by a licensed hazardous waste disposal company is the recommended method for chlorinated organic compounds.Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal.

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Nitrile gloves

  • Safety goggles or glasses

  • Lab coat

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Collect pure this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with chlorinated organic compounds. A high-density polyethylene (HDPE) container is a suitable option.

  • Liquid Waste (Solutions containing this compound):

    • Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.

  • Sharps Waste:

    • Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Step 3: Labeling of Waste Containers

  • Clearly label all waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: "2245949-62-4"

    • The approximate concentration and quantity of this compound

    • The date the waste was first added to the container

    • Your name, laboratory, and contact information

Step 4: Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within your laboratory.

  • Ensure secondary containment is used to prevent spills.

  • Store away from incompatible materials.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste pickup and documentation.

Step 6: Decontamination of Labware

  • Thoroughly decontaminate any reusable labware that has come into contact with this compound.

  • Rinse the labware with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous liquid waste.

  • After the initial solvent rinse, wash the labware with soap and water.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

SC919_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing this compound) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container for Chemical Waste sharps_waste->collect_sharps storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage collect_sharps->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal storage->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound from generation to final disposal.

Disclaimer: This document provides general guidance based on the chemical properties of chlorinated organic compounds. Always consult your institution's specific hazardous waste management policies and your Environmental Health and Safety (EHS) office for detailed instructions and requirements.

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